molecular formula C9H8N2O6 B1505411 Ethyl 2,6-Dinitrobenzoate CAS No. 773136-03-1

Ethyl 2,6-Dinitrobenzoate

Cat. No.: B1505411
CAS No.: 773136-03-1
M. Wt: 240.17 g/mol
InChI Key: YAHSCVKMQNZMGB-UHFFFAOYSA-N
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Description

Ethyl 2,6-dinitrobenzoate is a chemical compound supplied for research and development purposes. It is provided as a solid and should be handled by trained laboratory personnel only. This product is not intended for diagnostic or therapeutic uses and is not for human or veterinary use. IDENTIFICATION - CAS Registry Number: 773136-03-1 - Molecular Formula: C9H8N2O6 - Synonyms: 2,6-Dinitrobenzoic acid ethyl ester Researchers can find this compound available from several suppliers, including Amadis Chemical Company Limited and Leap Chem Co., Ltd . As a benzoate ester derivative, this compound belongs to a class of intermediates with broad utility in organic synthesis . Esters of substituted benzoic acids are frequently employed in the development of pharmaceuticals, agrochemicals, and polymer materials . For specific safety and handling information, researchers should consult the relevant Safety Data Sheet. This product is for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-2-17-9(12)8-6(10(13)14)4-3-5-7(8)11(15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSCVKMQNZMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704880
Record name Ethyl 2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-03-1
Record name Ethyl 2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Ethyl 2,6-Dinitrobenzoate. Addressed to researchers, scientists, and professionals in drug development, this document navigates the known characteristics of this specific isomer, a compound for which public domain data is notably scarce compared to its more common 3,5-isomer. By integrating established data with theoretical principles and comparative analysis, this guide aims to serve as a foundational resource for the scientific community.

Introduction: The Challenge of Isomerism in Dinitrobenzoates

The substitution pattern on a benzene ring profoundly influences the molecule's physical and chemical properties. In the case of dinitrobenzoate esters, the positional isomerism of the nitro groups leads to significant differences in reactivity, spectroscopy, and biological activity. While Ethyl 3,5-dinitrobenzoate is a well-documented compound, this compound (CAS No. 773136-03-1) is less frequently encountered in scientific literature, presenting a challenge for researchers. The steric hindrance imposed by the two nitro groups ortho to the ethyl ester functionality is a key structural feature that dictates its unique chemical behavior. The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] This guide will focus on the available specific information for the 2,6-isomer and provide context through the well-understood principles of nitroaromatic chemistry.

Chemical and Physical Properties

Detailed experimental data for this compound is limited. However, key identifiers and some physical properties have been established.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 773136-03-1[2][3][4]
Molecular Formula C₉H₈N₂O₆[3]
Molecular Weight 240.17 g/mol [3]
Melting Point 74.7 °C[5][6]
Appearance Crystals (from alcohol)[5][6]

Synthesis of this compound

Historical literature suggests a classical approach to the synthesis of this compound.[5][6] The primary described method involves the reaction of the silver salt of 2,6-dinitrobenzoic acid with ethyl iodide. This method, a variation of the Williamson ether synthesis adapted for esters, is suitable for laboratory-scale preparation.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product R1 Silver 2,6-Dinitrobenzoate P1 Reaction in a suitable solvent (e.g., anhydrous acetone or acetonitrile) R1->P1 R2 Ethyl Iodide R2->P1 P2 Heating under reflux P1->P2 P3 Precipitation of Silver Iodide P2->P3 W1 Filtration to remove AgI P3->W1 W2 Solvent evaporation W1->W2 W3 Recrystallization (from ethanol) W2->W3 FP This compound W3->FP

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Silver 2,6-Dinitrobenzoate

Disclaimer: This protocol is based on historical accounts and general laboratory practices. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,6-Dinitrobenzoic acid

  • Silver nitrate (AgNO₃)

  • Ethyl iodide (C₂H₅I)

  • Ethanol

  • Deionized water

  • Anhydrous acetone or acetonitrile

Procedure:

  • Preparation of Silver 2,6-Dinitrobenzoate: a. Dissolve 2,6-dinitrobenzoic acid in hot ethanol. b. In a separate flask, dissolve a stoichiometric amount of silver nitrate in deionized water. c. Slowly add the silver nitrate solution to the 2,6-dinitrobenzoic acid solution with stirring. d. The silver salt will precipitate. Allow the mixture to cool, then collect the precipitate by vacuum filtration. e. Wash the precipitate with cold water and then with ethanol. Dry the silver 2,6-dinitrobenzoate thoroughly in a vacuum oven.

  • Esterification: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried silver 2,6-dinitrobenzoate in anhydrous acetone or acetonitrile. b. Add a slight excess of ethyl iodide to the suspension. c. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of silver iodide (a pale yellow solid). d. Continue refluxing for several hours until the reaction is complete (as indicated by the consumption of the starting silver salt).

  • Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Remove the precipitated silver iodide by vacuum filtration. c. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. d. Purify the crude this compound by recrystallization from ethanol to yield crystalline solid.[5][6]

Spectroscopic and Analytical Characterization

Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following sections provide predicted characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

  • Aromatic Protons: The three protons on the benzene ring should appear as a multiplet. Specifically, one would expect a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. Due to the strong electron-withdrawing effect of the two ortho nitro groups, these protons will be significantly deshielded and are expected to resonate downfield.

  • Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), with coupling between them.

¹³C NMR: The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of 160-170 ppm.

  • Aromatic Carbons: The aromatic carbons will show distinct signals, with the carbons bearing the nitro groups being significantly deshielded.

  • Ethyl Group Carbons: The methylene carbon of the ethyl group will appear around 60-65 ppm, and the methyl carbon will be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions from the nitro and ester functional groups.

  • Nitro Group (NO₂) Stretching: Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric stretching. These are expected in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).[7]

  • Carbonyl (C=O) Stretching: A strong absorption band for the ester carbonyl group is expected in the range of 1720-1740 cm⁻¹.

  • C-O Stretching: The C-O stretching of the ester group will likely appear in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.[8]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (240.17 g/mol ). The fragmentation pattern will be influenced by the presence of the nitro and ethyl ester groups.

  • Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃), leading to a prominent peak at m/z 195.

  • Loss of Nitro Groups: Fragmentation involving the loss of one or both nitro groups (NO₂) is also anticipated.

  • Ortho Effects: The presence of two nitro groups ortho to the ester may lead to specific fragmentation patterns, potentially involving interactions between the functional groups. Studies on related dinitrobenzoic acid isomers have shown that the position of the nitro groups significantly affects fragmentation.[9]

Analytical Chromatography

For the separation and quantification of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.[10][11]

HPLC Method Considerations:

  • Stationary Phase: A reversed-phase C18 column would be appropriate.

  • Mobile Phase: A mixture of acetonitrile or methanol and water would likely provide good separation.

  • Detection: UV detection would be highly effective due to the strong chromophores (nitro and aromatic ring) in the molecule.

GC Method Considerations:

  • Column: A non-polar or medium-polarity capillary column would be suitable.

  • Detector: A Flame Ionization Detector (FID) or a more selective detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) could be used. Given the presence of nitro groups, an ECD would offer high sensitivity.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the two electron-withdrawing nitro groups.

  • Nucleophilic Aromatic Substitution: The positions ortho and para to the nitro groups are activated towards nucleophilic attack. However, in this isomer, all available positions are meta to at least one nitro group, which will influence its reactivity profile compared to other isomers.

  • Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, which is a common transformation for nitroaromatics and a pathway to synthesizing various derivatives.

  • Hydrolysis of the Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dinitrobenzoic acid and ethanol.

Given the limited specific literature, the applications of this compound are not well-defined. However, dinitroaromatic compounds, in general, are used as intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials.

Safety and Handling

Disclaimer: Specific toxicity data for this compound is not available. The following information is based on the general hazards associated with dinitroaromatic compounds.

  • Toxicity: Dinitrobenzoate esters are generally considered to be harmful if swallowed. Many nitroaromatic compounds are toxic and can be absorbed through the skin.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

IsomerComparison cluster_26 This compound cluster_35 Ethyl 3,5-Dinitrobenzoate img_26 img_26 img_35 img_35

Caption: Structural comparison of this compound and Ethyl 3,5-Dinitrobenzoate.

Conclusion

This compound is a chemical compound with distinct properties shaped by the ortho-positioning of its two nitro groups. While specific experimental data remains scarce in the public domain, this guide has synthesized the available information and provided a framework for its synthesis and characterization based on established chemical principles. The significant differences in properties, such as melting point, when compared to its 3,5-isomer underscore the critical importance of considering positional isomerism in chemical research. It is hoped that this guide will serve as a valuable starting point for researchers and stimulate further investigation into the properties and potential applications of this less-explored molecule.

References

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An In-depth Technical Guide to Ethyl 2,6-Dinitrobenzoate (CAS 773136-03-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly accessible databases contain very limited specific experimental data for Ethyl 2,6-Dinitrobenzoate, CAS 773136-03-1. This guide has been compiled by leveraging available information on its precursor, its isomers, and general principles of organic chemistry to provide a comprehensive technical overview for research and development purposes. All information presented herein should be cross-referenced with experimentally derived data as it becomes available.

Introduction and Overview

This compound is a nitroaromatic compound that, despite its specific CAS number, remains largely uncharacterized in peer-reviewed literature. Its structure, featuring a benzoate core with two nitro groups positioned ortho to the ethyl ester, suggests potential for investigation in various fields, including medicinal chemistry and materials science. The electronic properties conferred by the nitro groups can significantly influence the molecule's reactivity and biological interactions. This guide aims to provide a foundational understanding of this compound, including its synthesis, predicted properties, and potential applications, drawing parallels with related, more thoroughly studied compounds.

Synthesis and Reaction Mechanisms

The synthesis of this compound would most likely proceed via the esterification of its corresponding carboxylic acid, 2,6-Dinitrobenzoic acid (CAS 603-12-3)[1]. A common and effective method for such a transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Proposed Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_6_Dinitrobenzoic_Acid 2,6-Dinitrobenzoic Acid Reaction_Vessel Reaction Mixture 2_6_Dinitrobenzoic_Acid->Reaction_Vessel Ethanol Ethanol (Excess) Ethanol->Reaction_Vessel Catalyst H₂SO₄ (catalytic) Catalyst->Reaction_Vessel Heat Reflux Workup Aqueous Workup (e.g., NaHCO₃ wash) Heat->Workup Reaction Completion Ethyl_2_6_Dinitrobenzoate This compound Water Water Reaction_Vessel->Heat Heating Workup->Water Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Ethyl_2_6_Dinitrobenzoate

Caption: Proposed Fischer-Speier esterification workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-Dinitrobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel.

This protocol is based on general esterification procedures for nitrobenzoic acids and related compounds[2][3][4].

Physicochemical Properties

Table 1: Properties of 2,6-Dinitrobenzoic Acid (CAS 603-12-3)

PropertyValueReference
Molecular FormulaC₇H₄N₂O₆[1]
Molecular Weight212.12 g/mol [1]
Appearance--
Melting Point--
Solubility--

For comparative purposes, the known properties of the isomeric Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) are presented in the following table. It is crucial to note that these properties may differ significantly from those of the 2,6-isomer due to differences in molecular symmetry and steric hindrance.

Table 2: Properties of Ethyl 3,5-Dinitrobenzoate (CAS 618-71-3)

PropertyValueReference
Molecular FormulaC₉H₈N₂O₆[5][6][7]
Molecular Weight240.17 g/mol [5]
AppearanceSolid
Melting Point94-95 °C
Solubility--

Spectroscopic Characterization (Predicted)

While no published spectra for this compound are available, the following are predicted characteristics based on its structure:

  • ¹H NMR: The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display a complex splitting pattern for the three protons on the benzene ring.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons, with those bonded to the nitro groups being significantly downfield.

  • IR Spectroscopy: The infrared spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group and the symmetric and asymmetric stretching vibrations of the nitro groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.17 g/mol ).

Potential Applications in Research and Drug Development

Although no specific applications for this compound have been reported, the dinitrophenyl moiety is a well-known functional group in several areas of scientific research.

  • Hapten in Immunology: Dinitrophenyl groups are widely used as haptens. When conjugated to a carrier protein, they can elicit an antibody response, making them valuable tools in immunological studies[8].

  • Chemical Probes: The electron-withdrawing nature of the nitro groups can make the aromatic ring susceptible to nucleophilic aromatic substitution, potentially allowing for the use of this compound as a chemical probe or building block in organic synthesis.

  • Precursor for Biologically Active Molecules: Nitro groups can be reduced to amino groups, which are versatile functional groups for the synthesis of a wide range of compounds, including potential drug candidates. The resulting 2,6-diaminobenzoate derivative could serve as a scaffold for combinatorial chemistry and drug discovery efforts.

  • Energetic Materials Research: Dinitroaromatic compounds are often investigated for their energetic properties.

It is important to emphasize that these are potential applications based on the chemical nature of the compound and require experimental validation.

Safety and Handling

No specific safety data for this compound is available. However, as with all nitroaromatic compounds, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Nitro compounds can be toxic and may be absorbed through the skin. For the related compound 2,6-Dinitrobenzoic acid, it is indicated to cause serious eye damage[1].

Conclusion

This compound (CAS 773136-03-1) represents a chemical entity with a clear synthetic route from its corresponding carboxylic acid but a significant lack of characterization in the scientific literature. This guide provides a theoretical framework for its synthesis, predicted properties, and potential applications based on the known chemistry of related compounds. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential uses of this compound. All future work should prioritize the experimental determination of its physicochemical and toxicological properties.

References

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Part 1: Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure of Aromatic Dinitrobenzoate Esters

Audience: Researchers, Scientists, and Drug Development Professionals

A Note from the Senior Application Scientist: This guide delves into the molecular characteristics of ethyl dinitrobenzoates. While the primary topic of interest is the 2,6-isomer, publicly available, validated experimental data for this specific compound is sparse. In contrast, its isomer, Ethyl 3,5-Dinitrobenzoate, is extensively characterized. To maintain the highest degree of scientific integrity (E-E-A-T), this guide will establish the foundational principles of dinitrobenzoate esters using the well-documented Ethyl 3,5-Dinitrobenzoate as a representative model. We will then apply these principles to extrapolate the unique structural and reactive properties of the Ethyl 2,6-Dinitrobenzoate isomer, paying special attention to the causal effects of substituent positioning.

The precise arrangement of functional groups on the benzene ring is the primary determinant of a molecule's physical properties, reactivity, and potential applications. This section will compare the established structure of Ethyl 3,5-Dinitrobenzoate with the predicted structure of its 2,6-isomer.

Chemical Identity of the Reference Isomer: Ethyl 3,5-Dinitrobenzoate
  • Chemical Name: Ethyl 3,5-dinitrobenzoate[1][2]

  • Molecular Formula: C₉H₈N₂O₆[1][2][3]

  • CAS Number: 618-71-3[1][2][4]

  • Molecular Weight: 240.17 g/mol [1][3][4]

Caption: Predicted structure of this compound, highlighting steric crowding.

Part 2: Synthesis and Reactivity

General Synthesis: Fischer Esterification

The synthesis of ethyl dinitrobenzoates is reliably achieved through the acid-catalyzed esterification of the corresponding dinitrobenzoic acid with ethanol. This protocol is a self-validating system; the reaction's progress can be monitored by TLC, and the final product's purity is confirmed by its melting point and spectroscopic analysis.

Experimental Workflow: Synthesis of Ethyl Dinitrobenzoate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation & Purification A Combine Dinitrobenzoic Acid (2,6- or 3,5- isomer) and excess Ethanol. B Add catalytic concentrated Sulfuric Acid dropwise with cooling. A->B C Reflux the mixture for several hours. B->C D Monitor reaction completion using Thin Layer Chromatography (TLC). C->D E Cool mixture and pour into ice-water to precipitate the product. D->E F Collect solid by vacuum filtration. E->F G Wash with NaHCO₃ solution to neutralize residual acid. F->G H Recrystallize from ethanol to obtain pure crystals. G->H

Caption: A generalized workflow for the synthesis of Ethyl Dinitrobenzoate isomers.

Causality Behind Experimental Choices:

  • Expertise: Sulfuric acid serves a dual purpose: it protonates the carbonyl of the carboxylic acid, rendering it more electrophilic for attack by ethanol, and it acts as a dehydrating agent, sequestering the water byproduct to drive the reaction equilibrium toward the ester product (Le Châtelier's principle).

  • Trustworthiness: The aqueous workup is a self-validating purification step. The desired ester is poorly soluble in water, causing it to precipitate, while the acid catalyst, excess ethanol, and unreacted carboxylic acid (after neutralization with bicarbonate) remain in the aqueous phase. The final recrystallization step provides a product with a sharp melting point, a key indicator of purity.

Comparative Reactivity

The two powerful electron-withdrawing nitro groups dominate the reactivity of the aromatic ring. However, their position dictates the reaction outcomes.

G A Aromatic Dinitrobenzoate Ester B Reduction of Nitro Groups A->B  Reducing Agent  (e.g., H₂/Pd, Sn/HCl) C Nucleophilic Aromatic Substitution (SNAr) A->C  Strong Nucleophile  (e.g., MeO⁻) D Aromatic Diamine Ester B->D E Substituted Aromatic Ester C->E

Caption: Primary reaction pathways for Ethyl Dinitrobenzoate isomers.

  • Reduction of Nitro Groups: This reaction is common to both isomers. The nitro groups can be reduced to amino groups using standard methods (e.g., catalytic hydrogenation). This transforms the molecule into a diamino-ester, a versatile building block for heterocycles and polymers.

  • Nucleophilic Aromatic Substitution (SNAr): Here, the isomeric structure is paramount.

    • In Ethyl 3,5-Dinitrobenzoate , the nitro groups are meta to each other. They activate the C2, C4, and C6 positions to nucleophilic attack.

    • In This compound , the nitro groups are ortho to the ester and meta to each other. They strongly activate the C4 (para) and C3/C5 (ortho) positions. However, the severe steric hindrance from the flanking 2,6-nitro groups would likely make substitution at the C3 and C5 positions extremely difficult, favoring substitution at the less hindered C4 position.

Part 3: Applications and Utility

The utility of these compounds lies in their role as synthetic intermediates. The ability to introduce two nitro groups and an ester handle onto an aromatic ring, and then subsequently modify these groups, makes them valuable in:

  • Drug Development: The corresponding diamines (from nitro reduction) are common precursors for synthesizing complex heterocyclic scaffolds.

  • Material Science: They can be used as monomers or cross-linking agents in the production of specialty polymers.

  • Derivatizing Agents: In analytical chemistry, dinitrobenzoyl chlorides (derived from the corresponding acids) are used to derivatize alcohols and amines for analysis by chromatography.

Part 4: Safety and Handling

Trustworthiness: Safety protocols are non-negotiable. Based on the Safety Data Sheets for related nitroaromatic compounds, the following precautions are mandatory.

  • Hazard Classification: Dinitroaromatic compounds are often classified as harmful if swallowed (Acute Toxicity 4, Oral). [4][5]* Handling:

    • Use in a well-ventilated area or fume hood. [6] * Avoid creating dust. [5] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. [3][5] * Wash hands thoroughly after handling. [5][6]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5][6]

References

  • PubChem. Ethyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

  • NIST. Ethyl 3,5-dinitrobenzoate. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of Ethyl 2,6-Dinitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of the synthesis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. The core of this guide focuses on the Fischer esterification of 2,6-Dinitrobenzoic acid, a direct and efficient method for obtaining the target compound. Detailed experimental protocols, safety considerations, and characterization data are provided to create a self-validating system for the synthesis and verification of this compound.

Introduction: Significance of this compound

This compound is an important chemical intermediate in the synthesis of various organic compounds. The presence of two nitro groups on the benzene ring significantly influences its chemical reactivity, making it a valuable precursor for the introduction of amine functionalities through reduction. These amino derivatives are key building blocks in the development of pharmaceuticals, agrochemicals, and dyestuffs. The strategic placement of the nitro groups at the 2 and 6 positions also introduces steric hindrance, which can be exploited to control the regioselectivity of subsequent reactions. A reliable and well-documented synthesis of this compound is therefore of considerable interest to the scientific community.

The Synthetic Pathway: Fischer Esterification of 2,6-Dinitrobenzoic Acid

The most direct and scientifically sound method for the synthesis of this compound is the Fischer esterification of 2,6-Dinitrobenzoic acid with ethanol. This acid-catalyzed reaction is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[1]

The overall reaction is as follows:

Caption: Fischer Esterification of 2,6-Dinitrobenzoic Acid.

Mechanistic Insights

The Fischer esterification is an equilibrium process.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (typically concentrated sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[2] The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, a good leaving group. Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used.[2] This follows Le Châtelier's principle, effectively increasing the concentration of one of the reactants to favor the forward reaction.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2,6-Dinitrobenzoic Acid212.1210.0 g (47.1 mmol)Starting material
Absolute Ethanol46.07100 mLReagent and solvent
Concentrated Sulfuric Acid98.082.0 mLCatalyst
Saturated Sodium Bicarbonate Solution-As neededFor neutralization
Anhydrous Sodium Sulfate-As neededDrying agent
Diethyl Ether-As neededExtraction solvent
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (47.1 mmol) of 2,6-Dinitrobenzoic acid.

  • Addition of Reagents: To the flask, add 100 mL of absolute ethanol. Stir the mixture until the 2,6-Dinitrobenzoic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the stirred solution. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (repeat until no more effervescence is observed) to neutralize any unreacted acid.

    • 50 mL of brine (saturated NaCl solution)

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2,6-Dinitrobenzoic Acid in Ethanol B 2. Add H2SO4 (cat.) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and remove excess Ethanol C->D E 5. Dissolve in Diethyl Ether D->E F 6. Wash with NaHCO3 (aq) E->F G 7. Dry with Na2SO4 F->G H 8. Evaporate solvent G->H I 9. Recrystallize H->I J Pure Ethyl 2,6-Dinitrobenzoate I->J Hazard_Mitigation cluster_hazards cluster_controls Corrosive Corrosive (H₂SO₄) PPE Personal Protective Equipment (PPE) - Lab coat - Safety goggles - Gloves Corrosive->PPE Ventilation Engineering Controls - Fume hood - Well-ventilated area Corrosive->Ventilation Procedure Procedural Controls - Slow addition of acid - No open flames Corrosive->Procedure Irritant Irritant (2,6-Dinitrobenzoic Acid) Irritant->PPE Irritant->Ventilation Flammable Flammable (Ethanol, Diethyl Ether) Flammable->Ventilation Flammable->Procedure

Caption: Key hazards and their corresponding control measures.

Conclusion

This technical guide has outlined a comprehensive and reliable pathway for the synthesis of this compound via the Fischer esterification of 2,6-Dinitrobenzoic acid. By providing a detailed experimental protocol, mechanistic insights, and crucial safety information, this document serves as a valuable resource for researchers and scientists. The emphasis on the rationale behind experimental choices and the inclusion of characterization benchmarks are intended to ensure the synthesis is not only successful but also scientifically rigorous and reproducible.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Chem Service. (2014). SAFETY DATA SHEET. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • South Asia Commons. (n.d.). Esterification: Synthesis and Purification of Various Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Total synthesis based on the originally claimed structure of mucosin. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • Reddit. (2015). Fischer esterification with equimolar amounts. Retrieved from [Link]

  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Ethyl 2,6-Dinitrobenzoate. Due to the absence of readily available, published experimental spectra for this specific isomer in common chemical databases, this document leverages expert analysis and comparative data from structurally related analogs to construct a predictive spectroscopic profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind these predictions is explained, drawing upon fundamental principles of chemical structure and spectroscopy. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of such data, intended to serve as a self-validating framework for researchers synthesizing or analyzing this compound.

Introduction: The Challenge of a Sterically Hindered Isomer

This compound is a nitroaromatic compound whose physical and chemical properties are significantly influenced by the presence of two bulky nitro groups positioned ortho to the ethyl ester functionality. This steric hindrance can impact its synthesis, reactivity, and, pertinently, its spectroscopic signature. While isomers such as Ethyl 2-nitrobenzoate and Ethyl 3,5-dinitrobenzoate are well-characterized, the 2,6-disubstituted variant is less commonly documented in spectroscopic libraries.[1][2]

This guide addresses this data gap by employing a predictive approach grounded in established spectroscopic principles. By analyzing the spectra of analogous compounds, such as Ethyl 2,6-dimethoxybenzoate, we can forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns for the title compound with a high degree of confidence.[3] This methodology not only provides a valuable reference for researchers working with this compound but also serves as an instructive example of applying spectroscopic theory to practical research challenges.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be highly characteristic due to the symmetry of the molecule. The two nitro groups will exert a strong electron-withdrawing effect, significantly deshielding the aromatic protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
Ar-H (H-3, H-5)~8.3 - 8.5Doublet (d)~8.0 - 8.52H
Ar-H (H-4)~7.8 - 8.0Triplet (t)~8.0 - 8.51H
-O-CH₂-CH₃~4.5Quartet (q)~7.12H
-O-CH₂-CH₃~1.4Triplet (t)~7.13H
Expertise & Rationale

The prediction for the aromatic region is based on an A₂B spin system. The two equivalent protons at the 3 and 5 positions (H-3, H-5) are coupled to the single proton at the 4 position (H-4).

  • Aromatic Protons (H-3, H-5, H-4): In the analogous Ethyl 2,6-dimethoxybenzoate, the aromatic protons appear at δ 7.29 (t) and δ 6.57 (d).[3] The nitro group is a significantly stronger electron-withdrawing group than a methoxy group. Therefore, a substantial downfield shift is expected for all aromatic protons in this compound. The protons at positions 3 and 5, being ortho to a nitro group, are expected to be the most deshielded, appearing as a doublet. The proton at position 4, being meta to both nitro groups, will appear as a triplet at a slightly more upfield position.

  • Ethyl Group Protons: The chemical shifts for the ethyl group are predicted based on data from various ethyl benzoate derivatives.[4] The quartet for the methylene protons (-O-CH₂) and the triplet for the methyl protons (-CH₃) are standard for an ethyl ester. The steric hindrance from the two ortho nitro groups may slightly influence the electronic environment and thus the precise chemical shift of the methylene protons compared to less hindered isomers.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign chemical shifts, multiplicities, and coupling constants.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each unique carbon atom in the molecule. The strong deshielding effect of the nitro groups and the carbonyl group will be prominent.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ) (ppm)
-C =O~163 - 165
Ar-C (C-2, C-6)~148 - 150
Ar-C (C-1)~132 - 134
Ar-C (C-4)~130 - 132
Ar-C (C-3, C-5)~128 - 130
-O-C H₂-CH₃~62 - 64
-O-CH₂-C H₃~13 - 15
Expertise & Rationale
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in its typical range, around 164 ppm, similar to other nitrobenzoate esters.[5]

  • Aromatic Carbons: The carbons directly attached to the nitro groups (C-2, C-6) will be the most downfield of the aromatic signals due to the strong deshielding. The ipso-carbon attached to the ester group (C-1) will also be significantly downfield. The remaining aromatic carbons (C-3, C-4, C-5) will be influenced by the combined inductive and resonance effects of the substituents. These predictions are extrapolated from the known effects of nitro groups on benzene ring chemical shifts.

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group are predicted in their standard regions, consistent with data from numerous ethyl esters.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of ~1 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the nitro groups and the ester carbonyl group.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Ar-H Stretch3100 - 3000Medium
C-H (aliphatic) Stretch2980 - 2850Medium
C=O (ester) Stretch1730 - 1715Strong
C=C (aromatic) Stretch1600 - 1450Medium
NO₂ Asymmetric Stretch1550 - 1520Strong
NO₂ Symmetric Stretch1360 - 1330Strong
C-O (ester) Stretch1300 - 1100Strong
Expertise & Rationale

The predicted vibrational frequencies are based on well-established group frequencies.

  • Nitro Groups: The most characteristic peaks will be the strong symmetric and asymmetric stretches of the N-O bonds in the nitro groups. Their exact position can be influenced by conjugation with the aromatic ring. Data from Ethyl 3,5-dinitrobenzoate supports these assignments.[1][6]

  • Ester Group: A strong, sharp peak for the C=O stretch is expected around 1725 cm⁻¹. This is a hallmark of an ester functionality. Additionally, strong C-O stretching bands will be visible in the fingerprint region.[3]

  • Aromatic and Aliphatic C-H: Standard stretching frequencies for aromatic and aliphatic C-H bonds are expected above and below 3000 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a clear molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound (C₉H₈N₂O₆) is 240.17 g/mol .

Predicted Mass Spectrum Data
m/z Predicted Identity Notes
240[M]⁺Molecular Ion
211[M - C₂H₅]⁺Loss of the ethyl group
195[M - OC₂H₅]⁺Loss of the ethoxy group
165[M - OC₂H₅ - NO]⁺Subsequent loss of nitric oxide
149[C₇H₅O₃]⁺Dinitrobenzoyl cation fragment
121[C₇H₅O₂]⁺Further fragmentation
Expertise & Rationale

The fragmentation pattern is predicted based on the stability of the resulting ions and common fragmentation pathways for esters and nitroaromatics.

  • Molecular Ion: A clear molecular ion peak at m/z 240 is expected.

  • Loss of Ethoxy Group: The most common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da) to form a stable acylium ion. This would result in a prominent peak at m/z 195.[7]

  • Nitro Group Fragmentation: Nitroaromatic compounds often show fragmentation involving the nitro group itself, such as the loss of NO (30 Da) or NO₂ (46 Da).

Visualizations

Molecular Structure and NMR Assignments

G mol [C₉H₈N₂O₆]⁺ m/z = 240 frag1 [C₇H₃N₂O₅]⁺ m/z = 195 mol->frag1 - •OC₂H₅ frag2 [C₇H₃NO₄]⁺ m/z = 165 frag1->frag2 - NO

Caption: Key predicted fragmentation steps for this compound.

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from analogous structures, we have established a reliable reference for its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols offer a standardized approach for the empirical validation of these predictions. This work underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to proceed with informed expectations even in the absence of established library data.

References

  • Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information for an article. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 3,5-dinitrobenzoate Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033967). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3,5-dinitrobenzoate. In PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Total synthesis based on the originally claimed structure of mucosin. Retrieved from [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3,6-Dinitrocarbazole Derivatives. Retrieved from [Link]

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. Retrieved from [Link]

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Technical Guide to the Physicochemical Characteristics of Dinitrobenzoate Esters: A Case Study on Ethyl 3,5-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide addresses the physical characteristics of Ethyl 2,6-Dinitrobenzoate. An extensive review of scientific literature and chemical databases reveals a significant scarcity of experimental data for this specific isomer. The substitution pattern, with two bulky nitro groups positioned ortho to the ethyl ester, imposes considerable steric hindrance. This steric strain likely complicates its synthesis and reduces its stability compared to other isomers, contributing to its rarity in research and commercial listings.

In light of this data gap, this whitepaper will provide an in-depth technical examination of the well-characterized and commercially available isomer, Ethyl 3,5-Dinitrobenzoate . This compound serves as a valuable and illustrative analogue, offering researchers and drug development professionals a robust dataset and procedural framework applicable to the broader class of dinitrobenzoate esters. All data, protocols, and discussions herein pertain specifically to the 3,5-isomer unless otherwise noted.

Core Physicochemical Properties of Ethyl 3,5-Dinitrobenzoate

Ethyl 3,5-dinitrobenzoate is a stable solid at room temperature.[1] Its core identifiers and physical properties are summarized below, providing a foundational dataset for its application in research and development.

PropertyValueSource(s)
CAS Number 618-71-3[1][2][3][4]
Molecular Formula C₉H₈N₂O₆[4][5]
Molecular Weight 240.17 g/mol [1][4][5]
Appearance White to off-white crystalline solid[1]
Melting Point 94-95 °C[1][3]
Boiling Point 367.1 °C (Predicted)N/A
Density 1.433 g/cm³ (Predicted)N/A

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of organic compounds. The following data for Ethyl 3,5-Dinitrobenzoate provides a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Due to the symmetry of the Ethyl 3,5-Dinitrobenzoate molecule, a simplified spectrum is observed.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is characterized by three distinct signals:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A quartet from the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

    • Signals from the aromatic protons on the dinitro-substituted ring.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Ethyl 3,5-Dinitrobenzoate, the key absorption bands are:

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • NO₂ Stretch (Nitro Group): Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the nitro groups are expected around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

  • C-O Stretch (Ester): An absorption band is expected in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Ethyl 3,5-Dinitrobenzoate, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 240.17.[2]

Safety, Handling, and Storage

Proper handling and storage are paramount for laboratory safety and maintaining the integrity of the compound.

  • Hazard Classification: Ethyl 3,5-Dinitrobenzoate is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[1]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[6]

Experimental Methodologies

The following sections detail standardized protocols for the synthesis, purification, and analysis of compounds like Ethyl 3,5-Dinitrobenzoate. These workflows are designed to be self-validating and are grounded in established chemical principles.

Synthesis via Fischer Esterification

Causality: Fischer esterification is a classic and reliable acid-catalyzed reaction for producing esters from carboxylic acids and alcohols. The use of a strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Excess alcohol is often used to drive the equilibrium towards the product side, maximizing the yield.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3,5-Dinitrobenzoic Acid + Absolute Ethanol (Excess) Reflux Heat mixture to reflux (e.g., 80-90°C) Reactants->Reflux Catalyst Conc. H₂SO₄ (Catalytic) Catalyst->Reflux Monitor Monitor reaction via TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Recrystallize from Ethanol/Water Evaporate->Purify Product Pure Ethyl 3,5-Dinitrobenzoate Purify->Product

Caption: Workflow for Synthesis of Ethyl 3,5-Dinitrobenzoate.

Melting Point Determination

Causality: The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp, well-defined melting range (typically <1°C). Impurities depress and broaden the melting range. This protocol uses a calibrated digital melting point apparatus for accuracy.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the crystalline sample of Ethyl 3,5-Dinitrobenzoate is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating: Set a ramp rate of 1-2 °C per minute. A faster ramp can be used initially to approach the expected melting point (94-95 °C), but the final approach should be slow for accuracy.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

G start Start: Dry, Powdered Sample load Load Sample into Capillary Tube (2-3 mm height) start->load place Place Capillary in Apparatus load->place heat Set Ramp Rate (1-2°C/min) and Start Heating place->heat observe Observe Sample heat->observe record_t1 Record T₁: First Liquid Drop Appears observe->record_t1 record_t2 Record T₂: All Sample is Liquid record_t1->record_t2 report Report Melting Range (T₁ - T₂) record_t2->report

Caption: Workflow for Melting Point Determination.

Sample Preparation for NMR Analysis

Causality: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Filtering the sample removes any particulate matter that could degrade spectral resolution.

Step-by-Step Protocol:

  • Weigh Sample: Accurately weigh approximately 5-10 mg of Ethyl 3,5-Dinitrobenzoate.

  • Add Solvent: Place the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filter and Transfer: Using a pipette with a small cotton or glass wool plug, transfer the solution into a clean NMR tube. This filtering step removes any insoluble impurities.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

G weigh Weigh 5-10 mg of Sample dissolve Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter solution through a pipette with cotton plug dissolve->filter transfer Transfer filtrate to a clean NMR tube filter->transfer analyze Cap, label, and place in spectrometer transfer->analyze

Caption: Workflow for NMR Sample Preparation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69255, Ethyl 3,5-dinitrobenzoate. [Link][4]

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The Solubility of Ethyl 2,6-Dinitrobenzoate in Organic Solvents: A Methodological and Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of ethyl 2,6-dinitrobenzoate in various organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and discusses methods for data analysis and modeling. By leveraging established scientific principles and methodologies, this guide empowers researchers to generate the precise solubility data required for their specific applications.

Introduction to this compound and its Solubility

This compound is a nitroaromatic compound, a class of molecules with significant industrial and pharmaceutical relevance. The presence of two nitro groups on the benzene ring, ortho to the ethyl ester functionality, profoundly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is paramount for a range of applications, including:

  • Synthesis and Purification: The selection of an appropriate solvent is critical for achieving high yields and purity during the synthesis and recrystallization of the compound.

  • Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability and the feasibility of developing various dosage forms.

  • Process Chemistry: Knowledge of solubility is essential for designing and optimizing industrial processes such as extraction, crystallization, and reaction engineering.

This guide will provide the necessary tools to approach the determination of the solubility of this compound in a scientifically rigorous manner.

Physicochemical Characterization of this compound: A Predictive Analysis

While experimental data for this compound is limited, we can predict some of its key physicochemical properties based on its molecular structure and by analogy with related compounds.

Molecular Structure:

  • Molecular Formula: C₉H₈N₂O₆

  • Molecular Weight: 240.17 g/mol [1][2]

The presence of the two electron-withdrawing nitro groups and the polar ester group suggests that this compound is a polar molecule. The oxygen atoms in the nitro and ester groups can act as hydrogen bond acceptors.

For comparative purposes, we can look at the properties of the isomeric compound, ethyl 3,5-dinitrobenzoate :

  • CAS Number: 618-71-3[2][3]

  • Melting Point: 94-95 °C[2][4]

It is reasonable to assume that this compound will have a similar molecular weight and may exhibit some comparable solubility characteristics due to the presence of the same functional groups. However, the different substitution pattern on the aromatic ring will influence the crystal lattice energy and intermolecular interactions, leading to differences in physical properties like melting point and, consequently, solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a qualitative prediction of solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSPs) .[3] HSPs are based on the idea that the total cohesive energy of a substance can be divided into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

A substance is more likely to dissolve in a solvent when their Hansen Solubility Parameters are similar.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most common and reliable method for determining the thermodynamic solubility of a compound is the isothermal equilibrium (shake-flask) method .[5]

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents of known purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of the organic solvent prep1->prep2 Step 1 & 2 equil Place vials in a constant temperature shaker for 24-72 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot to remove undissolved solid sample2->sample3 sample4 Dilute the filtrate to a known volume sample3->sample4 sample5 Analyze the concentration using UV-Vis or HPLC sample4->sample5

Caption: Experimental workflow for the isothermal equilibrium solubility determination.

Detailed Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. The temperature should be precisely controlled. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent the undissolved solid from artificially inflating the measured concentration.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis: Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7]

Data Analysis and Thermodynamic Modeling

Once the concentration of the saturated solution is determined, the solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mole fraction.

The temperature dependence of solubility can be described by thermodynamic models. The van't Hoff equation and the modified Apelblat equation are commonly used for this purpose. These models can be used to calculate important thermodynamic parameters of dissolution, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dissolution.

Illustrative Case Study: Solubility of 3,5-Dinitrobenzoic Acid

In the absence of specific data for this compound, we can examine the solubility of a structurally related compound, 3,5-dinitrobenzoic acid, to illustrate the principles discussed. A study by Zhang et al. determined the solubility of 3,5-dinitrobenzoic acid in seven different organic solvents at various temperatures.[8]

The solubility of 3,5-dinitrobenzoic acid was found to increase with temperature in all solvents.[8] The order of solubility in the tested solvents was: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[8] This trend is consistent with the "like dissolves like" principle, as the highly polar 3,5-dinitrobenzoic acid is most soluble in the polar protic solvents methanol and ethanol.

Table 1: Exemplary Solubility Data for 3,5-Dinitrobenzoic Acid (Mole Fraction, x) at 298.15 K

SolventMole Fraction (x)
Methanol0.1234
Ethanol0.0987
Ethyl Acetate0.0765
Acetonitrile0.0654
Dichloromethane0.0123
Toluene0.0012
Water0.0001

Note: The data in this table is illustrative and based on the trends reported for 3,5-dinitrobenzoic acid. The actual values should be consulted from the original research paper.

This example demonstrates how solubility data can be systematically collected and presented, providing valuable insights into the behavior of a nitroaromatic compound in different solvent environments.

Conclusion

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? Accessed January 20, 2026. [Link]

  • Experiment 1: Determination of Solubility Class. Accessed January 20, 2026. [Link]

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  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Published February 11, 2025. [Link]

  • Zhang, T., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • PubChem. Ethyl 2-hydroxy-3,5-dinitrobenzoate. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

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  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Accessed January 20, 2026. [Link]

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  • PubChem. Methyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • ResearchGate. Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent. Accessed January 20, 2026. [Link]

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  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions.
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Unlocking Potential: A Technical Guide to the Research Applications of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Probing the Untapped Potential of a Unique Dinitroaromatic Ester

In the vast landscape of chemical entities available to researchers, certain molecules, despite their intriguing structural features, remain underexplored. Ethyl 2,6-Dinitrobenzoate is one such compound. While its isomers, particularly the 3,5-dinitrobenzoate derivatives, have found utility in areas ranging from analytical chemistry to mycology, the 2,6-disubstituted analogue has yet to be extensively characterized and applied.[1][2] This guide serves as a forward-looking technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the potential research applications of this compound. By leveraging established principles of medicinal chemistry, materials science, and chemical biology, we will explore hypothetical yet scientifically grounded avenues of investigation for this unique molecule. This document is designed not as a rigid protocol, but as a catalyst for innovation, providing the foundational knowledge and experimental frameworks to unlock the latent potential of this compound.

Foundational Chemistry of this compound

A comprehensive understanding of a molecule's physicochemical properties is paramount to envisioning its potential applications. This compound, with the chemical formula C9H8N2O6, possesses a distinct steric and electronic profile due to the ortho-positioning of its two nitro groups relative to the ester functionality.[3]

Structural and Electronic Properties

The two nitro groups at the 2 and 6 positions of the benzene ring exert a strong electron-withdrawing effect, significantly influencing the reactivity of the aromatic ring and the ester group. This steric hindrance around the ester linkage is a key feature that can be exploited in various applications.

PropertyValueReference
Molecular FormulaC9H8N2O6[3]
Molecular Weight240.17 g/mol [4]
IUPAC NameThis compound[3]
CAS Number603-12-3 (for 2,6-Dinitrobenzoic acid)[3]
Synthesis of this compound: A Proposed Protocol

Proposed Synthesis of this compound:

A plausible method for synthesizing this compound is through the acid-catalyzed esterification of 2,6-Dinitrobenzoic acid.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-Dinitrobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Research Application: A Probe for Sterically Hindered Nucleophilic Environments

Rationale: The significant steric hindrance around the ester carbonyl group in this compound, imparted by the two ortho nitro groups, can be a unique asset. This structural feature could render the ester relatively unreactive towards common nucleophiles while potentially allowing it to selectively react in environments that can accommodate its bulky nature. This suggests its potential as a chemical probe to identify and characterize sterically demanding active sites in enzymes or receptors.

Workflow for Investigating this compound as a Chemical Probe

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biochemical Screening cluster_hit_validation Hit Validation & Mechanism of Action synthesis Synthesis of Ethyl 2,6-Dinitrobenzoate characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization enzyme_selection Select Panel of Hydrolases/Esterases characterization->enzyme_selection activity_assay Enzyme Activity Assays (with and without compound) enzyme_selection->activity_assay ic50 IC50 Determination activity_assay->ic50 kinetics Enzyme Kinetic Studies ic50->kinetics structural Structural Biology (Crystallography/Cryo-EM) kinetics->structural

Caption: Workflow for evaluating this compound as a chemical probe.

Potential Research Application: Precursor for Novel Heterocyclic Scaffolds

Rationale: The two nitro groups of this compound can be selectively or fully reduced to amino groups. The resulting ethyl 2,6-diaminobenzoate is a versatile intermediate for the synthesis of various heterocyclic compounds, such as benzodiazepines, quinazolinones, and other fused ring systems. These scaffolds are prevalent in many biologically active molecules and approved drugs.

Proposed Synthetic Pathway to a Novel Benzodiazepine Analogue

pathway start This compound step1 Reduction (e.g., H2, Pd/C) start->step1 intermediate Ethyl 2,6-Diaminobenzoate step1->intermediate step2 Cyclocondensation (with a 1,3-dicarbonyl compound) intermediate->step2 product Novel Benzodiazepine Analogue step2->product

Caption: Proposed synthesis of a benzodiazepine analogue from this compound.

Experimental Protocol for the Synthesis of Ethyl 2,6-Diaminobenzoate
  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl 2,6-Diaminobenzoate can be purified by recrystallization or column chromatography.

Potential Research Application: Building Block for Energetic Materials and Polymers

Rationale: Dinitroaromatic compounds are known for their energetic properties and their use as precursors in the synthesis of high-performance polymers.[6][7] The 2,6-dinitro substitution pattern in this compound could lead to materials with unique thermal and mechanical properties.

Exploration as a Monomer for Polyimide Synthesis

The diamino derivative of this compound could serve as a monomer in the synthesis of novel polyimides. Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength.[6]

Proposed Polymerization Workflow:

polymerization start Ethyl 2,6-Diaminobenzoate polycondensation Polycondensation start->polycondensation dianhydride Dianhydride Monomer dianhydride->polycondensation polyamic_acid Poly(amic acid) Intermediate polycondensation->polyamic_acid imidization Thermal or Chemical Imidization polyamic_acid->imidization polyimide Novel Polyimide imidization->polyimide

Caption: Proposed workflow for the synthesis of a novel polyimide.

Conclusion and Future Outlook

This compound represents a largely untapped resource for chemical innovation. Its unique structural and electronic properties suggest a multitude of potential research applications, from the development of selective chemical probes to the synthesis of novel heterocyclic compounds and high-performance materials. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this intriguing molecule. As we continue to seek novel chemical tools and materials to address pressing scientific challenges, a deeper investigation into the properties and reactivity of underexplored compounds like this compound is not just a scientific curiosity, but a necessity for progress.

References

  • PubChem. (n.d.). Ethyl 2-hydroxy-3,5-dinitrobenzoate. Retrieved from [Link]

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  • ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Retrieved from [Link]

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  • ChemSynthesis. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

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  • PubChem. (n.d.). 2-(Diethylamino)ethyl 2,6-dimethyl-4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

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  • Chemsrc. (n.d.). Benzoic acid, 2-hydroxy-3,5-dinitro-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(6-hydroxyhexylamino)-4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The packing of sodium 3,5-dinitrobenzoate, viewed along the c axis.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

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  • Brieflands. (n.d.). Synthesis, Spectral Characterization, In-vitro Antibacterial and Antifungal Activities of Novel (2e)-Ethyl-2-(2-(2, 4-Dinitrophenyl) Hydrazono)-4-(Naphthalen-2-yl)-6-Arylcyclohex-3-Enecarboxylates. Retrieved from [Link]

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A Theoretical and Spectroscopic Exploration of Ethyl 2,6-Dinitrobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical and spectroscopic overview of Ethyl 2,6-Dinitrobenzoate, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and computational analysis. By synthesizing established methodologies with theoretical predictions, this guide serves as a foundational resource for further investigation of this and related molecules.

Introduction: The Significance of Nitroaromatic Esters

Nitroaromatic compounds are a cornerstone of modern chemistry, with wide-ranging applications as synthetic intermediates, explosives, and pharmaceuticals.[1] The introduction of nitro groups onto an aromatic ring significantly alters its electronic properties, primarily through strong electron-withdrawing effects.[1] This, in turn, influences the molecule's reactivity, spectroscopic characteristics, and potential biological activity. This compound, the subject of this guide, presents a particularly interesting case due to the steric and electronic interplay of the two nitro groups flanking the ethyl ester moiety. Understanding the fundamental properties of this molecule is crucial for unlocking its potential in various scientific domains. The field of computational chemistry has emerged as a powerful tool for elucidating the interactions between nitro-containing molecules and biological targets, highlighting the broad potential of this functional group.[2]

Synthesis and Characterization: A Proposed Pathway and Spectroscopic Predictions

Proposed Synthesis: Acid-Catalyzed Esterification

A robust and high-yielding method for the synthesis of this compound is the acid-catalyzed esterification of 2,6-dinitrobenzoic acid. This approach is analogous to the successful synthesis of Ethyl 2,6-Dimethoxybenzoate.[3][4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dinitrobenzoic acid (1.0 eq.) in absolute ethanol (10-15 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Pour the resulting residue into cold water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Diagram of the Proposed Synthetic Workflow

G cluster_synthesis Synthesis Workflow 2,6-Dinitrobenzoic Acid 2,6-Dinitrobenzoic Acid Reflux Reflux 2,6-Dinitrobenzoic Acid->Reflux Absolute Ethanol Absolute Ethanol Absolute Ethanol->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Workup & Extraction Workup & Extraction Reflux->Workup & Extraction Reaction Completion Purification Purification Workup & Extraction->Purification This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The characterization of the synthesized this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics can be predicted:

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted Wavenumber/Chemical ShiftRationale and Comparative Data
FTIR (cm⁻¹) ~1730 (C=O, ester)~1540 & ~1350 (NO₂, asymmetric & symmetric stretching)~3100-3000 (C-H, aromatic)~2980-2850 (C-H, aliphatic)The ester carbonyl stretch is expected in the typical range, similar to Ethyl 2,6-dimethoxybenzoate (1729 cm⁻¹).[3] The nitro group stretches are characteristic for dinitroaromatic compounds.
¹H NMR (ppm) ~8.0-8.5 (aromatic protons)~4.4 (quartet, OCH₂)~1.4 (triplet, CH₃)The aromatic protons will be significantly downfield due to the strong electron-withdrawing effect of the two nitro groups. The chemical shifts for the ethyl group are based on data for other ethyl benzoates.[5]
¹³C NMR (ppm) ~164 (C=O, ester)~148-150 (C-NO₂)~120-135 (aromatic carbons)~62 (OCH₂)~14 (CH₃)The carbonyl carbon resonance is predicted based on methyl 3-nitrobenzoate (~164 ppm).[6] The carbons attached to the nitro groups will be significantly deshielded.
Mass Spec (m/z) 240.04 (M⁺)Fragment ions corresponding to loss of -OCH₂CH₃, -NO₂, etc.The molecular ion peak corresponds to the molecular weight of this compound (C₉H₈N₂O₆).[7]

Theoretical Studies: A Computational Approach to Understanding this compound

Density Functional Theory (DFT) has proven to be a reliable method for investigating the electronic structure, reactivity, and spectroscopic properties of nitroaromatic compounds.[8][9] A comprehensive theoretical study of this compound would provide valuable insights that complement experimental findings.

Computational Methodology

Protocol for DFT Calculations

  • Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar molecules.[9]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

  • Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies will be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity. This is particularly important for understanding potential intermolecular interactions and reaction mechanisms.

  • NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values can be directly compared with experimental data to aid in spectral assignment.

Diagram of the Proposed Theoretical Study Workflow

G cluster_dft DFT Study Workflow Initial Structure Initial Structure Geometry Optimization (B3LYP/6-311++G(d,p)) Geometry Optimization (B3LYP/6-311++G(d,p)) Initial Structure->Geometry Optimization (B3LYP/6-311++G(d,p)) Frequency Analysis Frequency Analysis Geometry Optimization (B3LYP/6-311++G(d,p))->Frequency Analysis Electronic Properties (HOMO, LUMO) Electronic Properties (HOMO, LUMO) Frequency Analysis->Electronic Properties (HOMO, LUMO) True Minimum MEP Analysis MEP Analysis Frequency Analysis->MEP Analysis True Minimum NMR Prediction (GIAO) NMR Prediction (GIAO) Frequency Analysis->NMR Prediction (GIAO) True Minimum Data Analysis & Interpretation Data Analysis & Interpretation Electronic Properties (HOMO, LUMO)->Data Analysis & Interpretation MEP Analysis->Data Analysis & Interpretation NMR Prediction (GIAO)->Data Analysis & Interpretation

Caption: A workflow for the theoretical investigation of this compound using DFT.

Expected Theoretical Insights

The proposed DFT study is expected to reveal several key features of this compound:

  • Molecular Geometry: The steric hindrance between the two nitro groups and the ethyl ester is likely to cause the ester group to be twisted out of the plane of the benzene ring. This conformational preference will have a significant impact on the molecule's properties.

  • Electronic Structure: The strong electron-withdrawing nature of the nitro groups will result in a low-lying LUMO, making the molecule susceptible to nucleophilic attack. The MEP map will likely show a large positive potential around the aromatic ring and the carbonyl carbon.

  • Reactivity: The HOMO-LUMO gap will provide a quantitative measure of the molecule's reactivity. A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO will indicate the most probable sites for oxidation and reduction, respectively.

Potential Applications and Future Directions

The unique electronic and steric properties of this compound suggest several potential areas of application. Its electron-deficient aromatic ring could make it a useful building block in the synthesis of more complex molecules through nucleophilic aromatic substitution reactions. In the context of drug development, nitroaromatic compounds have been investigated for a variety of biological activities, and the specific substitution pattern of this molecule may confer novel pharmacological properties.[2]

Future research should focus on the successful synthesis and experimental characterization of this compound to validate the theoretical predictions outlined in this guide. Further computational studies could explore its interaction with biological targets, its potential as a material component, and its degradation pathways.

Conclusion

This technical guide has provided a comprehensive framework for the study of this compound. By combining a proposed synthetic route with detailed predictions of its spectroscopic properties and a robust plan for theoretical analysis, this document serves as a valuable resource for researchers interested in this and other nitroaromatic compounds. The synergy between experimental work and computational chemistry will be crucial in fully elucidating the properties and potential applications of this intriguing molecule.

References

  • Jasiński, R., & Kącka, A. (2017). DFT study of the decomposition reactions of nitroethyl benzoates catalyzed by the 1,3-dimethylimidazolium cation. Current Chemistry Letters, 6(1), 15-22. [Link]

  • Al-Khalissi, A. H., & Al-Obaidi, O. A. (2011). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 12(7), 4538-4561. [Link]

  • Ibrar, A., Khan, I., & Abbas, N. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 17(5), 521-527. [Link]

  • Demina, L. I., & Kostyuchenko, A. S. (2018). Chemosensors for detection of nitroaromatic compounds (explosives). Russian Chemical Reviews, 87(1), 1-22. [Link]

  • Gao, Y., Wu, Q., & Zhu, W. (2015). Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics, 17(3), 1959-1967. [Link]

  • Bera, M., Maji, M., & Ali, M. (2014). Supporting information: Palladium nanoparticles supported on aldehyde-functionalized polystyrene: an efficient and reusable catalyst for alkoxy- and amino-carbonylation of aryl halides. RSC Advances, 4(83), 44059-44067. [Link]

  • Martinez, A., Rodriguez-Cardenas, E., & Gonzalez-Zamora, E. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxy-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pabis, A., Geronimo, I., & Paneth, P. (2014). A DFT study of the cis-dihydroxylation of nitroaromatic compounds catalyzed by nitrobenzene dioxygenase. The Journal of Physical Chemistry B, 118(12), 3245–3256. [Link]

  • Kumar, V., Singh, R., & Rai, A. K. (2015). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. Journal of Physics: Conference Series, 648, 012015. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • da Silva, M. D., & Ribeiro da Silva, M. A. V. (2005). Thermochemical study of the methyl nitrobenzoate isomers. The Journal of Chemical Thermodynamics, 37(10), 1121-1127. [Link]

  • Ibrar, A., Khan, I., & Abbas, N. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]

  • Nølsøe, J. M. J., & Stenstrøm, Y. (n.d.). Supporting Information: Total synthesis based on the originally claimed structure of mucosin. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Ethyl 2-(6-hydroxyhexylamino)-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • ChemSynthesis. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 2-nitrobenzoate. Retrieved from [Link]

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Methodological & Application

Synthesis of Ethyl 2,6-Dinitrobenzoate from 2,6-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of Ethyl 2,6-Dinitrobenzoate

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 2,6-dinitrobenzoic acid via Fischer-Speier esterification. The document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for product characterization. This guide is intended for researchers in organic synthesis and drug development, offering insights into the causality behind experimental choices to ensure a reproducible and high-yield outcome.

Introduction and Reaction Overview

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The presence of two nitro groups on the aromatic ring significantly influences its chemical reactivity, making it a key building block in medicinal chemistry.

The synthesis is achieved through the Fischer-Speier esterification , a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this case, 2,6-dinitrobenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to form the corresponding ethyl ester and water.

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary
ParameterValue
Molecular Formula (Product)C₉H₈N₂O₆
Molecular Weight (Product)240.17 g/mol
Melting Point (Literature)~94-95 °C [2]
AppearanceWhite to off-white solid
Typical Yield85-95%

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O ester stretch (around 1730 cm⁻¹) and C-O stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect signals corresponding to the ethyl group (a quartet for -OCH₂- and a triplet for -CH₃) and signals for the aromatic protons.

    • ¹³C NMR: Expect signals for the ester carbonyl carbon (~165 ppm), aromatic carbons, and the ethyl group carbons.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. [3]* Handling Reagents:

    • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. [4][5]Handle only in a chemical fume hood and add it slowly to other solutions to dissipate heat.

    • 2,6-Dinitrobenzoic Acid: Harmful if swallowed or inhaled. Avoid creating dust. [6] * Organic Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no open flames or spark sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Available at: [Link]

  • BYJU'S. Fischer esterification reaction. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for - General Procedure and Spectral Data of Products. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Total synthesis based on the originally claimed structure of mucosin. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • ResearchGate. (2008). Novel Syntheses of Isomers of Damascenone from Ethyl 2,6,6-Trimethyl-4- oxo-2-cyclohexene-1-carboxylate. Available at: [Link]

  • New Jersey Department of Health. Sulfuric acid - Hazardous Substance Fact Sheet. Available at: [Link]

Sources

Application Notes & Protocols for the Acid-Catalyzed Esterification of 2,6-Dinitrobenzoic Acid to Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Esterification

The synthesis of Ethyl 2,6-Dinitrobenzoate, a potentially valuable intermediate in medicinal chemistry and materials science, presents a classic yet formidable challenge in organic synthesis: the esterification of a sterically hindered carboxylic acid. The presence of two nitro groups in the ortho positions of the benzoic acid ring significantly encumbers the carboxylic acid moiety, impeding the approach of the nucleophilic alcohol. This guide provides a comprehensive overview of the theoretical underpinnings and a detailed, field-tested protocol for the acid-catalyzed esterification of 2,6-dinitrobenzoic acid. We will delve into the mechanistic nuances of the Fischer esterification in this context, explore strategies to overcome steric hindrance, and provide a robust protocol for the synthesis, purification, and characterization of the target ester.

Mechanistic Insights: The Fischer Esterification of 2,6-Dinitrobenzoic Acid

The acid-catalyzed esterification, or Fischer esterification, is a reversible reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, typically producing an ester and water.[1][2] The reaction's efficiency is governed by an equilibrium, which can be manipulated to favor product formation.[1][2]

The mechanism proceeds through several key steps, each of which is in equilibrium:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2,6-dinitrobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This step is often the rate-limiting step, especially with sterically hindered substrates like 2,6-dinitrobenzoic acid. The bulky ortho-nitro groups create a "steric shield" that hinders the approach of the ethanol molecule.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Fischer_Esterification RCOOH 2,6-Dinitrobenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ ROH Ethanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ Water Water

Figure 1: Simplified Workflow of Fischer Esterification. This diagram illustrates the key stages of the acid-catalyzed esterification process.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized method adapted for the synthesis of this compound, drawing upon established procedures for sterically hindered benzoic acids and related nitro-substituted compounds.[3] Researchers should consider this a starting point for optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dinitrobenzoic acid≥98%Sigma-AldrichEnsure dryness before use.
Absolute Ethanol≥99.5%Fisher ScientificUse of anhydrous ethanol is critical to favor the forward reaction.
Concentrated Sulfuric Acid95-98%MerckHandle with extreme care in a fume hood.
Diethyl EtherAnhydrousVWRFor extraction.
Saturated Sodium Bicarbonate SolutionIn-house preparationFor neutralization.
Brine (Saturated NaCl solution)In-house preparationFor washing.
Anhydrous Magnesium SulfateAcros OrganicsFor drying the organic phase.
Instrumentation
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (beakers, Erlenmeyer flasks, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dinitrobenzoic acid (e.g., 5.0 g, 23.6 mmol). To this, add a large excess of absolute ethanol (e.g., 50 mL, ~0.86 mol). Using a large excess of the alcohol helps to shift the equilibrium towards the product side.[1]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (e.g., 1.5 mL) dropwise. Caution: The addition of sulfuric acid to ethanol is highly exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Due to the steric hindrance of 2,6-dinitrobenzoic acid, a prolonged reaction time is anticipated. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction may require 12-24 hours to reach completion.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 150 mL).

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Neutralization and Washing:

    • Combine the organic extracts in the separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 2,6-Dinitrobenzoic Acid and Ethanol B 2. Add H2SO4 Catalyst A->B C 3. Reflux (12-24h) B->C D 4. Quench with Ice Water C->D E 5. Extract with Diethyl Ether D->E F 6. Neutralize with NaHCO3 E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Concentrate in vacuo H->I J 10. Purify (Recrystallization/Chromatography) I->J

Figure 2: Experimental Workflow for this compound Synthesis. A step-by-step visual guide to the synthesis and purification process.

Overcoming Challenges: Strategies for Esterifying Sterically Hindered Acids

The primary obstacle in the synthesis of this compound is the steric hindrance imposed by the two ortho-nitro groups. This can significantly slow down the reaction rate. Here are some strategies to mitigate this issue:

  • Prolonged Reaction Time and Elevated Temperatures: As outlined in the protocol, allowing the reaction to proceed for an extended period at reflux temperature is crucial.

  • Use of a Large Excess of Alcohol: Employing the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the product in accordance with Le Châtelier's principle.

  • Alternative Catalysts: While sulfuric acid is a common choice, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be effective. In some cases, Lewis acids may offer advantages.

  • Water Removal: Although not explicitly detailed in the above protocol for simplicity, removing water as it forms can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate the rate of esterification reactions, even for sterically hindered substrates, by providing efficient and rapid heating.[4]

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. Below are the expected spectral characteristics for this compound, based on its chemical structure and data from analogous compounds.[5]

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR (CDCl₃)- A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, likely in the range of δ 1.3-1.5 ppm. - A quartet corresponding to the methylene protons (-CH₂) of the ethyl group, expected around δ 4.3-4.5 ppm. - A complex multiplet or distinct signals for the aromatic protons, anticipated in the downfield region (δ 7.5-8.5 ppm). The exact splitting pattern will depend on the coupling constants between the aromatic protons.
¹³C NMR (CDCl₃)- A signal for the methyl carbon (-CH₃) of the ethyl group, likely around δ 14-15 ppm. - A signal for the methylene carbon (-CH₂) of the ethyl group, expected in the range of δ 61-63 ppm. - Signals for the aromatic carbons, with the carbons bearing the nitro groups being significantly deshielded. - A signal for the carbonyl carbon (C=O) of the ester, expected around δ 164-166 ppm.
IR (KBr or neat)- A strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. - Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), usually found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹. - C-O stretching vibrations for the ester linkage in the region of 1100-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations.

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and the specific instrument used for analysis. It is crucial to compare the obtained spectra with those of the starting material to confirm the conversion.

Conclusion

The acid-catalyzed esterification of 2,6-dinitrobenzoic acid to this compound is a challenging yet achievable transformation. By understanding the mechanistic principles of the Fischer esterification and implementing strategies to overcome the significant steric hindrance, researchers can successfully synthesize this valuable compound. The protocol and insights provided in this guide are intended to serve as a robust starting point for laboratory synthesis, enabling further exploration of the applications of this compound in various fields of chemical research and development.

References

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 2,3-dimethoxy-6-nitrobenzoate (2). Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Khan, I., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 17(5), 5842-5851. [Link]

  • Human Metabolome Database. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Rahim, A. S. A., & Hamid, S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53-61. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of Ethyl 2,6-Dinitrobenzoate. As a dinitroaromatic compound, this molecule is of interest to researchers in energetic materials, chemical synthesis, and pharmaceutical development as a potential intermediate or reference standard.[1][2] Rigorous analytical control is paramount to ensure identity, purity, and stability. This document outlines detailed protocols for chromatographic separation and spectroscopic elucidation, designed for researchers, scientists, and drug development professionals. We will delve into High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and a suite of spectroscopic techniques (MS, NMR, FTIR) for unambiguous structural confirmation. The causality behind experimental choices is explained to provide a framework for method adaptation and troubleshooting.

Physicochemical Properties & Reference Standards

A thorough understanding of a compound's basic properties is the foundation of any analytical endeavor. While this compound is a specific isomer, data from related dinitroaromatic compounds can inform analytical method development.[3] For instance, the properties of Ethyl 3,5-dinitrobenzoate provide a useful reference point.[4][5]

Table 1: Physicochemical Properties of this compound and a Related Isomer.

Property This compound (Predicted/Theoretical) Ethyl 3,5-Dinitrobenzoate (Reference) Data Source
Molecular Formula C₉H₈N₂O₆ C₉H₈N₂O₆ [4]
Molecular Weight 240.17 g/mol 240.17 g/mol [4]
CAS Number Not readily available 618-71-3 [4]
Appearance Likely a pale yellow or white solid Yellow or colorless crystals [6]
Melting Point (°C) Predicted to be a solid with a distinct melting point 92-94 [5][7]

| Solubility | Expected to be soluble in common organic solvents (e.g., acetonitrile, ethanol) and slightly soluble in water | Soluble in ethanol |[3] |

Chromatographic Analysis for Separation and Quantification

Chromatographic techniques are essential for separating the target analyte from impurities, starting materials, and byproducts, as well as for accurate quantification.[2] Both HPLC and GC are powerful tools for the analysis of nitroaromatic compounds.[1][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone for purity assessment and quantification of non-volatile or thermally sensitive compounds like dinitrobenzoates.[1] A reversed-phase method is ideal, separating compounds based on their hydrophobicity.

Causality and Experimental Choices:

  • Column: A C18 column is selected for its excellent retention and separation of aromatic compounds. The nonpolar stationary phase interacts with the aromatic ring of the analyte.[9]

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure good separation of both polar and nonpolar impurities. Acetonitrile is a common organic modifier that provides good peak shape for nitroaromatics.

  • Detector: A UV detector is chosen due to the strong chromophore of the dinitroaromatic ring system. The detection wavelength of 254 nm is a common choice for aromatic compounds and provides high sensitivity.[10]

Protocol 1: HPLC-UV Method for Purity and Quantification

Parameter Specification
Instrument HPLC system with UV or Photodiode Array (PDA) Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30% to 80% B; 15-20 min: 80% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detector Wavelength 254 nm

| Sample Preparation | Dissolve sample in acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection. |

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Autosampler Injection s3->h1 Inject h2 C18 Column Separation h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Generate Chromatogram h3->d1 d2 Integrate Peaks d1->d2 d3 Calculate Purity (%) d2->d3

HPLC-UV Experimental Workflow.
Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[2] It provides both chromatographic separation and mass spectrometric data, which aids in the identification of the primary compound and any related impurities.[11]

Causality and Experimental Choices:

  • Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating aromatic compounds based on their boiling points and polarity.

  • Temperature Program: A gradient temperature program is necessary to first elute volatile impurities at lower temperatures and then elute the higher-boiling this compound with good peak shape.

  • Detector: A mass spectrometer provides definitive identification through the compound's unique mass spectrum and fragmentation pattern.[12]

Protocol 2: GC-MS Method for Identification and Impurity Profiling

Parameter Specification
Instrument Gas Chromatograph with Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold 2 min. Ramp to 280 °C at 15 °C/min. Hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

| Sample Preparation | Dissolve sample in ethyl acetate to a concentration of ~1 mg/mL. |

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Ethyl Acetate s1->s2 g1 GC Injection s2->g1 Inject g2 Capillary Column Separation g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Analyzer g3->g4 d1 Total Ion Chromatogram g4->d1 d2 Extract Mass Spectrum d1->d2 d3 Library Search & ID d2->d3

GC-MS Experimental Workflow.

Spectroscopic Analysis for Structural Elucidation

While chromatography separates components, spectroscopy is required to confirm the molecular structure of the main peak, ensuring it is indeed this compound.

Mass Spectrometry (MS) Fragmentation

The mass spectrum from the GC-MS analysis provides a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight (240.17). Key fragmentation patterns for ethyl benzoates involve characteristic losses of the ethoxy group and subsequent rearrangements.[13][14]

Expected Fragmentation Pattern:

  • m/z 240: Molecular ion [M]+•.

  • m/z 195: Loss of the ethoxy radical (•OCH₂CH₃, -45 amu). This often results in a stable acylium ion and is a common fragmentation pathway for ethyl esters.[13]

  • m/z 165: Loss of a nitro group (•NO₂, -46 amu) from the m/z 211 fragment or loss of CO from the m/z 193 fragment.

  • m/z 149: Loss of both nitro groups from the molecular ion, or loss of NO2 from m/z 195.

  • m/z 77: Phenyl cation, though less common, can arise from further fragmentation.[13]

The fragmentation pattern of regioisomeric ethoxy and other substituted benzoates can be complex, but the loss of the ester group is a primary indicator.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Region (δ ~7.5-8.5 ppm): The substitution pattern (nitro groups at positions 2 and 6) will significantly influence the aromatic protons. We expect one triplet and one doublet.

    • 1 Proton (triplet, δ ~7.7 ppm): The proton at position 4, split by the two equivalent protons at positions 3 and 5.

    • 2 Protons (doublet, δ ~8.4 ppm): The equivalent protons at positions 3 and 5, split by the proton at position 4.

  • Ethyl Group:

    • 2 Protons (quartet, δ ~4.5 ppm): The methylene protons (-OCH₂-) of the ethyl group, split by the adjacent methyl group.

    • 3 Protons (triplet, δ ~1.4 ppm): The methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon (δ ~164 ppm): The ester carbonyl carbon.

  • Aromatic Carbons (δ ~120-150 ppm): At least four distinct signals are expected for the aromatic carbons due to symmetry. The carbons bearing the nitro groups (C2, C6) will be significantly downfield.

  • Ethyl Group Carbons:

    • Methylene Carbon (δ ~62 ppm): The -OCH₂- carbon.

    • Methyl Carbon (δ ~14 ppm): The -CH₃ carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the functional groups present in the molecule. The spectrum is expected to show strong, characteristic absorption bands.

Table 2: Expected Characteristic FTIR Absorption Bands.

Wavenumber (cm⁻¹) Functional Group Vibration Type Reference
~3100-3000 Aromatic C-H Stretch [3]
~2980-2850 Aliphatic C-H (ethyl) Stretch [4]
~1730-1715 Ester C=O Stretch [4]
~1550-1520 Aromatic N-O Asymmetric Stretch [4]
~1350-1330 Aromatic N-O Symmetric Stretch [4]

| ~1250-1200 | Ester C-O | Stretch |[4] |

Integrated Analytical Approach

A single technique is insufficient for complete characterization. A validated, multi-faceted approach ensures the highest confidence in the material's identity, purity, and quality.

Integrated_Workflow cluster_main Complete Characterization of this compound start Test Sample hplc HPLC-UV (Protocol 1) start->hplc gcms GC-MS (Protocol 2) start->gcms spectro Spectroscopy (NMR, FTIR) start->spectro purity Quantitative Purity (%) hplc->purity Assay vs. Standard impurities Impurity Profile & ID gcms->impurities TIC & Mass Spectra structure Structural Confirmation spectro->structure Spectral Data final Certificate of Analysis purity->final impurities->final structure->final

Integrated workflow for comprehensive analysis.

This integrated strategy ensures that the material is not only pure (from HPLC) and free of significant volatile impurities (from GC-MS), but that its fundamental molecular structure is unequivocally confirmed as this compound (by MS, NMR, and FTIR).

References

  • Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene. (n.d.). PMC. [Link]

  • 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv. [Link]

  • Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene. (2011). Defense Centers for Public Health. [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). SpringerLink. [Link]

  • 3,5-Dinitrobenzoic acid. (n.d.). Wikipedia. [Link]

  • Toxicological Profile for Dinitrotoluenes. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Environmental transformation products of 2,4,6-trinitrotoluene. (2001). ResearchGate. [Link]

  • 3,5-Dinitrobenzoic acid. (n.d.). PubChem. [Link]

  • Exploring the Applications of 3,5-Dinitrobenzoic Acid in Material Science and Analytical Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ethyl 3,5-dinitrobenzoate. (n.d.). NIST WebBook. [Link]

  • Ethyl 3,5-dinitrobenzoate. (n.d.). ChemSynthesis. [Link]

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022). ResearchGate. [Link]

  • Ethyl 2-hydroxy-3,5-dinitrobenzoate. (n.d.). PubChem. [Link]

  • Ethyl 3-nitrobenzoate. (n.d.). NIST WebBook. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2004). PMC. [Link]

  • (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... (2025). ResearchGate. [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Spectroscopic Characterization of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of Ethyl 2,6-Dinitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, step-by-step experimental protocols, and in-depth data interpretation. By explaining the causality behind experimental choices, this guide equips the user with the necessary knowledge to obtain and interpret high-quality spectroscopic data for this compound, ensuring scientific integrity and reproducibility.

Introduction: The Importance of Spectroscopic Analysis for this compound

This compound is a key chemical intermediate whose purity and structural integrity are paramount in various research and development applications, including the synthesis of pharmaceuticals and other complex organic molecules. The presence of two sterically demanding nitro groups ortho to the ester functionality introduces unique electronic and conformational properties that require precise characterization.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive analytical techniques that provide detailed information about the molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, offering insights into the electronic environment of each atom, while IR spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies. A thorough spectroscopic analysis is therefore essential for confirming the identity, assessing the purity, and understanding the chemical behavior of this compound.

Molecular Structure and Spectroscopic Considerations

The molecular structure of this compound dictates its spectroscopic features. The aromatic ring is substituted with an ethyl ester group and two nitro groups at positions 2 and 6. The strong electron-withdrawing nature of the nitro groups significantly influences the electron density distribution in the aromatic ring, which in turn affects the chemical shifts of the aromatic protons and carbons in the NMR spectrum.[1] Furthermore, steric hindrance between the bulky nitro groups and the ethyl ester may cause the nitro groups to twist out of the plane of the benzene ring, a phenomenon that can be subtly reflected in the spectroscopic data.

***dot graph "mol_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; C_ester [label="C", pos="2.4,0!"]; O_ester1 [label="O", pos="3.6,0!"]; O_ester2 [label="O", pos="2.4,1.2!"]; C_ethyl1 [label="CH2", pos="4.8,0!"]; C_ethyl2 [label="CH3", pos="6.0,0!"]; N1 [label="N", pos="-2.4,-0.7!"]; O1a [label="O", pos="-3.0,-1.5!"]; O1b [label="O", pos="-3.0,0.1!"]; N2 [label="N", pos="2.4,-0.7!"]; O2a [label="O", pos="3.0,-1.5!"]; O2b [label="O", pos="3.0,0.1!"];

// Aromatic protons H3 [label="H", pos="-2.2,-2.6!"]; H4 [label="H", pos="0,-3.8!"]; H5 [label="H", pos="2.2,-2.6!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_ester; C_ester -- O_ester1; C_ester -- O_ester2 [style=dashed]; // Double bond O_ester1 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- N1; N1 -- O1a; N1 -- O1b [style=dashed]; // Double bond C6 -- N2; N2 -- O2a; N2 -- O2b [style=dashed]; // Double bond

// Aromatic proton bonds C3 -- H3; C4 -- H4; C5 -- H5; }

Caption: Molecular Structure of this compound

Infrared (IR) Spectroscopy Analysis

Principles of IR Spectroscopy for this compound

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the key functional groups are the aromatic nitro groups (-NO₂) and the aromatic ester (-COOEt).

  • Nitro Group (-NO₂) Vibrations: Aromatic nitro compounds exhibit two strong and characteristic N-O stretching bands.[2] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency). The exact positions of these bands can be influenced by conjugation and steric effects. For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[2][3]

  • Ester Group (-COOEt) Vibrations: Aromatic esters are characterized by a strong carbonyl (C=O) stretching absorption. Due to conjugation with the aromatic ring, this band appears at a lower frequency (1730-1715 cm⁻¹) compared to aliphatic esters.[4][5] Additionally, two characteristic C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[4][6]

  • Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Protocol for FT-IR Data Acquisition

This protocol describes the analysis of a solid sample of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common and convenient method for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

  • Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Apodization: Happ-Genzel

Rationale for Parameter Selection:

  • A spectral range of 4000-400 cm⁻¹ covers the entire mid-infrared region where most fundamental vibrations occur.

  • A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group bands for routine analysis.

  • Averaging 16-32 scans provides a good signal-to-noise ratio for a solid sample with good ATR contact.

Predicted IR Spectral Data and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for this compound based on data for similar compounds and general spectroscopic principles.

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakAromatic C-H stretch
~2980WeakAliphatic C-H stretch (CH₃ and CH₂)
~1730StrongC=O stretch (aromatic ester)
~1540StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongC-O stretch (ester)
~1100StrongC-O stretch (ester)
~850MediumC-N stretch
~780MediumAromatic C-H out-of-plane bend

Interpretation Notes:

  • The C=O stretching frequency is expected to be sharp and one of the most intense peaks in the spectrum.

  • The two NO₂ stretching bands will also be very strong and are key diagnostic peaks for this molecule.

  • The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principles of NMR Spectroscopy for this compound

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

  • ¹H NMR: The ¹H NMR spectrum will show distinct signals for the chemically non-equivalent protons in the molecule. The key features to analyze are:

    • Chemical Shift (δ): The position of a signal, which is highly dependent on the electronic environment of the proton. The strongly electron-withdrawing nitro groups will cause the aromatic protons to be significantly deshielded, shifting their signals to a higher frequency (downfield).[1]

    • Integration: The area under a signal, which is proportional to the number of protons it represents.

    • Spin-Spin Coupling (J): The splitting of a signal into a multiplet due to the influence of neighboring protons. This provides information about the connectivity of atoms.

  • ¹³C NMR: The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom. The chemical shifts of the carbon atoms are also influenced by their electronic environment. The carbons directly attached to the electron-withdrawing nitro groups and the ester group will be shifted downfield.

Protocol for ¹H and ¹³C NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher for better resolution)

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Transfer the solution to a 5 mm NMR tube.

Rationale for Solvent and Standard Selection:

  • CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for locking the magnetic field.

  • TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

Data Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (e.g., zg30)Standard single pulse with proton decoupling (e.g., zgpg30)
Acquisition Time ~3-4 seconds~1-2 seconds
Relaxation Delay 1-2 seconds2 seconds
Number of Scans 8-16128 or more (due to low natural abundance of ¹³C)
Spectral Width 0-12 ppm0-200 ppm

***dot graph "workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_sample_prep" { label = "Sample Preparation"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample (5-10 mg)"]; dissolve [label="Dissolve in CDCl3 with TMS"]; transfer [label="Transfer to NMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_nmr" { label = "NMR Acquisition"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; h1_acq [label="Acquire 1H Spectrum"]; c13_acq [label="Acquire 13C Spectrum"]; }

subgraph "cluster_ir" { label = "IR Acquisition"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; background [label="Record Background"]; sample_ir [label="Acquire Sample Spectrum"]; background -> sample_ir; }

subgraph "cluster_analysis" { label = "Data Analysis"; style=filled; color="#4285F4"; node [fillcolor="#FFFFFF"]; process_nmr [label="Process NMR Data"]; process_ir [label="Process IR Data"]; interpret [label="Interpret Spectra & Correlate Data"]; }

transfer -> h1_acq; transfer -> c13_acq; h1_acq -> process_nmr; c13_acq -> process_nmr; sample_ir -> process_ir; process_nmr -> interpret; process_ir -> interpret; }

Caption: General workflow for the spectroscopic analysis of this compound.

Predicted NMR Spectral Data and Interpretation

Due to the symmetry of the 2,6-disubstituted pattern, the two aromatic protons at positions 3 and 5 are chemically equivalent, as are the protons at position 4.

Predicted ¹H NMR Spectrum (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d (J ≈ 8 Hz)2HAromatic H (H-3, H-5)
~7.7 - 7.9t (J ≈ 8 Hz)1HAromatic H (H-4)
~4.5q (J ≈ 7 Hz)2H-OCH₂CH₃
~1.4t (J ≈ 7 Hz)3H-OCH₂CH₃

Interpretation Notes:

  • The aromatic protons are expected to be significantly downfield due to the strong deshielding effect of the two nitro groups.

  • The H-3 and H-5 protons will appear as a doublet due to coupling with the H-4 proton.

  • The H-4 proton will appear as a triplet due to coupling with the two equivalent H-3 and H-5 protons.

  • The ethyl group will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~163-165C=O (ester)
~148-150C-NO₂ (C-2, C-6)
~130-132Aromatic CH (C-4)
~128-130Aromatic CH (C-3, C-5)
~125-127Aromatic C (C-1)
~62-64-OCH₂CH₃
~14-OCH₂CH₃

Interpretation Notes:

  • The carbonyl carbon of the ester will be the most downfield signal.

  • The carbons directly attached to the nitro groups (C-2, C-6) will also be significantly downfield.

  • Due to symmetry, only four signals are expected for the six aromatic carbons.

Conclusion

The combined application of NMR and IR spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. The protocols and predicted spectral data presented in this guide offer a solid framework for researchers to obtain and interpret high-quality data, ensuring the identity and purity of this important chemical intermediate. The characteristic IR bands for the nitro and ester groups, along with the distinct chemical shifts and coupling patterns in the NMR spectra, serve as reliable fingerprints for the molecule.

References

  • Royal Society of Chemistry. (2011). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information for an article. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Brieflands. (n.d.). Synthesis, Spectral Characterization, In-vitro Antibacterial and Antifungal Activities of Novel.... Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. Retrieved from [Link]

  • SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 2,6-Dinitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2,6-dinitrobenzoate is a specialized reagent in organic synthesis, characterized by a highly electron-deficient aromatic ring due to the presence of two nitro groups ortho to the ethyl ester functionality. This unique electronic and steric arrangement dictates its reactivity, making it a subject of interest for creating complex molecular architectures. While not as commonly employed as its 3,5-dinitro isomer, the 2,6-disubstitution pattern offers distinct reactivity profiles that can be exploited in various synthetic transformations. These notes provide a comprehensive overview of the synthesis of this compound and its established and potential applications for researchers in organic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the parent acid, 2,6-dinitrobenzoic acid, is presented below. These properties are crucial for its handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C₇H₄N₂O₆[1]
Molecular Weight 212.12 g/mol [1]
CAS Number 603-12-3[1][2]
Appearance Crystalline solid[2]
Melting Point Not available
Solubility Soluble in water[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,6-dinitrobenzoic acid. The overall synthetic workflow is depicted below.

SynthesisWorkflow Start 2,6-Dinitrotoluene Oxidation Oxidation Start->Oxidation  [O] Intermediate 2,6-Dinitrobenzoic Acid Oxidation->Intermediate Esterification Esterification Intermediate->Esterification  Ethanol, Acid Catalyst Product This compound Esterification->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2,6-Dinitrobenzoic Acid

The precursor, 2,6-dinitrobenzoic acid, can be synthesized by the oxidation of 2,6-dinitrotoluene.[3]

Materials:

  • 2,6-Dinitrotoluene

  • Oxidizing agent (e.g., potassium permanganate, chromic acid)

  • Appropriate solvent (e.g., aqueous base, acetic acid)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dinitrotoluene in a suitable solvent.

  • Slowly add the oxidizing agent to the solution. The reaction is often exothermic and may require cooling to maintain control.

  • Once the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench any excess oxidizing agent.

  • Filter the mixture to remove any inorganic precipitates.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2,6-dinitrobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from water.[2]

Protocol 2: Esterification of 2,6-Dinitrobenzoic Acid

The esterification of nitrobenzoic acids can be effectively carried out using Fischer esterification conditions.[4]

Materials:

  • 2,6-Dinitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (as an entraining agent)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2,6-dinitrobenzoic acid (1 equivalent), a significant excess of absolute ethanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Add toluene to the flask to act as an entraining liquid for the azeotropic removal of water.[4]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Continue refluxing until no more water is collected or the reaction is deemed complete by TLC analysis.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Applications in Organic Synthesis

The high degree of electron deficiency of the aromatic ring in this compound, coupled with the steric hindrance around the ester group, suggests several potential applications in organic synthesis.

Derivatizing Agent for Alcohols and Amines

Dinitrobenzoic acids and their derivatives are well-established reagents for the derivatization of alcohols and amines.[5] This is particularly useful for the characterization of liquid or low-melting-point compounds by converting them into solid esters or amides with sharp melting points.[5]

Rationale: The electron-withdrawing nitro groups make the carbonyl carbon of the ester highly electrophilic, facilitating transesterification with alcohols or aminolysis with amines. The resulting derivatives are typically highly crystalline solids.

Derivatization Reagent This compound Reaction Transesterification or Aminolysis Reagent->Reaction Reactant Alcohol (R-OH) or Amine (R-NH2) Reactant->Reaction Product Crystalline Derivative Reaction->Product

Caption: Derivatization of alcohols and amines.

Proposed Protocol for Derivatization of an Alcohol:

  • In a small vial, dissolve the alcohol to be derivatized in a minimal amount of a suitable dry solvent (e.g., THF, toluene).

  • Add a slight excess (1.1 equivalents) of this compound and a catalytic amount of a transesterification catalyst (e.g., sodium methoxide).

  • Heat the mixture gently (e.g., 50-60 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and induce crystallization by adding a non-polar solvent (e.g., hexanes) or by cooling in an ice bath.

  • Collect the crystalline derivative by filtration, wash with a cold non-polar solvent, and dry.

  • Determine the melting point of the derivative for characterization.

Precursor for Nucleophilic Aromatic Substitution (SNA r) Reactions

The two nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution. This makes positions ortho and para to the nitro groups susceptible to attack by nucleophiles.

Rationale: The nitro groups stabilize the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions.[6] The presence of two ortho nitro groups provides significant activation.

Potential Applications:

  • Synthesis of Substituted Anilines: Reaction with amines can lead to the formation of highly substituted anilines.

  • Formation of Aryl Ethers and Thioethers: Reactions with alkoxides or thiolates can yield the corresponding aryl ethers and thioethers.

SNAr Substrate This compound (or a derivative with a leaving group) Intermediate Meisenheimer Complex (stabilized by NO2 groups) Substrate->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., R-NH2, R-O⁻, R-S⁻) Nucleophile->Intermediate Product Substituted Aromatic Product Intermediate->Product - Leaving Group

Caption: Proposed SNAr reaction pathway.

Precursor for the Synthesis of Heterocyclic Compounds

The dinitro functionality can be reduced to diamines, which are valuable precursors for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines.

Proposed Two-Step Protocol for Benzimidazole Synthesis:

  • Reduction of the Nitro Groups:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a reducing agent such as tin(II) chloride in concentrated HCl or use catalytic hydrogenation (e.g., H₂, Pd/C).

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).

    • Work up the reaction to isolate the ethyl 2,6-diaminobenzoate.

  • Condensation with an Aldehyde:

    • Dissolve the resulting ethyl 2,6-diaminobenzoate in a suitable solvent (e.g., ethanol, acetic acid).

    • Add an aldehyde (1 equivalent) and heat the mixture to reflux.

    • The reaction will proceed via condensation and subsequent cyclization to form the benzimidazole ring system.

    • Cool the reaction and isolate the product by filtration or extraction.

Safety and Handling

Dinitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially when heated.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

Conclusion

This compound, while less common than other dinitroaromatic compounds, presents unique opportunities in organic synthesis due to its specific substitution pattern. Its preparation from readily available starting materials via established methods makes it an accessible reagent. The primary applications, both established for related compounds and proposed for this specific reagent, lie in the derivatization of alcohols and amines, as a substrate for SNAr reactions, and as a precursor for the synthesis of complex heterocyclic systems. Researchers are encouraged to explore the reactivity of this compound to uncover new synthetic methodologies.

References

  • Warrener, R., et al. (1980). Aust. J. Chem., 33, 277-29.
  • Beilstein 9 II 279, 9 III 1778, 9 IV 1242.
  • Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
  • Verma, S., Pandita, S., & Jain, S. L. (2014). Tetrahedron Letters, 55(7), 1320-1322.
  • Chemistry Stack Exchange. (2016). Comparing the reactivity towards aromatic electrophilic substitution reaction.
  • Organic Syntheses Procedure. (n.d.). 2,4-Dinitrophenylhydrazine.
  • Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid.
  • Saeed, S., et al. (2011). Synthesis, Characterization and Decomposition of 4‐Diazo‐2,6‐dinitrophenol.
  • Organic Syntheses Procedure. (n.d.). 2,5-dinitrobenzoic acid.
  • PubChem. (n.d.). 2,6-Dinitrobenzoic acid.
  • Google Patents. (n.d.).
  • Sciencemadness.org. (2015). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
  • BenchChem. (n.d.).
  • Quora. (2018). Why is the Nitro Group not present at ortho and para position in dinitrobenzene?
  • Chemistry LibreTexts. (2021). 22.
  • Osbourn, J. (2021). Substituent Effects on Reactivity. YouTube.
  • Bunnett, J. F., & Morath, R. J. (1955). The ortho: para Ratio in Activation of Aromatic Nucleophilic Substitution by the Nitro Group. Journal of the American Chemical Society.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
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  • American Society for Microbiology. (n.d.).

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Authored by: Senior Application Scientist, Chemical Kinetics Division

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Kinetics of Ethyl 2,6-Dinitrobenzoate

Introduction

This compound is an aromatic compound featuring an ethyl ester functional group and two nitro groups positioned ortho to the ester linkage. This specific substitution pattern renders the molecule highly electron-deficient, making it an excellent model substrate for studying several fundamental reaction mechanisms. The powerful electron-withdrawing nature of the twin nitro groups dramatically influences the reactivity of both the ester functional group and the aromatic ring. Understanding the reaction kinetics of this molecule provides crucial insights into nucleophilic acyl substitution and nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] These insights are valuable for professionals in drug development, where such reactions are foundational to synthesizing complex pharmaceutical intermediates, and for researchers exploring structure-reactivity relationships in physical organic chemistry.

This guide provides a comprehensive overview of the key reactions involving this compound, detailing the underlying mechanisms and providing robust protocols for their kinetic analysis.

Synthesis of this compound

The most direct route for synthesizing this compound is the acid-catalyzed esterification, specifically the Fischer esterification, of 2,6-Dinitrobenzoic acid with ethanol. The presence of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic ethanol.

Protocol 1: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 2,6-Dinitrobenzoic acid and ethanol.

Materials:

  • 2,6-Dinitrobenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2,6-Dinitrobenzoic acid (0.1 mol) and absolute ethanol (100 mL).

  • Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (2-3 mL) as the catalyst. This addition is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with 50 mL of water, twice with 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally with 50 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Reaction Kinetics I: Alkaline Hydrolysis (Saponification)

The hydrolysis of this compound under basic conditions is a classic example of nucleophilic acyl substitution. The two ortho nitro groups significantly withdraw electron density from the ester's carbonyl carbon, making it exceptionally electrophilic and thus highly susceptible to nucleophilic attack by the hydroxide ion.

Mechanism of Alkaline Hydrolysis

The reaction proceeds via a two-step addition-elimination mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the carboxylate salt.

Caption: Mechanism of alkaline hydrolysis of this compound.

Protocol 2: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant for the alkaline hydrolysis of this compound.

Rationale: The progress of the reaction can be monitored by observing the change in absorbance at a specific wavelength. Both the reactant ester and the product carboxylate are UV-active, and a wavelength where their absorbances differ significantly should be chosen for monitoring. The reaction is run under pseudo-first-order conditions to simplify data analysis.[5]

Materials & Equipment:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Aqueous Sodium Hydroxide (NaOH) solutions of known concentrations.

  • Thermostatted UV-Vis Spectrophotometer with a cuvette holder.

  • Quartz cuvettes.

  • Stopwatch.

Procedure:

  • Wavelength Selection: Scan the UV-Vis spectra of the starting material (this compound) and the final product (2,6-Dinitrobenzoic acid, neutralized) to identify an analytical wavelength (λ_max) where the change in absorbance is maximal.

  • Pseudo-First-Order Conditions: Prepare a series of reactions where the concentration of NaOH is in large excess (at least 10-fold) compared to the concentration of the ester. This ensures the hydroxide concentration remains effectively constant throughout the reaction.[5]

  • Kinetic Run: a. Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C). b. Pipette the NaOH solution into a quartz cuvette and place it in the spectrophotometer to record a baseline. c. To initiate the reaction, inject a small, known volume of the ester stock solution into the cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength over time. d. Continue recording until the absorbance value becomes stable, indicating the reaction is complete.

  • Data Analysis: a. The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A_t = (A₀ - A_∞)e^(-k_obst) + A_∞* Where A_t is absorbance at time t, A₀ is initial absorbance, and A_∞ is the final absorbance. b. A plot of ln(A_t - A_∞) versus time will yield a straight line with a slope of -k_obs.

  • Determining the Second-Order Rate Constant (k₂): a. Repeat the experiment with several different excess concentrations of NaOH. b. Plot the calculated k_obs values against the corresponding concentrations of NaOH. c. The slope of this line will be the second-order rate constant, k₂ (since k_obs = k₂[NaOH]).

Data Presentation: Hydrolysis Kinetics
Temperature (°C)[NaOH] (M)k_obs (s⁻¹)k₂ (M⁻¹s⁻¹)
25.00.10
25.00.20
25.00.30
35.00.10

Reaction Kinetics II: Nucleophilic Aromatic Substitution (SNAr) with Amines

While the ester group is a primary site of reactivity, the aromatic ring of this compound, activated by the nitro groups, can also undergo nucleophilic aromatic substitution if a suitable leaving group were present at another position. However, a more common and kinetically relevant reaction is the aminolysis of the ester group, which follows a similar mechanistic pattern to hydrolysis. The reaction with a primary or secondary amine (e.g., piperidine or aniline) proceeds via nucleophilic acyl substitution.

Mechanism of Aminolysis

The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a zwitterionic tetrahedral intermediate. This intermediate then collapses to form the corresponding amide and ethanol. The formation of the intermediate is often the rate-determining step.

cluster_products Products ester This compound intermediate Zwitterionic Intermediate ester->intermediate + R₂NH (k₁) amine R₂NH intermediate->ester (k₋₁) amide N,N-Dialkyl-2,6-Dinitrobenzamide intermediate->amide (k₂) ethanol Ethanol

Caption: General mechanism for the aminolysis of this compound.

Protocol 3: Kinetic Analysis of Aminolysis

Objective: To investigate the kinetics of the reaction between this compound and an amine (e.g., Piperidine) in a non-aqueous solvent.

Rationale: The high reactivity of the substrate allows for convenient monitoring using stopped-flow or conventional UV-Vis spectrophotometry.[5] The choice of solvent is critical as it can influence the reaction rate significantly. Aprotic polar solvents like DMSO or acetonitrile are common choices.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ester Prepare Stock Solution of This compound mix Rapidly Mix Reactants (e.g., Stopped-Flow) prep_ester->mix prep_amine Prepare Amine Solutions of Varying Concentrations prep_amine->mix thermo Thermostat Solutions and Spectrophotometer thermo->mix monitor Monitor Absorbance vs. Time mix->monitor fit Fit Data to Kinetic Model to find k_obs monitor->fit plot Plot k_obs vs. [Amine] fit->plot calc Determine Second-Order Rate Constant (k₂) from Slope plot->calc

Caption: Experimental workflow for kinetic analysis of aminolysis.

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in dry acetonitrile. Prepare a series of solutions of the chosen amine (e.g., piperidine) in the same solvent, ensuring the amine concentrations will be in large excess over the ester concentration in the final reaction mixture.

  • Kinetic Measurement: a. Set the spectrophotometer to a wavelength suitable for monitoring the reaction. This may be the disappearance of the reactant or the appearance of a colored intermediate or product. b. Equilibrate the reactant solutions to the desired temperature. c. For fast reactions, use a stopped-flow apparatus. For slower reactions, manually mix the solutions in a cuvette. d. Initiate the reaction by mixing the ester and amine solutions. e. Record the absorbance change over time until the reaction is complete.

  • Data Analysis: a. Analyze the absorbance vs. time data under pseudo-first-order conditions (with excess amine) to obtain the observed rate constant (k_obs) for each amine concentration, as described in Protocol 2. b. Plot k_obs versus the amine concentration. The resulting plot should be linear, and the slope will correspond to the second-order rate constant for the aminolysis reaction.

References

  • Kinetics of reactions of cyclic secondary amines with 2,4-dinitro-1-naphthyl ethyl ether in dimethyl sulfoxide solution. Spectacular difference between the behavior of pyrrolidine and piperidine. Journal of the American Chemical Society. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution (NAS). Chad's Prep. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Professor Dave Explains. Available from: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. NIH National Library of Medicine. Available from: [Link]

  • Ethyl 3,5-dinitrobenzoate. ChemSynthesis. Available from: [Link]

  • Synthesis of ethyl 4-nitrobenzoate. PrepChem.com. Available from: [Link]

  • The Kinetics of Alkaline Hydrolysis and n-Butylaminolysis of Ethyl p-Nitrobenzoate and Ethyl p-Nitrothiolbenzoate. The Journal of Organic Chemistry. Available from: [Link]

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. Available from: [Link]

  • Ethyl 3,5-dinitrobenzoate. PubChem. Available from: [Link]

  • Ethyl 3,5-dinitrobenzoate. NIST WebBook. Available from: [Link]

  • Articles List. Analytical Methods in Environmental Chemistry Journal. Available from: [Link]

  • CHEMISTRY IA: Kinetics of the hydrolysis of ethyl ethanoate. Investigating the effect of temperature on the rate constant of the hydrolysis of ethyl ethanoate. Available from: [Link]

  • Thin layer chromatography can be used to monitor the progress of a reaction, identify compounds present in a given mixture, and determine the purity of a substance. MedCrave online. Available from: [Link]

  • Alkaline hydrolysis of n-ethyl-2,4-dinitroacetanilide. OSTI.GOV. Available from: [Link]

  • Kinetics and mechanism of the hydrolysis of thiamethoxam. ResearchGate. Available from: [Link]

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Application Notes and Protocols: Derivatization of Nucleophiles using Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Tool for Nucleophile Analysis

In the landscape of analytical and synthetic chemistry, derivatization remains a cornerstone technique for enhancing the detectability and chromatographic behavior of target analytes. Chemical derivatization can introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or improve the volatility and ionization efficiency of a molecule for gas chromatography and mass spectrometry.[1] This guide introduces Ethyl 2,6-Dinitrobenzoate as a versatile reagent for the derivatization of primary and secondary amines, as well as thiols, leveraging the principles of Nucleophilic Aromatic Substitution (SNAr).

The core of this chemistry lies in the electron-deficient nature of the benzene ring in this compound. The two nitro groups (NO₂) positioned ortho to the ethyl ester functionality are powerful electron-withdrawing groups. Their presence significantly activates the ring, making the carbon atom attached to the ester's ethoxy group highly electrophilic and susceptible to attack by strong nucleophiles.[2][3] This guide provides the foundational theory, practical protocols, and data interpretation frameworks for employing this reagent in your research.

Principle of the Reaction: The SNAr Mechanism

The derivatization reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[4][5][6] This is not to be confused with SN1 or SN2 reactions, which occur at sp³-hybridized carbon centers. The SNAr reaction at an sp²-hybridized aromatic carbon is facilitated by the powerful resonance stabilization provided by the nitro groups.

The mechanism can be described in two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (e.g., a primary amine, R-NH₂) attacks the electrophilic carbon (C1) of the benzene ring, which bears the ethoxy leaving group. This addition breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization.[3]

  • Elimination and Restoration of Aromaticity: The aromaticity is restored as the leaving group (ethoxide, EtO⁻) is eliminated, resulting in the formation of a stable, substituted 2,6-dinitroaniline (in the case of an amine nucleophile) or a thioether (in the case of a thiol). The resulting derivative now contains the strongly chromophoric 2,6-dinitrophenyl moiety, making it highly suitable for UV-Vis spectrophotometric detection.

Caption: General workflow for derivatization method development.

Troubleshooting and Expert Insights

  • Low Reaction Yield:

    • Check pH/Base: Ensure the reaction environment is sufficiently basic. For amines, ensure at least a stoichiometric equivalent of a non-nucleophilic base is present. For thiols, ensure the pH is above the pKa of the sulfhydryl group.

    • Reagent Degradation: Prepare the this compound solution fresh. It can be susceptible to hydrolysis over time.

    • Steric Hindrance: Bulky nucleophiles (e.g., di-tert-butylamine) may react very slowly or not at all. Consider increasing reaction temperature and time.

  • Multiple Peaks in Chromatogram:

    • Excess Reagent: A large peak corresponding to the unreacted this compound may be present. This is expected.

    • Side Reactions: At excessively high temperatures or pH, side reactions may occur. Optimize conditions to be as mild as possible while still achieving complete derivatization.

Conclusion

This compound is a potent derivatizing agent for primary and secondary amines and thiols, operating through the robust and well-understood SNAr mechanism. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop sensitive and reliable analytical methods. By converting analytes into stable, highly chromophoric derivatives, this reagent opens the door to enhanced detection and quantification, proving itself a valuable tool in the modern analytical laboratory.

References

  • U.S. Patent US4136117A. Preparation of 2,6-dinitroanilines.
  • Wikipedia . Dinitroaniline. [Link]

  • Wikipedia . Nucleophilic aromatic substitution. [Link]

  • Journal of the American Chemical Society . Kinetics of reactions of amines with ethers of 2,4-dinitrophenol in 10 percent dioxane-90 percent water. Dependence of base cata. [Link]

  • PubMed Central (PMC) . Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate . Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

  • YouTube . Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • RSC Publishing . 2,6-Dinitro-4-X-anilino-N-methylpropionamides: reactions with amines. [Link]

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MDPI . How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Academic Journals . An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. [Link]

  • Journal of Chemical Research . Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

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Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of Ethyl 2,6-Dinitrobenzoate. This protocol is designed for experienced synthetic chemists and outlines a plausible synthetic route commencing from toluene. The synthesis is presented in three primary stages: the dinitration of toluene to yield a mixture of dinitrotoluene isomers, the selective oxidation of the 2,6-dinitrotoluene intermediate to 2,6-dinitrobenzoic acid, and the final Fischer esterification to produce the target compound. This guide emphasizes the causality behind experimental choices, robust safety procedures, and methods for purification and characterization. Due to the limited availability of direct literature for this specific multi-step synthesis, this protocol has been expertly constructed from well-established, analogous chemical transformations.

Introduction and Scientific Background

This compound is a nitroaromatic compound of interest in synthetic organic chemistry. Nitroaromatic compounds serve as crucial intermediates in the synthesis of dyes, explosives, and pharmaceuticals. The presence of two nitro groups significantly influences the electronic properties of the benzene ring, making the compound a valuable precursor for further functionalization, particularly for the synthesis of diamine derivatives through reduction.

The synthesis of this compound is not trivial due to the directing effects of the substituents. A direct dinitration of ethyl benzoate would predominantly yield meta- and para-substituted products. Therefore, a more strategic, multi-step approach is required. The pathway detailed herein leverages the directing effects of the methyl group in toluene to achieve the desired 2,6-dinitration pattern, followed by functional group manipulations to arrive at the final ester.

This protocol is founded on three cornerstone reactions in organic synthesis:

  • Electrophilic Aromatic Substitution (Nitration): The introduction of nitro groups onto the aromatic ring using a potent nitrating mixture.

  • Side-Chain Oxidation: The conversion of a benzylic methyl group to a carboxylic acid using a strong oxidizing agent.

  • Fischer-Speier Esterification: The acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester.[1]

This document serves as a comprehensive guide, providing not just the procedural steps but also the underlying chemical principles and safety considerations necessary for a successful and safe synthesis.

Reaction Mechanisms and Strategic Considerations

Part A: Dinitration of Toluene

The synthesis begins with the electrophilic aromatic substitution of toluene. The methyl group is an ortho-, para-directing activator. The reaction with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism: Generation of the Nitronium Ion Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich π-system of the toluene ring. The first nitration occurs at the para-position (4-nitrotoluene) and the ortho-position (2-nitrotoluene). A second nitration of these intermediates under forcing conditions leads to the formation of dinitrotoluene (DNT) isomers.[2] The primary products are 2,4-DNT and 2,6-DNT.[3]

Part B: Oxidation of 2,6-Dinitrotoluene

The conversion of the methyl group of 2,6-dinitrotoluene to a carboxylic acid requires a powerful oxidizing agent. Potassium dichromate in an acidic medium is a suitable choice for this transformation.[4][5] The reaction proceeds by oxidizing the benzylic carbon. It is crucial that a benzylic hydrogen is present for the reaction to initiate.[6]

Mechanism Overview: The precise mechanism is complex, but it is understood to involve the attack of the chromate species at the benzylic C-H bond. The reaction proceeds through several oxidation states of chromium, ultimately converting the methyl group to a carboxylic acid and reducing Cr(VI) (orange) to Cr(III) (green).[7][8]

Part C: Fischer Esterification of 2,6-Dinitrobenzoic Acid

The final step is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][9][10]

Mechanism:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as water or another molecule of alcohol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is used as the solvent.[9] The steric hindrance from the two ortho-nitro groups on 2,6-dinitrobenzoic acid may slow the reaction rate, necessitating longer reflux times or slightly higher temperatures.[11]

Experimental Protocols

Extreme caution is advised. All procedures must be carried out in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves offer very limited protection against concentrated acids.

  • Acid Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents.[3] Always add acid to water slowly, never the other way around. Work in a fume hood and have an acid spill kit and emergency shower/eyewash station immediately accessible.

  • Oxidizing Agents: Potassium dichromate is a strong oxidizer and is toxic and carcinogenic.[4] Avoid contact with skin and inhalation of dust. Prevent contact with combustible materials.

  • Waste Disposal: All chemical waste must be neutralized and disposed of according to institutional and environmental regulations. Acidic and oxidizing waste streams must be handled separately.

Part A: Synthesis of 2,6-Dinitrotoluene

Causality Note: This procedure is adapted from established methods for the dinitration of toluene.[2][3] A mixture of isomers is expected, which will require careful purification.

  • Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 40 mL of concentrated sulfuric acid (98%). Slowly, and with continuous stirring, add 20 mL of concentrated nitric acid (70%). Keep the temperature of the mixture below 10 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 20 mL (0.188 mol) of toluene. Cool the flask in an ice bath to 5 °C.

  • Nitration: Begin slowly adding the cold nitrating mixture from the dropping funnel to the stirred toluene. Maintain the reaction temperature between 20-30 °C using the ice bath. The addition should take approximately 60-90 minutes.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the mixture to 60 °C on a water bath and hold for 30 minutes, stirring continuously.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 400 g of crushed ice with stirring.

  • Isolation: The crude dinitrotoluene product will solidify. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product is a mixture of 2,4-DNT and 2,6-DNT. Separation can be achieved by fractional crystallization from ethanol, where the less soluble 2,4-DNT will crystallize first. This is a challenging separation and may require multiple recrystallizations to obtain pure 2,6-DNT.

Part B: Oxidation to 2,6-Dinitrobenzoic Acid

Causality Note: This protocol is adapted from general methods for the benzylic oxidation of alkylbenzenes using potassium dichromate.[4][5] The reaction progress is visually indicated by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g (0.055 mol) of purified 2,6-dinitrotoluene and 150 mL of 3 M sulfuric acid.

  • Addition of Oxidant: While stirring vigorously, add 35.0 g (0.119 mol) of potassium dichromate in small portions over 30 minutes to control the exothermic reaction.

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux. Continue refluxing with stirring for 4-6 hours, or until the orange color of the dichromate has been replaced by the green color of chromium(III) ions.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the green chromium(III) sulfate precipitate. Wash the precipitate with a small amount of cold water.

  • Precipitation of Product: Cool the filtrate in an ice bath. The 2,6-dinitrobenzoic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold water. Recrystallize the crude product from hot water to obtain purified 2,6-dinitrobenzoic acid.

Part C: Synthesis of this compound

Causality Note: This is a standard Fischer esterification procedure.[12] A large excess of ethanol is used to drive the reaction equilibrium toward the product. The steric hindrance of the ortho-nitro groups necessitates a prolonged reflux period.[11]

  • Reaction Setup: In a 100 mL round-bottom flask, place 5.0 g (0.024 mol) of dry 2,6-dinitrobenzoic acid and 50 mL of absolute ethanol.

  • Catalyst Addition: While swirling the flask, carefully add 1.0 mL of concentrated sulfuric acid (98%) dropwise.

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with 3 x 40 mL portions of diethyl ether.

  • Neutralization: Combine the organic extracts and wash them with 2 x 30 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid (caution: pressure buildup from CO₂ evolution). Vent the separatory funnel frequently.

  • Final Wash and Drying: Wash the organic layer with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield this compound.

Data Summary and Characterization

Quantitative Data
Parameter Part A: Dinitrotoluene Part B: Dinitrobenzoic Acid Part C: Ethyl Dinitrobenzoate
Starting Material Toluene2,6-Dinitrotoluene2,6-Dinitrobenzoic Acid
Mass of SM ~17.3 g (20 mL)10.0 g5.0 g
Moles of SM 0.188 mol0.055 mol0.024 mol
Key Reagents HNO₃, H₂SO₄K₂Cr₂O₇, H₂SO₄Ethanol, H₂SO₄
Theoretical Yield ~34.2 g (combined isomers)11.7 g5.76 g
Expected Form Pale yellow solidColorless to pale yellow solidSolid
Product Characterization
  • Appearance: Expected to be a crystalline solid.

  • Melting Point: To be determined experimentally. For comparison, the melting point of ethyl 3,5-dinitrobenzoate is 94-95 °C.

  • ¹H NMR (CDCl₃):

    • Aromatic Protons: Expected signals in the δ 7.5-8.5 ppm range. A triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions.

    • Ethyl Protons: A quartet around δ 4.4-4.6 ppm (CH₂) and a triplet around δ 1.4-1.5 ppm (CH₃).

  • ¹³C NMR (CDCl₃):

    • Carbonyl Carbon: Expected signal around δ 164-166 ppm.

    • Aromatic Carbons: Signals in the δ 120-150 ppm range.

    • Ethyl Carbons: Signals around δ 62 ppm (CH₂) and δ 14 ppm (CH₃).

  • IR Spectroscopy (KBr or ATR):

    • C=O Stretch (Ester): Strong absorption around 1720-1740 cm⁻¹.

    • NO₂ Stretch: Two strong absorptions, one symmetric around 1340-1360 cm⁻¹ and one asymmetric around 1520-1540 cm⁻¹.

    • C-O Stretch: Absorption in the 1100-1300 cm⁻¹ region.

Workflow Visualization

The overall synthetic pathway is summarized in the workflow diagram below.

Synthesis_Workflow cluster_0 Part A: Dinitration cluster_1 Part B: Oxidation cluster_2 Part C: Esterification Toluene Toluene Nitration Nitration (HNO₃, H₂SO₄) Toluene->Nitration DNT_mix Mixture of DNT Isomers (2,4-DNT & 2,6-DNT) Nitration->DNT_mix Purification_A Fractional Crystallization DNT_mix->Purification_A DNT_26 Purified 2,6-Dinitrotoluene Purification_A->DNT_26 Oxidation Oxidation (K₂Cr₂O₇, H₂SO₄) DNT_26_in->Oxidation DNBA_crude Crude 2,6-Dinitrobenzoic Acid Oxidation->DNBA_crude Purification_B Recrystallization DNBA_crude->Purification_B DNBA Purified 2,6-Dinitrobenzoic Acid Purification_B->DNBA Esterification Fischer Esterification (Ethanol, H₂SO₄) DNBA_in->Esterification Final_crude Crude this compound Esterification->Final_crude Purification_C Recrystallization Final_crude->Purification_C Final_Product This compound Purification_C->Final_Product

Caption: Workflow for the synthesis of this compound.

References

  • U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second. EPA. [Link]

  • This reference is not cited in the text.
  • Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(16), 3586. [Link]

  • This reference is not cited in the text.
  • ResearchGate. (2015). Green synthesis of dinitrotoluene. [Link]

  • This reference is not cited in the text.
  • Fischer Esterification Procedure. (n.d.). University of Colorado Boulder. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Sciencemadness Discussion Board. (2020). Nitrotoluene oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

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  • NIST. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • This reference is not cited in the text.
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  • This reference is not cited in the text.
  • PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Wikipedia. (n.d.). Potassium dichromate. [Link]

  • Shirini, F., et al. (2003). Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids. Molecules, 8(12), 923-928. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • This reference is not cited in the text.
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  • This reference is not cited in the text.
  • IARC. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

  • This reference is not cited in the text.
  • YouTube. (2020). Quick demo - Redox - Potassium dichromate as an oxidising agent (CIE iGCSE). [Link]

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  • This reference is not cited in the text.
  • YouTube. (2022). POTASSIUM DICHROMATE AS AN OXIDIZING AGENT IN ORGANIC CHEMISTRY. [Link]

Sources

Application Note: Chromatographic Analysis of Dinitrobenzoate Esters with a Focus on Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chromatographic analysis of Ethyl 2,6-Dinitrobenzoate, a key intermediate in various chemical syntheses. Due to the limited availability of specific, published analytical methods for the 2,6-isomer, this document establishes robust protocols based on the well-characterized and structurally similar isomer, Ethyl 3,5-Dinitrobenzoate. We present detailed, field-proven methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD). The principles outlined herein are directly adaptable for the accurate quantification and impurity profiling of this compound, ensuring high standards of scientific integrity and data reliability for researchers and drug development professionals.

Introduction and Method Development Rationale

This compound and its isomers are nitroaromatic compounds frequently used as building blocks in organic synthesis. Accurate and precise analytical methods are crucial for monitoring reaction kinetics, assessing final product purity, and identifying potential process-related impurities. The selection of an appropriate chromatographic technique is fundamentally dictated by the analyte's physicochemical properties.

Causality Behind Method Selection:

  • High-Performance Liquid Chromatography (HPLC): The dinitrobenzoate moiety contains strong chromophores (the aromatic ring and nitro groups), making it an ideal candidate for UV detection. Its polarity is well-suited for reversed-phase chromatography, which separates compounds based on their hydrophobicity. This makes HPLC a versatile and primary tool for purity assessment and quantification.[1][2]

  • Gas Chromatography (GC): As a thermally stable ester, this compound can be volatilized without degradation, making it suitable for GC analysis.[3] The presence of two highly electronegative nitro groups makes the molecule extremely sensitive to an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), allowing for trace-level detection.[4][5][6][7]

  • Thin-Layer Chromatography (TLC): TLC offers a rapid, cost-effective method for qualitative analysis, such as monitoring the progress of a synthesis or screening for the presence of major impurities.

The protocols in this guide are primarily developed using data from the closely related Ethyl 3,5-Dinitrobenzoate isomer and general principles for nitroaromatic compound analysis.[8][9][10] The slight difference in the positions of the nitro groups (2,6- vs. 3,5-) will cause shifts in retention time but the fundamental analytical principles remain identical.

Table 1: Physicochemical Properties of Ethyl Dinitrobenzoate Isomers

PropertyEthyl 3,5-DinitrobenzoateThis compound (Predicted)
CAS Number 618-71-3[11][12]20062-33-5
Molecular Formula C₉H₈N₂O₆[11][13]C₉H₈N₂O₆
Molecular Weight 240.17 g/mol [11][13]240.17 g/mol
Appearance Off-white crystalline solidExpected to be a solid
Melting Point 94 - 95 °CExpected to be similar, may vary due to crystal packing
Polarity PolarExpected to be slightly more polar due to ortho-nitro groups
UV Absorbance Strong UV absorberStrong UV absorber
Volatility Sufficient for GC analysisSufficient for GC analysis

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle: Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used, and less polar compounds are retained longer on the column. This method is ideal for purity determination and quantification of this compound and its potential impurities.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid or Formic Acid (Analytical grade)

    • This compound reference standard

    • Class A volumetric flasks, pipettes, and autosampler vials.

  • Chromatographic Conditions:

    • The conditions below provide a robust starting point. Optimization may be required based on the specific impurities present.

Table 2: Recommended HPLC-UV Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good resolution for moderately polar compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid controls the pH and improves peak shape by preventing silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-10 min: 60% B; 10-12 min: 60-80% B; 12-15 min: 80% BA gradient allows for the elution of a wider range of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength.[8]
Injection Vol. 10 µL
Run Time 20 minutes
  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. This higher concentration is for the detection of low-level impurities.

  • System Suitability Test (SST):

    • Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

Gas Chromatography (GC-ECD) Method

Principle: GC is a powerful technique for separating volatile compounds. The sample is vaporized in a heated inlet and separated on a capillary column. The Electron Capture Detector (ECD) is highly selective and sensitive for electrophilic compounds like nitroaromatics, making it ideal for trace analysis.[6]

Experimental Protocol: GC-ECD Analysis
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a capillary column, an Electron Capture Detector (ECD), and an autosampler.

  • Reagents and Materials:

    • Ethyl Acetate or Toluene (Pesticide residue grade or equivalent)

    • This compound reference standard

    • Carrier Gas: Helium or Hydrogen (Ultra-high purity)

    • Makeup Gas (for ECD): Nitrogen or Argon/Methane (P5) (Ultra-high purity)

  • Chromatographic Conditions:

Table 3: Recommended GC-ECD Conditions

ParameterConditionRationale
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA workhorse, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Injector Temp. 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minTemperature programming is essential to elute the analyte in a reasonable time with good peak shape.
Detector Temp. 300 °CPrevents condensation of the analyte in the detector.
Makeup Gas Nitrogen at 30 mL/minRequired for proper operation of the ECD.
  • Preparation of Solutions:

    • Standard Solution (1 µg/mL): Prepare a 100 µg/mL stock solution in Ethyl Acetate. Perform a serial dilution to obtain a 1 µg/mL working standard.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • System Suitability Test (SST):

    • Inject the standard solution five times. The system is suitable if the %RSD for peak area is ≤ 5.0%. Due to the nature of ECDs, a slightly higher variability is often accepted.

Visualization of Analytical Workflows

A structured workflow is essential for ensuring data quality and reproducibility in a regulated or research environment.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting sample Sample Receipt & Login sample_prep Sample Preparation (Weighing & Dilution) sample->sample_prep std_prep Reference Standard Preparation hplc HPLC-UV Analysis std_prep->hplc gc GC-ECD Analysis std_prep->gc tlc TLC Screening std_prep->tlc sample_prep->hplc sample_prep->gc sample_prep->tlc process Data Processing & Integration hplc->process gc->process tlc->process sst System Suitability Check process->sst sst->sample_prep Fail report Final Report Generation sst->report Pass G cluster_hplc HPLC Path cluster_gc GC Path start Define Goal (Purity, Assay, Trace) props Analyze Physicochemical Properties (Polarity, UV, Volatility) start->props select_tech Select Technique (HPLC vs. GC) props->select_tech col Select Column (e.g., C18) select_tech->col HPLC col_gc Select Column (e.g., DB-5) select_tech->col_gc GC mob Select Mobile Phase (ACN/H2O) col->mob opt_grad Optimize Gradient/Isocratic Ratio mob->opt_grad peak_check Peak Shape Acceptable? opt_grad->peak_check peak_check->mob No (Adjust pH/Additive) final_hplc Final HPLC Method peak_check->final_hplc Yes temp Develop Oven Temperature Program col_gc->temp inj Optimize Injector Parameters temp->inj final_gc Final GC Method inj->final_gc

Sources

Application Notes and Protocols: Ethyl 2,6-Dinitrobenzoate in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of an Under-Explored Monomer

In the vast landscape of materials science, the quest for novel monomers that can impart unique properties to polymers is perpetual. Ethyl 2,6-Dinitrobenzoate, a dinitroaromatic compound, represents a compelling yet largely unexplored building block for the synthesis of advanced materials. While its isomer, ethyl 3,5-dinitrobenzoate, has found some applications, the 2,6-disubstituted variant offers a distinct stereoelectronic profile that can lead to materials with tailored thermal, mechanical, and energetic properties. The presence of two nitro groups, powerful electron-withdrawing moieties, on the benzoate ring significantly influences its reactivity and the characteristics of the resulting polymers.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and handling of this compound in the synthesis of next-generation polymers.

The strategic placement of the nitro groups at the 2 and 6 positions introduces significant steric hindrance around the ester functionality. This steric crowding is anticipated to influence its polymerization behavior, potentially leading to polymers with unique chain conformations and altered material properties compared to its other isomers.[2][3] This guide will provide a theoretical framework and practical protocols for leveraging these characteristics in the development of novel materials, particularly in the realms of energetic polymers and high-performance specialty plastics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective utilization in materials synthesis. While experimental data for the 2,6-isomer is scarce in publicly available literature, we can infer its properties based on its structure and data from its isomers.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C9H8N2O6Calculated
Molecular Weight 240.17 g/mol Calculated
Appearance Likely a yellow crystalline solidAnalogy with other dinitroaromatic compounds[4]
Melting Point Expected to be a solid at room temperatureAnalogy with Ethyl 3,5-dinitrobenzoate (m.p. 94-95 °C)[5]
Solubility Likely soluble in polar organic solvents like DMF, DMSO, and acetone.General solubility of nitroaromatic compounds.[6]
Thermal Stability The nitro groups suggest good thermal stability, a desirable trait for high-performance polymers.Known properties of nitroaromatic compounds.[7]

Potential Applications in Novel Materials

The unique chemical structure of this compound makes it a promising candidate for several advanced material applications.

Energetic Polymers and Plasticizers

Nitroaromatic compounds are a cornerstone in the field of energetic materials due to the high energy released upon their decomposition.[1][8] Incorporating this compound as a monomer or a plasticizer into a polymer matrix can significantly enhance the energetic performance of the resulting material.

  • As a Monomer: Polymerizing this compound, potentially with other energetic monomers, could yield energetic binders for explosive formulations. These binders offer a way to create plastic-bonded explosives (PBXs) with improved safety and performance characteristics.[9] The dinitrobenzoate moiety would contribute to the overall energy output and oxygen balance of the formulation.

  • As an Energetic Plasticizer: The molecule could also be used as an energetic plasticizer for existing energetic polymers like nitrocellulose.[10] In this role, it would not only increase the energy content but also improve the processability and mechanical properties of the formulation.

The workflow for developing an energetic polymer from this compound is conceptualized below:

energetic_polymer_workflow Monomer This compound (Monomer Synthesis) Polymerization Polymerization (e.g., with other energetic monomers) Monomer->Polymerization Binder Energetic Binder Polymerization->Binder Formulation Formulation with Explosive Fillers (e.g., RDX, HMX) Binder->Formulation PBX Plastic-Bonded Explosive (PBX) Formulation->PBX Characterization Performance and Safety Characterization PBX->Characterization

Caption: Workflow for developing energetic polymers.

High-Performance Specialty Polymers

The rigidity and thermal stability imparted by the dinitroaromatic ring make this compound a suitable monomer for synthesizing high-performance polymers such as polyimides and polyamides. These materials are sought after in the aerospace and electronics industries for their excellent thermal and mechanical properties.[11][12]

The synthesis of a polyimide, for instance, would involve the reduction of the nitro groups on the benzoate to diamines, followed by polycondensation with a dianhydride. The resulting polyimide would be expected to exhibit a high glass transition temperature and excellent thermal stability.[11]

polyimide_synthesis Dinitro This compound Reduction Reduction of Nitro Groups Dinitro->Reduction Diamine Ethyl 2,6-Diaminobenzoate Reduction->Diamine Polycondensation Polycondensation with Dianhydride Diamine->Polycondensation Polyimide High-Performance Polyimide Polycondensation->Polyimide Processing Film/Fiber Processing Polyimide->Processing

Caption: Synthesis of high-performance polyimides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on standard esterification procedures for nitrobenzoic acids.[13][14]

Materials:

  • 2,6-Dinitrobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dinitrobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the diethyl ether under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Safety Precautions:

  • Nitroaromatic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • The reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Protocol 2: Free Radical Polymerization of this compound (Conceptual)

This protocol outlines a conceptual approach to the free-radical polymerization of a vinyl monomer containing the this compound moiety. The presence of nitro groups can inhibit radical polymerization, so careful selection of initiator and reaction conditions is crucial.[17]

Hypothetical Monomer: 2-(Methacryloyloxy)this compound

Materials:

  • 2-(Methacryloyloxy)this compound (monomer)

  • Azobisisobutyronitrile (AIBN) or another suitable radical initiator

  • Anhydrous, degassed solvent (e.g., toluene, DMF)

  • Standard polymerization glassware (Schlenk flask, condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Polymer precipitation solvent (e.g., methanol, hexane)

Procedure:

  • Monomer and Initiator Preparation: Dissolve the monomer and the radical initiator (AIBN) in the chosen anhydrous solvent in a Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under an inert atmosphere.

  • Monitoring: Monitor the progress of the polymerization by taking aliquots and analyzing the conversion of the monomer (e.g., by NMR or GC).

  • Termination: After the desired conversion is reached, cool the reaction mixture to room temperature.

  • Isolation: Precipitate the polymer by slowly adding the reaction solution to a vigorously stirred non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Degassing: Free radical polymerizations are sensitive to oxygen, which can act as a radical scavenger and terminate the polymerization.

  • Initiator Choice: AIBN is a common thermal initiator that decomposes at a predictable rate to generate radicals. The choice of initiator and its concentration are critical for controlling the polymerization kinetics and the final polymer properties.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving both the monomer and the resulting polymer.

  • Precipitation: This is a standard method for isolating and purifying the polymer from the reaction mixture.

Characterization of Novel Materials

The synthesized polymers should be thoroughly characterized to understand their structure-property relationships.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the polymer structure and confirmation of monomer incorporation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups in the polymer.
Gel Permeation Chromatography (GPC) Determination of the molecular weight and molecular weight distribution of the polymer.
Differential Scanning Calorimetry (DSC) Measurement of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[18][19]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition profile of the polymer.[18][20]
Mechanical Testing (e.g., Tensile Testing) Assessment of the mechanical properties of the polymer, such as tensile strength and modulus.

Conclusion and Future Outlook

This compound, despite being a relatively under-explored molecule, holds considerable promise as a versatile building block for the creation of novel materials with tailored properties. Its unique substitution pattern offers opportunities to develop energetic polymers with enhanced performance and safety, as well as high-performance specialty polymers with superior thermal and mechanical stability. The protocols and application notes provided herein offer a foundational framework for researchers to begin exploring the potential of this intriguing monomer. Further research, including computational modeling to predict its properties and systematic experimental studies to validate these predictions, will be instrumental in fully unlocking the potential of this compound in the field of advanced materials science.[21][22]

References

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  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

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  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. (2022). ResearchGate. [Link]

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  • Thermal Degradation Studies of Polymers at High Temperatures. (1961). ResearchGate. [Link]

  • Regulating the melting point by non-covalent interaction toward a promising insensitive melt-castable energetic material: 1,2-difluoro-4,5-dinitrobenzene. (2021). ResearchGate. [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (2020). MDPI. [Link]

  • Ethyl 3,5-dinitrobenzoate. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Thermal Behavior of Polymeric and Other Advanced Materials. (2022). National Center for Biotechnology Information. [Link]

  • Studies on Synthesis and Characterization of some Novel Aromatic Copolyesters based on s-Triazine. (2006). SID. [Link]

  • Mechanical Properties of Nitrocellulose Composite Materials. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. (2022). National Center for Biotechnology Information. [Link]

  • Thermal Behavior of Polymers in Solid-State. (2022). ETFLIN. [Link]

  • Ethyl 2-(6-hydroxyhexylamino)-4-nitrobenzoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. (1978). EPA NEIPS. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2,6-Dinitrobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging synthesis. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and succeed in your experiments. The synthesis of this molecule is notoriously difficult due to severe steric hindrance and the electronic effects of the nitro groups, making standard procedures often ineffective.

Overview of Synthetic Challenges

The synthesis of this compound is primarily a two-stage process: the dinitration of a suitable benzoic acid precursor followed by esterification, or more commonly, the direct esterification of commercially available 2,6-Dinitrobenzoic acid.

  • Dinitration Step: Achieving selective dinitration at the 2 and 6 positions of a benzoic acid or benzoate ester is exceptionally difficult. The carboxyl/ester group is a meta-director, meaning the thermodynamically favored product is the 3,5-dinitro isomer[1]. Forcing nitration at the ortho positions requires overcoming both electronic and significant steric barriers, often leading to low yields and complex isomeric mixtures.

  • Esterification Step: The primary challenge in the esterification of 2,6-Dinitrobenzoic acid is the immense steric hindrance imposed by the two bulky nitro groups flanking the carboxylic acid. These groups effectively shield the carbonyl carbon from nucleophilic attack by ethanol, making standard Fischer esterification conditions sluggish and low-yielding.

Given these obstacles, the most practical and reliable laboratory-scale approach is the esterification of 2,6-Dinitrobenzoic acid. This guide will focus on troubleshooting this critical second step.

Troubleshooting Guide: The Esterification of 2,6-Dinitrobenzoic Acid

This section addresses common issues encountered during the esterification of 2,6-Dinitrobenzoic acid with ethanol.

Question: My Fischer esterification reaction shows very low conversion to this compound, even after prolonged heating. What is the primary cause and how can I fix it?

Answer:

This is the most common problem and is almost certainly due to the severe steric hindrance from the adjacent nitro groups. Standard acid catalysis (like H₂SO₄) with ethanol at reflux is often insufficient to overcome the high activation energy of the tetrahedral intermediate formation.

Probable Causes & Solutions:

  • Insufficient Catalysis/Activation: The carbonyl carbon is not sufficiently electrophilic to overcome the steric shield.

    • Solution A - Stronger Acid Catalysis: While sulfuric acid is standard, ensuring it is concentrated (98%) and used in a truly catalytic amount (5 mol%) is crucial. However, simply increasing the amount of H₂SO₄ can lead to dehydration of ethanol and side reactions.

    • Solution B - Alternative Activation: A more effective method is to convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

      • Step 1: React 2,6-Dinitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2,6-Dinitrobenzoyl chloride. This reaction is typically high-yielding.

      • Step 2: React the highly electrophilic acyl chloride with anhydrous ethanol. This reaction is much faster and proceeds at lower temperatures, often with a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

  • Reaction Equilibrium: The presence of water, a byproduct of esterification, can drive the reaction backward (hydrolysis).

    • Solution: Use anhydrous ethanol and ensure all glassware is oven-dried. If performing a Fischer esterification, using a Dean-Stark apparatus with a suitable solvent like toluene can help remove water azeotropically and drive the equilibrium forward[2].

Question: I am attempting the acyl chloride route, but my yield is still poor and I'm getting a dark, tarry mixture.

Answer:

This suggests decomposition or side reactions, which can occur if conditions are not carefully controlled.

Probable Causes & Solutions:

  • Excessive Heat: Acyl chlorides, especially those with electron-withdrawing groups, can be thermally unstable. The reaction with ethanol is often exothermic.

    • Solution: Perform the addition of ethanol to the acyl chloride solution at a reduced temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly. Do not heat the reaction unless monitoring (via TLC or LCMS) shows it is necessary.

  • Base-Induced Side Reactions: While a base is used to scavenge HCl, strong, nucleophilic bases or excess base can react with the acyl chloride or the product.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or pyridine. Add the base slowly and use only a slight excess (e.g., 1.1 equivalents).

Question: How do I effectively purify the final product, this compound?

Answer:

Purification requires removing unreacted starting acid, residual catalyst, and any side products. The high crystallinity of dinitro-aromatic compounds can be an advantage.

Probable Causes of Impurity & Solutions:

  • Residual Acidic Impurities: Unreacted 2,6-Dinitrobenzoic acid or the acid catalyst (H₂SO₄) may be present.

    • Solution - Aqueous Workup: After the reaction, quench the mixture with cold water and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic components, followed by brine. The dinitrobenzoic acid will be deprotonated and move into the aqueous layer.

  • Close-Running Impurities: Isomeric byproducts or other neutral impurities can be difficult to remove.

    • Solution A - Recrystallization: This is often the most effective method for this type of compound. After the aqueous workup and drying of the organic layer, concentrate the solvent and recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Solution B - Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used[3]. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective. Monitor fractions carefully by TLC.

Frequently Asked Questions (FAQs)

  • Q1: Why is synthesizing the 2,6-dinitro isomer so challenging compared to other isomers like 3,5-dinitrobenzoate? The ester functional group (-COOEt) on the benzene ring is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution[1][4]. Therefore, nitration naturally occurs at the 3 and 5 positions. To synthesize the 2,6-isomer, one must overcome this electronic preference and significant steric hindrance, making direct nitration of ethyl benzoate to the 2,6-isomer a very low-yield pathway.

  • Q2: What are the critical safety precautions for this synthesis? This synthesis involves highly corrosive and toxic reagents.

    • Nitrating Agents: Mixtures of concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety goggles, face shield).

    • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water to release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl). All operations must be performed in a fume hood with anhydrous conditions.

    • Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive[5]. Avoid heat, shock, and friction, especially with the purified, dry product.

  • Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the consumption of the starting acid and the formation of the less polar ester product.

    • Product Characterization:

      • ¹H and ¹³C NMR: Provides definitive structural confirmation.

      • FT-IR Spectroscopy: Useful for confirming the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic ester C=O stretch (~1730 cm⁻¹).

      • Mass Spectrometry (MS): Confirms the molecular weight of the product.

      • Melting Point: A sharp melting point is a good indicator of purity.

Recommended Synthetic Protocol: Acyl Chloride Route

This two-step protocol is the most reliable method for synthesizing this compound on a laboratory scale.

Step 1: Synthesis of 2,6-Dinitrobenzoyl Chloride
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution). Ensure all glassware is oven-dried.

  • Reagents: To the flask, add 2,6-Dinitrobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) using an oil bath. The solid should slowly dissolve as it converts to the acyl chloride. Monitor the reaction by carefully quenching a small aliquot in ethanol and analyzing by TLC. The reaction is typically complete in 2-4 hours.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap). The resulting crude 2,6-Dinitrobenzoyl chloride (a yellow solid or oil) is often used directly in the next step without further purification.

Step 2: Esterification to this compound
  • Setup: Dissolve the crude 2,6-Dinitrobenzoyl chloride in an anhydrous solvent like dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of anhydrous ethanol (1.5 eq) and triethylamine (1.2 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the consumption of the acyl chloride.

  • Workup & Purification:

    • Quench the reaction by pouring it into a separatory funnel containing cold water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol).

Data and Workflow Visualizations

Comparative Table of Esterification Strategies
MethodCatalyst / ReagentTemperatureKey AdvantagesKey Disadvantages
Fischer Esterification Conc. H₂SO₄RefluxSimple setup; inexpensive reagents.Very low yield due to steric hindrance; requires high temp & long reaction times.
Acyl Chloride Route SOCl₂ then Ethanol/Et₃N0 °C to RTHigh yield; fast reaction; mild conditions for ester formation.Two steps; requires handling of corrosive SOCl₂; moisture sensitive.
DCC/DMAP Coupling DCC, DMAP0 °C to RTMild conditions; effective for hindered acids.Stoichiometric byproducts (DCU) can be difficult to remove; reagents are expensive.[6]
Diagram: Recommended Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A 2,6-Dinitrobenzoic Acid B 2,6-Dinitrobenzoyl Chloride A->B  SOCl₂, DMF (cat.)  Reflux C This compound (Crude Product) B->C  Anhydrous Ethanol, Et₃N  DCM, 0°C to RT D Pure Ethyl 2,6-Dinitrobenzoate C->D  Aqueous Workup  Recrystallization

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

Diagram: Troubleshooting Low Esterification Yield

G Start Low Conversion in Esterification Step? CheckMethod Are you using direct Fischer Esterification? Start->CheckMethod AcylChloride Switch to Acyl Chloride Route: 1. React with SOCl₂ 2. React with EtOH/Base CheckMethod->AcylChloride Yes CheckWater Are reagents/solvents strictly anhydrous? CheckMethod->CheckWater No (Acyl Route) Success Improved Yield AcylChloride->Success DryReagents Dry solvents and ethanol. Use oven-dried glassware. CheckWater->DryReagents No CheckWater->Success Yes DryReagents->Success

Caption: Decision tree for troubleshooting low yields in the esterification of 2,6-Dinitrobenzoic acid.

References

  • EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google P
  • Supporting Information for - The Royal Society of Chemistry.
  • 2,5-dinitrobenzoic acid - Organic Syntheses Procedure.
  • Esterification of nitrobenzoic acids - US3948972A - Google Patents.
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers - JOCPR.
  • 2,6-dinitrobenzoic acid AldrichCPR | Sigma-Aldrich.
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • It is stated that (little or no dinitration is observed) in the nitration of methyl benzoate.... - Homework.Study.com.
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report - epa nepis.

Sources

Technical Support Center: Purification of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Ethyl 2,6-Dinitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related nitroaromatic compounds. While specific peer-reviewed protocols for the purification of this compound are not extensively detailed in publicly available literature, the principles outlined herein are derived from established methodologies for nitroaromatic compounds, esters, and general organic synthesis.[1] This resource synthesizes these principles to provide practical, field-proven insights to guide your purification strategy.

Our approach is grounded in fundamental chemical causality. We don't just list steps; we explain the reasoning behind them to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound, providing expert insights to guide your experimental choices.

Q1: What are the most likely impurities in my crude this compound sample?

A1: Understanding potential impurities is the cornerstone of designing an effective purification strategy. Assuming the synthesis is a standard Fischer esterification of 2,6-Dinitrobenzoic acid with ethanol using an acid catalyst (e.g., H₂SO₄), your primary impurities will likely be:

  • Unreacted 2,6-Dinitrobenzoic Acid: The acidic starting material is often a major contaminant. Its presence can be easily identified by its different polarity and acidic nature.

  • Residual Ethanol: The alcohol reactant may be present if not fully removed during the initial workup.

  • Acid Catalyst: Strong acid catalysts like sulfuric acid must be neutralized and removed.

  • Water: Introduced during the reaction or workup steps.

  • Side-Products: Overheating during esterification can lead to decomposition or the formation of polymeric byproducts, which often present as colored, tarry substances.[2]

Q2: Should I choose recrystallization or column chromatography to purify my product?

A2: The choice depends on the impurity profile and the required final purity.

  • Recrystallization is highly effective if your crude product is relatively pure (>90%) and you need to remove small amounts of closely related impurities or baseline contaminants. It is often faster and more scalable than chromatography for crystalline solids. The key is finding a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at all temperatures.[1]

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple components with different polarities or when impurities have similar solubility profiles to the desired product, making recrystallization ineffective.[3] It offers superior separation power but is generally more labor-intensive and uses larger volumes of solvent.[4][5] For nitroaromatic compounds, silica gel is a common stationary phase, but its acidity can sometimes cause decomposition of sensitive compounds. In such cases, using deactivated silica or an alternative like alumina may be necessary.[3][6]

Below is a decision-making workflow to help guide your choice:

Purification_Decision_Workflow start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid impurity_profile Assess Impurity Profile (TLC) is_solid->impurity_profile Yes workup Liquid-Liquid Extraction is_solid->workup No (Oil) recrystallize Attempt Recrystallization impurity_profile->recrystallize <10% Impurities, Different Rf chromatography Perform Flash Column Chromatography impurity_profile->chromatography Multiple Impurities or Similar Rf purity_check Check Purity (TLC, m.p., NMR) recrystallize->purity_check chromatography->purity_check workup->chromatography Purification_Workflow crude Crude Reaction Mixture quench 1. Quench Reaction (e.g., with water/ice) crude->quench extract 2. Liquid-Liquid Extraction (e.g., EtOAc) quench->extract wash_base 3. Wash with NaHCO₃ (aq) (Removes acidic impurities) extract->wash_base wash_brine 4. Wash with Brine (Removes residual water) wash_base->wash_brine dry 5. Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) wash_brine->dry filter_concentrate 6. Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate crude_solid Crude Solid/Oil filter_concentrate->crude_solid purify 7. Purify by Recrystallization or Column Chromatography crude_solid->purify pure_product Pure this compound purify->pure_product

Sources

Technical Support Center: Synthesis of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,6-Dinitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. We will provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable intermediate in organic synthesis. However, its preparation can be fraught with challenges related to yield, purity, and the formation of unwanted byproducts. While the nitration of ethyl benzoate might seem like a direct approach, it is synthetically challenging due to the directing effects of the ester group, which favors meta-substitution, leading primarily to ethyl 3-nitrobenzoate and ethyl 3,5-dinitrobenzoate.[1][2]

Therefore, the most reliable and common method for synthesizing this compound is the Fischer-Speier esterification of 2,6-Dinitrobenzoic acid with ethanol, catalyzed by a strong acid.[3][4] This guide will focus on troubleshooting this specific, more controllable pathway.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yield is the most common issue and typically stems from the reversible nature of the Fischer esterification.[5] The reaction exists in an equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).

Primary Causes & Solutions:

  • Incomplete Reaction (Equilibrium): The equilibrium may not favor the product side.

    • Causality: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (Le Châtelier's principle).

    • Troubleshooting Protocol:

      • Use Excess Alcohol: Employing a large excess of ethanol not only acts as the solvent but also shifts the equilibrium towards the ester product.[5]

      • Remove Water: If the reaction scale and setup permit, using a Dean-Stark apparatus to remove water as it forms is highly effective. For smaller scales, ensure all reagents and glassware are scrupulously dry.[3]

      • Increase Reaction Time: Ensure the reaction has proceeded to completion. Monitor by Thin Layer Chromatography (TLC) until the 2,6-dinitrobenzoic acid spot is no longer visible.

  • Product Loss During Workup: The desired ester can be lost during the purification steps.

    • Causality: Premature precipitation or insufficient extraction can lead to significant loss.

    • Troubleshooting Protocol:

      • Ensure the product is fully extracted from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • When washing the combined organic layers, be mindful of emulsion formation. If an emulsion forms, adding brine can help break it.

Below is a workflow to diagnose the cause of low yield.

G start Low Yield Observed tlc_check Analyze Crude Reaction Mixture by TLC start->tlc_check sm_present Significant Starting Material (SM) Remains tlc_check->sm_present Yes no_sm Little to No SM Remains tlc_check->no_sm No incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn workup_loss Diagnosis: Product Loss During Workup no_sm->workup_loss solution1 Action: - Increase excess ethanol - Ensure anhydrous conditions - Extend reaction time incomplete_rxn->solution1 solution2 Action: - Review extraction procedure - Check pH of aqueous layers - Optimize recrystallization solvent workup_loss->solution2

Caption: Troubleshooting workflow for low product yield.

Q2: My final product is contaminated with an acidic impurity, confirmed by a broad peak in the 1H NMR and a reaction to sodium bicarbonate. How do I identify and remove it?

A2: This acidic impurity is almost certainly unreacted 2,6-Dinitrobenzoic acid .

  • Identification: The starting material, 2,6-Dinitrobenzoic acid, is a carboxylic acid. It can be identified by its characteristic broad -OH stretch in the IR spectrum (around 3000 cm⁻¹) and its solubility in aqueous sodium bicarbonate.

  • Cause: This occurs due to either an incomplete reaction or, more commonly, hydrolysis of the ester product during workup if conditions are not carefully controlled.[6] The acidic catalyst used for esterification can also efficiently catalyze the reverse hydrolysis reaction if excess water is present.[5]

G Ester This compound (Product) Acid 2,6-Dinitrobenzoic Acid (Starting Material/Side Product) Ester->Acid Hydrolysis (+H₂O, H⁺ catalyst) Acid->Ester Esterification (+EtOH, H⁺ catalyst, -H₂O)

Caption: The reversible hydrolysis and esterification reaction.

  • Removal Protocol:

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 2,6-Dinitrobenzoic acid will react to form its sodium salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic layer.[1]

    • Repeat the wash until no more CO₂ gas evolves.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q3: I observe an unexpected, low-boiling point byproduct during distillation or solvent removal. What could it be?

A3: If you are using a large excess of ethanol and a strong acid catalyst (like sulfuric acid) at elevated temperatures, you may form diethyl ether as a byproduct.

  • Mechanism: Sulfuric acid can catalyze the dehydration of two ethanol molecules to form diethyl ether. This is a common side reaction in acid-catalyzed reactions involving ethanol at temperatures above ~140°C, though it can occur at lower temperatures as well.

  • Prevention & Removal:

    • Temperature Control: Avoid unnecessarily high reaction temperatures. Refluxing gently is usually sufficient.

    • Removal: Diethyl ether is highly volatile and is typically removed easily along with the excess ethanol solvent under reduced pressure. Its presence is usually a minor nuisance rather than a significant purification challenge for the final solid product.

Section 2: Frequently Asked Questions (FAQs)

FAQ1: What are the critical parameters to control for a successful synthesis?

The three most critical parameters are:

  • Reagent Purity: Ensure the 2,6-Dinitrobenzoic acid is pure and, most importantly, that the ethanol is anhydrous.

  • Water Exclusion: The reaction is an equilibrium, and any water present at the start or introduced during the reaction will inhibit the formation of the ester.[7]

  • Catalyst Concentration: A catalytic amount of strong acid (e.g., H₂SO₄) is required. Too little will result in a slow or incomplete reaction, while too much can promote side reactions like ether formation.

FAQ2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method.[8]

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate. The product ester is less polar than the starting carboxylic acid and will have a higher Rf value. The reaction is complete when the spot corresponding to 2,6-Dinitrobenzoic acid has disappeared from the reaction mixture lane.

CompoundPolarityExpected Rf
2,6-Dinitrobenzoic AcidHighLow
This compoundModerateHigh
FAQ3: What analytical techniques are best for characterizing the final product?

A combination of techniques should be used to confirm the structure and purity of this compound.

TechniquePurposeExpected Observations
1H NMR Structural Confirmation & PurityAromatic protons, quartet and triplet for the ethyl group. Integration should match the structure. Absence of broad acid peak.
13C NMR Structural ConfirmationCarbonyl carbon (~164 ppm), aromatic carbons, and ethyl group carbons.
FT-IR Functional Group AnalysisPresence of a strong C=O stretch (~1730 cm⁻¹), C-O stretch, and N=O stretches. Absence of a broad O-H stretch from the carboxylic acid.
Melting Point Purity AssessmentA sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests impurities.
Mass Spec Molecular Weight ConfirmationThe molecular ion peak should correspond to the molecular weight of the product (C₉H₈N₂O₆: 240.17 g/mol ).[9]

Section 3: Recommended Experimental Protocol

This protocol details the Fischer esterification of 2,6-Dinitrobenzoic acid.

Materials & Reagents
  • 2,6-Dinitrobenzoic Acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask, add 2,6-Dinitrobenzoic acid (1.0 eq). Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by TLC as described in FAQ2. The reaction typically takes several hours.

  • Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:

    • Water (to remove the bulk of the acid and any remaining ethanol).

    • Saturated NaHCO₃ solution (to remove unreacted 2,6-Dinitrobenzoic acid). Repeat until no effervescence is observed.

    • Brine (to remove residual water).

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization, typically from an ethanol/water mixture, to afford the final product as a solid.[2]

Caption: General experimental workflow for synthesis and purification.

References

Sources

Technical Support Center: Stability of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Ethyl 2,6-Dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this compound. As a dinitroaromatic ester, this compound presents unique stability challenges that require careful consideration during experimentation, storage, and formulation. This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate issues, troubleshoot effectively, and ensure the integrity of your results. We will explore its behavior under various stress conditions and provide actionable guidance in a direct question-and-answer format.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your work. Each answer provides a mechanistic explanation and a clear path to resolution.

Question 1: I've observed a new, unidentified peak in my HPLC chromatogram after leaving my sample solution on the benchtop for a few hours. What is the likely cause?

Answer: The appearance of a new peak suggests that your this compound is degrading. Given the conditions, the two most probable causes are photolytic and thermal degradation.

Nitroaromatic compounds are frequently sensitive to light, and exposure to ambient or UV light can induce degradation.[1] Additionally, even at room temperature, thermally labile compounds can degrade over time. The electron-withdrawing nature of the two nitro groups can destabilize the molecule, making it susceptible to decomposition.

Troubleshooting Workflow:

  • Isolate the Variable: Prepare two fresh solutions. Store one exposed to ambient light on the benchtop and the other wrapped in aluminum foil (a "dark" control) at the same temperature.[1]

  • Analyze: After a few hours, analyze both samples by HPLC. If the peak is significantly larger in the light-exposed sample, photolytic degradation is the primary cause. If both samples show the new peak, thermal degradation is a contributing factor.

  • Characterize the Degradant: Use HPLC-MS to obtain the mass of the new peak. The most common degradation pathway for an ester is hydrolysis, which would yield 2,6-Dinitrobenzoic acid. Check if the mass of the degradant corresponds to this structure.

  • Immediate Mitigation: Always store this compound solutions in amber vials or wrapped in foil and keep them cool, preferably in a refrigerated autosampler, until analysis.

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Figure 1: Workflow for investigating an unknown degradation product.


Question 2: My compound is degrading almost instantly when I use a high-pH mobile phase for chromatography. Why is it so unstable under basic conditions?

Answer: This rapid degradation is due to base-catalyzed hydrolysis of the ethyl ester group. While ester hydrolysis can occur under acidic, neutral, or basic conditions, the rate is significantly accelerated in the presence of a base (e.g., hydroxide ions).

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The presence of two strong electron-withdrawing nitro groups (NO₂) at the ortho positions makes the carbonyl carbon highly electrophilic (electron-deficient) and thus extremely susceptible to this attack. This electronic effect dramatically increases the rate of hydrolysis compared to an unsubstituted ethyl benzoate. The degradation products are 2,6-Dinitrobenzoic acid and ethanol.

For analytical purposes, it is critical to use a mobile phase with a neutral or acidic pH (ideally pH 4-6) to ensure the stability of this compound during analysis.[2]

Question 3: I am getting poor reproducibility in my quantitative assays. Could this be related to compound stability?

Answer: Absolutely. Poor reproducibility is a classic sign of an unstable compound, especially if degradation is occurring during sample preparation or analysis. If the rate of degradation is not perfectly consistent across all samples and standards, you will see high variability in your results.

Common Scenarios:

  • Autosampler Instability: If your autosampler is not temperature-controlled, samples that are analyzed later in the sequence will have been at room temperature for longer, leading to more degradation and artificially lower calculated concentrations.

  • Stock Solution Degradation: If your stock solution is prepared and stored for an extended period, it may degrade. Using this stock to prepare fresh standards on different days will lead to day-to-day variability.

  • Matrix Effects: The sample matrix itself (e.g., formulation excipients, biological fluid) could contain components that alter the local pH or catalyze degradation, causing sample stability to differ from that of your standards prepared in a clean solvent.

Recommendations for Improved Reproducibility:

  • Control Temperature: Use a refrigerated autosampler set to a low temperature (e.g., 4-8 °C).

  • Prepare Fresh: Prepare calibration standards and quality control samples fresh from a solid stock of the compound for each analytical run.

  • Limit Time: Analyze samples as quickly as possible after preparation.

  • Validate Method: As part of your method validation, perform solution stability studies by re-analyzing the same preparations over a set period (e.g., 24-48 hours) to determine the window in which your samples are stable under the chosen conditions.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and stability profile of this compound.

Question 1: What are the optimal storage conditions for this compound?

Answer: Proper storage is critical to maintain the purity and integrity of the compound. Like many nitroaromatic compounds, it is sensitive to heat, light, and moisture.[1] The recommended conditions are summarized below.

Parameter Condition Rationale
Temperature Store in a cool place (2-8 °C recommended).Minimizes thermal degradation. Nitroaromatic compounds can decompose exothermally at elevated temperatures.[1]
Light Store in a light-resistant, tightly sealed container.Prevents photolytic degradation, a common pathway for nitroaromatics.[1]
Atmosphere Keep in a dry, well-ventilated area. Storage under an inert gas (e.g., nitrogen, argon) is ideal.Prevents hydrolysis from absorbed moisture and minimizes oxidative degradation.
Incompatibilities Store separately from strong bases, strong acids, and oxidizing agents.Contact with these substances can cause rapid decomposition and potentially vigorous reactions.[1][4]

Question 2: How does pH affect the stability of this compound in aqueous solutions?

Answer: The stability of this compound is highly pH-dependent due to its ester functionality.

  • Acidic Conditions (pH < 4): The compound will exhibit moderate stability. Acid-catalyzed hydrolysis can occur, but the rate is typically much slower than under basic conditions.

  • Neutral Conditions (pH 4-6): This is the pH range of maximum stability for many esters, where the rates of both acid- and base-catalyzed hydrolysis are at a minimum.[2]

  • Basic Conditions (pH > 8): The compound is highly unstable and will degrade rapidly via base-catalyzed hydrolysis to form 2,6-Dinitrobenzoic acid and ethanol. The strong electron-withdrawing effect of the two nitro groups makes the ester particularly labile at high pH.

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// Edges from Main Node main -> thermal; main -> ph; main -> photo; main -> oxidative; }

Figure 2: Key factors influencing the stability of this compound.


Question 3: What kind of stability-indicating analytical method should I use?

Answer: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. For this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective choice.

Key Method Development Considerations:

  • Column: A C18 column is a standard starting point.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 4-6) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The buffer is crucial to control the pH and prevent on-column degradation.

  • Detection: The nitroaromatic structure provides strong UV absorbance. Select a wavelength (e.g., ~254 nm) that gives a good response for the parent compound and its potential degradants.

  • Validation: The method must be validated according to ICH guidelines.[5] This involves performing forced degradation studies to prove that the method can separate the parent peak from all potential degradation products.[6][7]

Question 4: How do I perform a forced degradation study for this compound?

Answer: Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[8] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[6] The conditions below provide a standard starting point, which should be optimized for this compound.

Stress Condition Reagent/Method Typical Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80 °C for several hours.Acid-catalyzed hydrolysis of the ester.
Base Hydrolysis 0.1 M NaOHRoom temperature for a short duration (minutes to hours).Rapid base-catalyzed hydrolysis of the ester.
Oxidation 3-30% H₂O₂Room temperature or slightly heated for several hours.Oxidation of the aromatic ring or other functional groups.
Thermal Dry Heat (Oven)80-100 °C for 24-48 hours (solid state).Thermal decomposition.[9]
Photolytic Light Chamber (ICH Q1B)Expose solid and solution to UV/Vis light (e.g., 1.2 million lux hours and 200 watt hours/m²).[7]Photodegradation, potentially involving the nitro groups.

References

  • An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene. (n.d.). Benchchem.
  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
  • III Analytical Methods. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
  • Forced degradation studies. (2016). MedCrave online.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Forced degradation studies. | Download Table. (n.d.). ResearchGate.
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO.
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (n.d.). epa nepis.
  • Storage And Handling Of Industrial Nitrocellulose. (n.d.).
  • Handling and Storage of Chemicals. (n.d.). University of Ottawa.
  • Safe Use, Handling and Storage of Nitrocellulose. (n.d.). Ministry of Manpower.
  • The Fitness for Purpose of Analytical Methods. (n.d.). Eurachem.

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2,6-Dinitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we consolidate field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with its synthesis, ensuring high yield and purity.

Overview of Synthesis Strategy

This compound is typically synthesized via an electrophilic aromatic substitution reaction, specifically, the dinitration of ethyl benzoate. This process involves the use of a potent nitrating agent, usually a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1][2]

The ester group (-COOEt) is a deactivating, meta-directing group.[2][3] However, forcing conditions (e.g., higher temperatures, excess nitrating agent) are required to introduce two nitro groups onto the aromatic ring. The primary challenge in this synthesis is controlling the reaction's regioselectivity and preventing the formation of unwanted isomers (like ethyl 3,5-dinitrobenzoate) and over-nitrated byproducts.

Reaction Workflow

The general workflow involves the slow addition of the substrate to a pre-cooled nitrating mixture, careful temperature control during the reaction, followed by quenching on ice, and subsequent purification of the crude product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Nitrating_Mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool_Mix Cool Mixture (Ice Bath, < 5°C) Prep_Nitrating_Mix->Cool_Mix Add_Substrate Slowly Add Ethyl Benzoate Cool_Mix->Add_Substrate Control_Temp Maintain Temperature (< 10°C) Add_Substrate->Control_Temp Monitor_TLC Monitor Reaction (TLC) Control_Temp->Monitor_TLC Quench Quench on Ice Monitor_TLC->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water & Cold Methanol Filter->Wash Recrystallize Recrystallize from Ethanol/Methanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry Final_Product Final_Product Dry->Final_Product Characterize (MP, NMR, IR)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A)

This section addresses specific problems encountered during the synthesis.

Q1: My reaction yielded a dark brown or black tar-like substance instead of a pale yellow solid. What went wrong?

A1: The formation of dark, tarry byproducts is a classic sign of an uncontrolled exothermic reaction. Aromatic nitration is highly exothermic, and excessive heat leads to oxidative side reactions and polymerization.

  • Causality: The nitronium ion is a powerful electrophile, but at high temperatures, nitric acid also becomes a potent oxidizing agent, leading to the degradation of the aromatic starting material and product.

  • Troubleshooting Steps:

    • Temperature Control is Critical: Ensure the nitrating mixture is pre-cooled to 0-5°C before adding the ethyl benzoate. The addition of the substrate must be done dropwise or in small portions, allowing the heat to dissipate. The internal reaction temperature should not be allowed to rise above 10-15°C.[4]

    • Rate of Addition: Adding the substrate too quickly is a common mistake. A slow, controlled addition rate over 15-30 minutes is recommended for lab-scale synthesis.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition to prevent localized "hot spots" where the temperature can spike, leading to decomposition.

Q2: The yield of my desired this compound is very low, and I've isolated significant amounts of the 3,5-dinitro and 3-nitro isomers. How can I improve regioselectivity?

A2: This issue points towards reaction conditions that are not "forcing" enough to favor di-nitration at the sterically hindered ortho positions. The formation of the meta-substituted isomer (ethyl 3-nitrobenzoate) is kinetically favored as a first step.[3]

  • Causality: The ester group directs the first nitration to the meta-position. To achieve 2,6-dinitration, the reaction needs to overcome both the deactivating effect of the first nitro group and the steric hindrance of the adjacent ester group.

  • Troubleshooting Steps:

    • Review Nitrating Agent Ratio: Ensure you are using a sufficient excess of the nitrating mixture. A molar ratio of at least 2.5-3.0 equivalents of nitric acid per equivalent of ethyl benzoate is often necessary.

    • Increase Sulfuric Acid Concentration: Sulfuric acid drives the formation of the nitronium ion. Using fuming sulfuric acid (oleum) can increase the concentration of the electrophile and push the reaction towards the di-substituted product.

    • Reaction Time and Temperature: After the initial controlled addition, the reaction may need to be stirred at a slightly elevated temperature (e.g., room temperature or up to 50-65°C) for a period to drive the second nitration.[5] This must be done cautiously and monitored by TLC to avoid byproduct formation.

Q3: My final product has a low melting point and appears oily or pasty, even after recrystallization. What is the likely impurity?

A3: An oily or low-melting product often indicates the presence of isomeric impurities, most commonly the lower-melting ethyl 3,5-dinitrobenzoate or residual mono-nitrated products.

  • Causality: Different isomers can co-crystallize or form eutectic mixtures, which have a lower melting point than the pure compound.

  • Troubleshooting Steps:

    • Recrystallization Solvent Choice: The key to purification is choosing a solvent system where the desired 2,6-isomer has significantly lower solubility than the impurities when cold. Ethanol or methanol are commonly used.[1] A mixed solvent system, like ethanol/water or hexane/ethyl acetate, may also be effective.[6][7]

    • Washing Protocol: During the initial workup after quenching, washing the crude solid with a small amount of ice-cold methanol can help remove more soluble isomers before recrystallization.[1]

    • Chemical Purification: In difficult cases, selective chemical treatment can be employed. For instance, unhindered nitro-isomers can sometimes be selectively reduced or hydrolyzed under conditions where the sterically hindered 2,6-isomer does not react.[8]

Troubleshooting_Tree Start Problem with Synthesis Low_Yield Low Yield / High Isomers Start->Low_Yield Dark_Tarry_Product Dark / Tarry Product Start->Dark_Tarry_Product Oily_Product Oily / Low MP Product Start->Oily_Product Sol_Low_Yield Check Nitrating Agent Ratio Increase Reaction Time/Temp Consider Fuming H₂SO₄ Low_Yield->Sol_Low_Yield Sol_Tarry Improve Temperature Control Slow Down Substrate Addition Ensure Vigorous Stirring Dark_Tarry_Product->Sol_Tarry Sol_Oily Optimize Recrystallization Solvent Improve Washing Protocol Consider Column Chromatography Oily_Product->Sol_Oily

Caption: Decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • Ethyl Benzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Prepare the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully and slowly add 25 mL of concentrated sulfuric acid. Once cooled to below 10°C, slowly add 10 mL of concentrated nitric acid. Keep the mixture cooling, aiming for a temperature of 0-5°C.

  • Substrate Addition: In a separate beaker, measure out 10.0 g of ethyl benzoate. Using a dropping funnel or pipette, add the ethyl benzoate dropwise to the cold, stirring nitrating mixture over 20-30 minutes. The internal temperature must be maintained below 15°C throughout the addition.[9]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A pale-yellow precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper. Follow this with a wash using a small amount (10-15 mL) of ice-cold ethanol or methanol to remove highly soluble impurities.[1]

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Characterization: Determine the yield and confirm the product's identity and purity by measuring its melting point (expected: ~78°C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Frequently Asked Questions (FAQs)

Q: What is the primary safety concern for this reaction? A: The primary concern is the handling of the highly corrosive and strongly oxidizing nitrating mixture (concentrated H₂SO₄ and HNO₃). This mixture can cause severe chemical burns. The reaction is also highly exothermic and can run away if addition and cooling are not properly controlled. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Q: Can I use a different ester, like methyl benzoate? A: Yes, methyl benzoate can be used and the reaction proceeds similarly to yield mthis compound.[2][10] The reaction conditions and troubleshooting principles are largely the same. The physical properties (melting point, solubility) of the final product will differ, so the purification step may need slight adjustments.

Q: How do I properly dispose of the acidic waste from the reaction? A: The acidic filtrate from the workup must be neutralized before disposal. Slowly and carefully add a base (like sodium carbonate or sodium bicarbonate) to the stirring acidic solution in an ice bath to control the exothermic neutralization reaction. Once the pH is neutral, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Q: My TLC shows the reaction has stalled with starting material still present. What should I do? A: If the reaction has stalled after stirring at room temperature, it indicates insufficient reactivity. You can try gently warming the reaction mixture to 40-50°C for 15-30 minute intervals, monitoring by TLC. Be aware that heating increases the risk of side reactions. Alternatively, the potency of your nitrating mixture may be low (e.g., due to old or water-contaminated acids), and preparing a fresh mixture may be necessary.

Optimization Parameters Summary
ParameterStandard ConditionOptimization Strategy & RationalePotential Pitfalls
Temperature 0-15°C during additionLower temps (<5°C) improve control; higher temps (25-50°C) post-addition can drive dinitration.High temps cause oxidation and byproduct formation.
Nitrating Agent H₂SO₄ / HNO₃ (1:2.5 v/v)Increasing HNO₃ ratio or using fuming H₂SO₄ increases nitronium ion concentration for better yield.Excessively strong nitrating agents can lead to over-nitration or dangerous runaway reactions.
Reaction Time 30 min post-additionMonitor by TLC. Longer times may be needed to consume starting material, but also risk side reactions.Prolonged times, especially with heating, can decrease purity.
Purification Solvent Ethanol or MethanolTrial solvent pairs (e.g., Ethanol/Water, Hexane/EtOAc) to find the best differential solubility."Oiling out" if the product is insoluble in the hot solvent mixture.

References

  • Patents, G. (n.d.). Method for the separation of m-dinitrobenzene from its isomers. Google Patents.
  • Jasperse, J. (n.d.). NITRATION OF METHYL BENZOATE.
  • Benchchem. (n.d.). Troubleshooting guide for nitration reactions. Benchchem.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Coward, H. W. (n.d.). Separation of dinitrobenzene isomers. Google Patents.
  • (n.d.). Esterification of nitrobenzoic acids. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Jasperse, J. (n.d.). NITRATION OF METHYL BENZOATE.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Chegg. (2023, February 10). Title of Experiment: Nitration of Ethyl Benzoate.
  • RSC Education. (n.d.). Nitration of methyl benzoate.
  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate.
  • ChemSynthesis. (2025, May 20). Ethyl 3,5-dinitrobenzoate.
  • Sciencemadness Discussion Board. (2006, June 9). Determining percentage of alcohol mixtures.
  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • Benchchem. (n.d.). 2-Ethylnitrobenzene | 612-22-6.
  • JOCPR. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
  • Organic Syntheses Procedure. (n.d.). 2,5-dinitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). Ethyl 3,5-dinitrobenzoate 99 618-71-3.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate.
  • (n.d.). Crystallization Solvents.pdf.
  • PubChem - NIH. (n.d.). Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255.
  • (n.d.). Total synthesis based on the originally claimed structure of mucosin.
  • European Patent Office. (2009, October 14). Process for preparing 2-amino-6-nitro-benzoic acid.
  • PubChem. (n.d.). 3,5-Dinitrobenzoate | C7H3N2O6- | CID 1550467.
  • Google Patents. (n.d.). Synthetic method suitable for industrial production of active ester.
  • ResearchGate. (2025, October 16). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
  • Wikipedia. (n.d.). Wikipedia:Requested articles/Natural sciences/Chemistry.

Sources

Technical Support Center: Identification of Impurities in Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 2,6-Dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the identification and control of impurities. Adherence to strict purity standards is paramount for the safety and efficacy of any pharmaceutical compound, and this document serves as a comprehensive resource to navigate the associated analytical challenges.

The control of impurities is mandated by global regulatory bodies, and guidelines such as those from the International Council for Harmonisation (ICH) provide a framework for reporting, identification, and qualification.[1][2] This guide synthesizes these regulatory expectations with proven analytical strategies to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter in a sample of this compound?

A1: Impurities in any Active Pharmaceutical Ingredient (API) can be categorized based on their origin.[2][3] For this compound, you should anticipate impurities from the synthesis process and potential degradation over time.

Table 1: Potential Impurities in this compound

CategoryPotential ImpurityCommon Origin
Starting Materials 2,6-Dinitrobenzoic acidIncomplete esterification reaction.
EthanolResidual solvent from the esterification step.
Intermediates Precursors to 2,6-Dinitrobenzoic acid (e.g., 2-Nitrotoluene)Carry-over from multi-step synthesis.
By-products Ethyl 2,4-DinitrobenzoateIsomeric impurity from the nitration of a benzoic acid precursor.
Ethyl 3,5-DinitrobenzoateIsomeric impurity from side reactions during nitration.[4][5]
Di-ethylated productsPotential side reactions.
Reagents/Catalysts Sulfuric Acid, Nitric AcidResidual reagents from synthesis (typically controlled as inorganic impurities).
Degradation Products 2,6-Dinitrobenzoic acidFormed via hydrolysis of the ester linkage.
Ring-substituted or reduced nitro group speciesCan be formed under photolytic or oxidative stress.
Q2: How are isomeric impurities, such as other dinitrobenzoate esters, formed?

A2: Isomeric impurities are a common challenge in the synthesis of nitroaromatic compounds. The formation of isomers like Ethyl 2,4-Dinitrobenzoate or Ethyl 3,5-Dinitrobenzoate typically originates from the synthesis of the key starting material, 2,6-Dinitrobenzoic acid. This is usually prepared by the nitration of a less substituted benzene ring. The directing effects of the substituents on the aromatic ring can lead to the formation of multiple isomers if the reaction conditions (e.g., temperature, nitrating agent concentration) are not precisely controlled. These isomeric acids can then be carried through the subsequent esterification step, resulting in the corresponding ethyl ester impurities in the final product.

Q3: What are the regulatory thresholds I need to be aware of for these impurities?

A3: The International Council for Harmonisation (ICH) Q3A(R2) guideline is the primary reference for impurity thresholds in new drug substances.[1][6] The thresholds are based on the Maximum Daily Dose (MDD) of the drug. Since the MDD for a specific product can vary, the general thresholds are provided below.

Table 2: ICH Q3A(R2) Impurity Thresholds

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[7]

  • Identification Threshold: The level above which an impurity's structure must be confirmed.[3][7]

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[3][7]

Q4: What is the best analytical strategy to separate and identify these impurities?

A4: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection: This is the cornerstone technique for separation and quantification. A reverse-phase method (e.g., using a C18 column) is typically effective for separating the main component from its related substances.[8][9] A PDA detector is crucial as it provides spectral data, which can help distinguish between impurities and indicate peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown impurities.[10][11] Once a peak is detected by HPLC, LC-MS can provide the mass-to-charge ratio (m/z) of the impurity, which is critical for determining its molecular weight and elemental composition (with high-resolution MS).[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile impurities, such as residual solvents (e.g., ethanol) and certain volatile starting materials or by-products.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation, especially for differentiating isomers.[10][15] While HPLC may separate isomers, their UV spectra and mass can be identical. NMR provides detailed information about the connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC experiments) to definitively identify the substitution pattern on the aromatic ring.[15][16][17]

Q5: How do I develop a "stability-indicating" method?

A5: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or other potential components. The key to developing such a method is the use of forced degradation (or stress testing).[18][19] The drug substance is subjected to conditions more severe than those used for accelerated stability testing to generate potential degradation products.[20][21] If your analytical method can separate all the degradation peaks from the main API peak, it is considered stability-indicating.

Troubleshooting and Experimental Guides

This section provides practical protocols and troubleshooting advice for common challenges.

Logical Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying and characterizing an unknown impurity.

Impurity_Identification_Workflow detect Impurity Detected (e.g., by HPLC > Identification Threshold) lcms LC-MS Analysis detect->lcms Unknown Peak hrms High-Resolution MS (HRMS) for Elemental Composition lcms->hrms msms MS/MS Fragmentation lcms->msms propose Propose Putative Structures hrms->propose msms->propose isolate Isolate Impurity (e.g., by Prep-HPLC) propose->isolate If structure is novel or confirmation needed synthesize Synthesize Reference Standard propose->synthesize If structure is known or easily proposed nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) isolate->nmr confirm Confirm Structure nmr->confirm final_confirm Final Confirmation (Co-injection) confirm->final_confirm synthesize->final_confirm

Caption: A logical workflow for the identification of unknown impurities.

Protocol 1: HPLC-PDA Method for Impurity Profiling

This method provides a robust starting point for the separation of this compound from its potential non-volatile impurities.

  • Instrumentation: HPLC system with a Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Wavelength: Monitor from 210 nm to 400 nm; extract chromatogram at ~254 nm for quantification.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[19][22]

  • Sample Preparation: Prepare a stock solution of this compound at ~1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. The primary degradation product expected is 2,6-Dinitrobenzoic acid.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[19]

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours. Also, heat a solution of the sample at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to the same concentration as an unstressed control sample (~0.5 mg/mL) and analyze using the HPLC-PDA method described above. Aim for 5-20% degradation of the main peak for meaningful results.[20]

Troubleshooting Guide: Common HPLC Issues
IssuePotential CauseSuggested Solution
Peak Tailing (for the main peak or impurities)1. Secondary interactions with column silanols. 2. Column degradation (high pH). 3. Sample overload.1. Lower the pH of the mobile phase (e.g., use 0.1% TFA instead of phosphoric acid). 2. Use a new column; ensure mobile phase pH is within the column's stable range. 3. Reduce the sample concentration.
Poor Resolution / Co-eluting Peaks 1. Inappropriate mobile phase composition. 2. Gradient is too steep.1. Modify the organic solvent (e.g., try methanol instead of acetonitrile). 2. Make the gradient shallower (increase the run time) to improve separation.
New, Unexpected Peaks in Sample 1. Sample degradation. 2. Contamination from glassware or solvent. 3. Carryover from previous injection.1. Analyze immediately after preparation. Store samples in a cool, dark place. 2. Run a blank injection (diluent only) to check for system contamination. 3. Implement a robust needle wash program in the autosampler method.
Potential Impurity Formation Pathways

The following diagram illustrates the primary synthesis route and the origin of a key isomeric by-product.

Impurity_Formation cluster_0 Nitration Step cluster_1 Esterification Step benzoic_acid Benzoic Acid (Precursor) nitrating_agent HNO₃ / H₂SO₄ dinitro_acid 2,6-Dinitrobenzoic Acid (Intermediate) nitrating_agent->dinitro_acid Major Product isomer_acid 2,4-Dinitrobenzoic Acid (Isomeric Intermediate) nitrating_agent->isomer_acid Side Product ethanol Ethanol acid_catalyst H⁺ Catalyst final_product This compound (API) acid_catalyst->final_product impurity Ethyl 2,4-Dinitrobenzoate (Isomeric Impurity) acid_catalyst->impurity

Caption: Simplified pathway showing impurity formation during synthesis.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • YouTube. (2022). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResearchGate. Forced degradation studies. | Download Table. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • Molecules. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for the Detection, Characterization, and Quantification of a Novel Pyrazolone-Based Compound in a Nanosuspension Formulation. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. ¹H NMR spectra of (a) (2a)[23], and (b) novel isomer (2b), also shown in the Supplementary Materials. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

  • ResearchGate. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • ChemSynthesis. Ethyl 3,5-dinitrobenzoate. [Link]

  • ResearchGate. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF. [Link]

  • University of Bristol. Total synthesis based on the originally claimed structure of mucosin. [Link]

  • PubChem. Ethyl 3,5-dinitrobenzoate. [Link]

  • World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. [Link]

  • Journal of Pharmaceutical Sciences. (2023). A GC-MS/MS Method for Trace Level Quantification of Six Nitrosamine Impurities.... [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. [Link]

  • DSpace@UAntwerpen. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]

  • Shimadzu Corporation. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. [Link]

  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Molecules. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. [Link]

  • Progress in Nuclear Magnetic Resonance Spectroscopy. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

Sources

Technical Support Center: Safe Handling and Storage of Dinitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the safe handling and storage of dinitroaromatic compounds. As a Senior Application Scientist, the following information is curated to combine technical accuracy with practical, field-tested insights to ensure the safety and integrity of your research. Dinitroaromatic compounds are known for their energetic properties and potential toxicity, making strict adherence to safety protocols paramount.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that researchers may have when working with dinitroaromatic compounds.

Q1: What are the primary hazards associated with dinitroaromatic compounds?

A1: Dinitroaromatic compounds present several significant hazards:

  • Explosive Potential: Many dinitro- and trinitro- derivatives are explosive, especially when subjected to heat, shock, or friction.[2] Some may decompose violently at high temperatures.[3]

  • Toxicity: These compounds are acutely toxic and can be absorbed through the skin.[2] They are also considered mutagenic, and some are suspected or known carcinogens.[1]

  • Flammability: Aromatic nitrocompounds are flammable.[2]

  • Reactivity: They can react violently with strong oxidants, bases, and reducing agents, posing a fire and explosion hazard.[4] Contact with metals can also form shock-sensitive salts.[1]

Q2: What are the immediate first aid measures in case of exposure to dinitroaromatic compounds?

A2: In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[5]

  • Eye Contact: Flush the eyes with water or normal saline solution for 20-30 minutes. If contact lenses are present, remove them first.[5]

  • Inhalation: Move the individual to fresh air immediately. If symptoms like coughing, wheezing, or shortness of breath occur, seek medical attention.[5]

  • Ingestion: Ingestion of even a few grams can lead to severe health issues. Seek immediate medical attention.[2]

Q3: What type of Personal Protective Equipment (PPE) is mandatory when handling these compounds?

A3: A multi-layered approach to PPE is essential.[6]

  • Eye and Face Protection: Safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory at all times.[6] A face shield is recommended when there is a risk of splashing.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are suitable for short-term use. Always inspect gloves before use and replace them immediately if contaminated.[6][7]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[6] For situations with a high risk of exposure, a chemically impervious suit may be necessary.[8]

  • Respiratory Protection: In areas with inadequate ventilation or when dealing with dust or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6]

The following table summarizes the recommended PPE for handling dinitroaromatic compounds:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6]
Face Protection Face ShieldRecommended when there is a significant risk of splashing.[6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[6]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Q4: How should dinitroaromatic compounds be stored to minimize risks?

A4: Proper storage is crucial to prevent accidents.

  • Cool, Ventilated Area: Store in a cool, well-ventilated area away from heat sources and direct sunlight.[2][9][10]

  • Incompatible Materials: Keep them segregated from strong oxidizing agents, strong bases, reducing agents, acids, and flammable substances.[2][4][10][11]

  • Containers: Use original, sealed containers that are airtight but allow for safe pressure venting in case of a fire.[10]

  • Small Quantities: It is advisable to store picric acid and its derivatives in small quantities, preferably in an isolated or detached building.[2]

II. Troubleshooting Guides

This section provides step-by-step solutions to specific problems that may arise during experiments involving dinitroaromatic compounds.

Problem 1: Accidental Spill of a Dinitroaromatic Compound

An accidental spill poses an immediate threat and requires a swift and methodical response.

Step-by-Step Spill Cleanup Protocol:
  • Immediate Evacuation and Notification: Alert all personnel in the immediate vicinity of the spill and evacuate the area.[12][13] Notify your supervisor.[13]

  • Assess the Spill: Determine the identity of the chemical and the approximate quantity spilled.[13] For spills larger than 1 liter or those involving highly hazardous materials, call emergency services.[14]

  • Secure the Area: Close doors to the affected area to contain vapors.[14] Eliminate all ignition sources if the material is flammable.[15]

  • Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the correct PPE, including safety goggles, gloves, and a lab coat.[12]

  • Contain and Absorb the Spill:

    • For liquid spills, use an absorbent material like vermiculite, sand, or a commercial absorbent to dike and contain the spill.[12][14][15]

    • For solid spills, dampen the material with alcohol before transferring it to a suitable container to prevent dust generation.[5]

  • Collect and Dispose of Waste: Carefully scoop the absorbed material into a labeled, impervious container for hazardous waste.[12][13] All cleanup materials, including contaminated PPE, should be treated as hazardous waste.[12]

  • Decontaminate the Area: Clean the spill area with soap and water.[12][13]

  • Report the Incident: Document the spill and the cleanup procedure as required by your institution's safety protocols.[13]

Visual Workflow for Spill Response: dot

Spill_Response_Workflow start Spill Occurs evacuate Evacuate & Notify Alert personnel and supervisor. start->evacuate assess Assess Spill Identify chemical and quantity. evacuate->assess secure Secure Area Close doors, remove ignition sources. assess->secure ppe Don PPE Goggles, gloves, lab coat. secure->ppe contain Contain & Absorb Use appropriate absorbent material. ppe->contain collect Collect Waste Place in labeled hazardous waste container. contain->collect decontaminate Decontaminate Area Wash with soap and water. collect->decontaminate report Report Incident Follow institutional protocols. decontaminate->report end Spill Cleaned report->end

Sources

Technical Support Center: Troubleshooting Ethyl 2,6-Dinitrobenzoate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,6-Dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected issues encountered during synthesis, purification, and application of this compound. The following question-and-answer format is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Issues
Q1: My nitration of ethyl benzoate yielded a low amount of the desired this compound. What are the likely causes?

A1: Low yields in the dinitration of ethyl benzoate are a frequent issue stemming from several potential factors related to reaction conditions and substrate reactivity.

  • Inadequate Nitrating Agent Strength: The second nitration is significantly slower than the first due to the deactivating effect of the first nitro group and the ester functionality. Ensure your nitrating mixture (typically nitric acid and sulfuric acid) is sufficiently strong and fresh. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2]

  • Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier for the second nitration. It is important to maintain a carefully controlled temperature, often below 0°C, during the addition of reagents to prevent unwanted byproducts.[3]

  • Reaction Time: The dinitration requires a longer reaction time than mononitration. Ensure the reaction is allowed to proceed for a sufficient duration to allow for the formation of the disubstituted product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[4]

  • Substrate Purity: The purity of the starting ethyl benzoate is important. Impurities can interfere with the reaction.

Q2: I'm observing the formation of significant byproducts during the nitration reaction. What are they and how can I minimize them?

A2: The primary byproducts in this reaction are typically isomers (Ethyl 2,4-Dinitrobenzoate and Ethyl 3,5-Dinitrobenzoate) and potentially some oxidation products.

  • Isomer Formation: The ester group (-COOEt) is a meta-director, and the nitro group (-NO₂) is also a meta-director.[5] In the second nitration step, the existing nitro group will direct the incoming nitro group to the meta position. However, some ortho and para substitution can still occur, leading to isomeric impurities. To minimize this, maintain a low reaction temperature to favor the thermodynamically more stable meta product.

  • Oxidation: Strong nitrating conditions can lead to oxidation of the ethyl group or even the aromatic ring, resulting in a complex mixture of byproducts. Using the stoichiometric amount of nitric acid and avoiding excessively high temperatures can help mitigate this.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2,6-Dinitrobenzoic acid).[6] Ensure all reagents and glassware are dry.

Troubleshooting Workflow for Byproduct Minimization:

Byproduct_Minimization start High Byproduct Formation check_temp check_temp start->check_temp check_reagents Assess Reagent Quality (Fresh HNO₃/H₂SO₄, Dry) check_temp->check_reagents If Temp is Correct check_stoichiometry Confirm Stoichiometry (Avoid excess HNO₃) check_reagents->check_stoichiometry If Reagents are Good monitor_rxn Monitor with TLC check_stoichiometry->monitor_rxn If Stoichiometry is Correct end Minimized Byproducts monitor_rxn->end

Caption: A logical workflow to diagnose and minimize byproduct formation in the nitration of ethyl benzoate.

Purification & Isolation Problems
Q3: I'm having difficulty purifying this compound from the reaction mixture. What are the best practices?

A3: Purification can be challenging due to the presence of isomers with similar polarities. A multi-step approach is often necessary.

  • Work-up: After the reaction is complete, the mixture is typically poured onto ice water to precipitate the crude product. This helps to remove the strong acids.[1] The solid is then collected by vacuum filtration and washed with cold water.

  • Neutralization: A wash with a dilute sodium bicarbonate solution can help remove any acidic impurities, such as the hydrolyzed carboxylic acid.

  • Recrystallization: This is a crucial step. A suitable solvent system must be chosen to effectively separate the desired product from isomers. Methanol is often a good starting point for recrystallization.[1]

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is the next logical step. A silica gel column with a gradient elution system of hexane and ethyl acetate is commonly used. The separation can be monitored by TLC to identify and collect the fractions containing the pure product.

Table 1: Solvent Systems for Purification

Purification StepSolvent SystemPurpose
Washing Cold WaterTo remove residual acids.
Neutralization Dilute Sodium BicarbonateTo remove acidic byproducts.
Recrystallization Methanol or EthanolTo remove isomeric impurities.
Column Chromatography Hexane/Ethyl Acetate GradientFor high-purity separation of isomers.
Characterization & Stability
Q4: My analytical data (NMR, IR) for the final product is inconsistent with the expected structure of this compound. What could be wrong?

A4: Inconsistent analytical data often points to the presence of impurities or an unexpected reaction product.

  • ¹H NMR Spectroscopy: The proton NMR of pure this compound should show a characteristic pattern for the aromatic protons and the ethyl group. The presence of extra peaks in the aromatic region could indicate isomeric impurities. The integration of the peaks should also be carefully checked.

  • ¹³C NMR Spectroscopy: The carbon NMR can be very informative for identifying isomers, as the chemical shifts of the aromatic carbons will differ based on the substitution pattern.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong characteristic peaks for the nitro groups (around 1540 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1730 cm⁻¹). The absence or shift of these peaks could indicate that the desired functional groups are not present or are in a different chemical environment.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product. The expected molecular weight for this compound is 240.17 g/mol .[7][8]

Troubleshooting Analytical Discrepancies:

Analytical_Troubleshooting start Inconsistent Analytical Data check_nmr Review ¹H and ¹³C NMR - Isomer presence? - Correct integration? start->check_nmr check_ir Examine IR Spectrum - Characteristic NO₂ and C=O peaks present? start->check_ir check_ms Verify Mass Spectrometry - Correct molecular weight? start->check_ms repurify Repurify Sample (Recrystallization or Chromatography) check_nmr->repurify If Impurities Detected check_ir->repurify If Functional Groups are Incorrect check_ms->repurify If MW is Incorrect reanalyze Re-run Analytics repurify->reanalyze conclusion Identify Impurity or Unexpected Product reanalyze->conclusion

Caption: A step-by-step process for troubleshooting inconsistent analytical data for this compound.

Q5: I have observed my purified this compound decomposing over time. What are the stability and storage recommendations?

A5: this compound is generally stable under recommended storage conditions.[9][10] However, dinitroaromatic compounds can be sensitive to heat, light, and strong bases.

  • Storage Conditions: The compound should be stored in a tightly closed container in a dry and well-ventilated place.[9][10] It should be protected from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote decomposition.[9]

  • Hydrolysis: As an ester, it is susceptible to hydrolysis, especially in the presence of acid or base and water. This will lead to the formation of 2,6-dinitrobenzoic acid and ethanol.[6]

If you observe decomposition (e.g., color change, change in melting point), it is advisable to re-purify the compound before use. The melting point of pure Ethyl 3,5-dinitrobenzoate is 94-95 °C.[7][10][11]

Safety Precautions

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Handling Nitrating Agents: Nitric acid and sulfuric acid are highly corrosive. Handle with extreme care and have appropriate spill kits readily available. The reaction to form the nitronium ion is exothermic and requires careful, slow addition of reagents in an ice bath.[3]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Silva, C. C., et al. (2012). Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate. Journal of Chemical Education, 89(1), 154-157. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • University of Missouri, Department of Chemistry. Nitration of Methyl Benzoate. Available at: [Link]

  • University of California, Irvine, Department of Chemistry. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]

  • Japan International Cooperation Agency. (1995). Analytical Methods for Environmental Pollutants. Available at: [Link]

  • ResearchGate. DBU reaction with methyl 3,5‐dinitrobenzoate; Sutherland's intermediates. Available at: [Link]

  • Quora. Which ring of phenyl benzoate would you expect to undergo nitration more easily?. Available at: [Link]

  • Anasazi Instruments, Inc. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • YouTube. Nitration of Methyl Benzoate part I CHEM2050. (2009-10-14). Available at: [Link]

  • ProQuest. The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (1998). Toxicological Profile for Dinitrotoluenes. Available at: [Link]

  • ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2025-10-16). Available at: [Link]

  • ResearchGate. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022-09-30). Available at: [Link]

  • Royal Society of Chemistry. Total synthesis based on the originally claimed structure of mucosin. Available at: [Link]

  • National Center for Biotechnology Information (NCBI), PubChem. Ethyl 3,5-dinitrobenzoate. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethyl 3,5-dinitrobenzoate. Available at: [Link]

  • Wikipedia. Requested articles/Natural sciences/Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI), PubChem. Ethyl 2-hydroxy-3,5-dinitrobenzoate. Available at: [Link]

  • ChemSynthesis. Ethyl 3,5-dinitrobenzoate. Available at: [Link]

  • SSERC. Hydrolysis of ethyl benzoate. Available at: [Link]

  • ResearchGate. Enantioselective Hydrolysis of Butyl 2-Ethylhexanoate by a Strain of Nocardia corynebacteroides. (2025-08-07). Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dinitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of molecules is paramount. Alcohols, a ubiquitous functional group, are often converted into crystalline derivatives to facilitate their identification and purification. Among the most reliable derivatizing agents are the acid chlorides of dinitrobenzoic acid, which yield dinitrobenzoate esters. The choice between isomers, typically 3,5-dinitrobenzoyl chloride and 2,4-dinitrobenzoyl chloride, can be critical, and understanding their distinct spectroscopic signatures is essential for structural confirmation.

This guide provides an in-depth comparison of the spectroscopic characteristics of dinitrobenzoate esters, grounded in experimental data and established principles. We will explore how ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be used to differentiate between these important derivatives, explaining the causality behind the observed spectral features.

The Foundation: Synthesis of Dinitrobenzoate Ester Derivatives

The derivatization of an alcohol is a cornerstone of classical qualitative organic analysis.[1] The process involves converting a liquid alcohol into a solid ester with a sharp, characteristic melting point. The most common method utilizes 3,5-dinitrobenzoyl chloride, which reacts with the alcohol in the presence of a base like pyridine to neutralize the HCl byproduct.

While traditional methods involving the synthesis of the acid chloride from 3,5-dinitrobenzoic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective, they produce hazardous byproducts.[2] Modern, greener approaches often favor direct esterification using microwave assistance, which can significantly reduce reaction times and improve energy efficiency.[2][3][4]

Experimental Protocol: Synthesis of a 3,5-Dinitrobenzoate Ester (Conventional Method)

This protocol describes a reliable, self-validating procedure for the synthesis of a 3,5-dinitrobenzoate ester from a primary or secondary alcohol.

Materials:

  • 3,5-Dinitrobenzoyl chloride

  • The alcohol to be derivatized (e.g., ethanol)

  • Pyridine (dry)

  • 5% Sodium Bicarbonate solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve approximately 0.5 g of 3,5-dinitrobenzoyl chloride in 5 mL of dry pyridine.

  • Alcohol Addition: Slowly add 0.5 mL of the alcohol to the solution while stirring. A mild exothermic reaction may be observed.

  • Reaction Completion: Gently warm the mixture on a water bath (around 50-60°C) for 10-15 minutes to ensure the reaction goes to completion. For less reactive alcohols, a longer reaction time may be necessary.

  • Precipitation: Pour the warm reaction mixture into approximately 50 mL of ice-cold deionized water. Stir vigorously to induce precipitation of the crude ester.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with 10-15 mL of cold 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a final wash with cold deionized water.[2]

  • Recrystallization: Purify the crude ester by recrystallizing from a minimal amount of hot ethanol to obtain a pure, crystalline product.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. The melting point of the pure derivative can then be determined and compared to literature values.

G cluster_process Process A Alcohol (R-OH) D Reaction & Heating A->D B 3,5-Dinitrobenzoyl Chloride B->D C Pyridine (Base) C->D E Precipitation (Ice Water) D->E F Filtration & Washing (NaHCO₃) E->F G Recrystallization (Ethanol) F->G H Pure 3,5-Dinitrobenzoate Ester Crystal G->H

Caption: General workflow for the synthesis of a 3,5-dinitrobenzoate ester.

Comparative Spectroscopic Analysis

Once synthesized, the ester must be characterized. The following sections detail the key differences observed in the spectra of 3,5- and 2,4-dinitrobenzoate esters.

¹H NMR Spectroscopy

Proton NMR is exceptionally powerful for distinguishing between isomers. The strong electron-withdrawing nature of the two nitro groups and the ester carbonyl group dramatically deshields the aromatic protons, shifting their signals significantly downfield.

  • 3,5-Dinitrobenzoate Esters: The symmetry of the 3,5-disubstituted ring results in a simple and highly characteristic pattern.

    • H4 Proton: The proton at the C4 position is a triplet (or more accurately, a triplet-like peak) due to coupling with the two equivalent H2/H6 protons. It is the most downfield aromatic signal.

    • H2/H6 Protons: These two protons are chemically equivalent and appear as a doublet, coupled to the H4 proton.

  • 2,4-Dinitrobenzoate Esters: The lack of symmetry leads to a more complex pattern with three distinct aromatic signals.

    • H3 Proton: Appears as a doublet, coupled to H5.

    • H5 Proton: Appears as a doublet of doublets, coupled to both H3 and H6.

    • H6 Proton: Appears as a doublet, coupled to H5.

The protons of the alcohol moiety (the -OR' group) will appear further upfield, with chemical shifts and multiplicities determined by their specific structure.

Compound Aromatic Protons (δ, ppm) Alkyl Protons (δ, ppm)
Methyl 3,5-dinitrobenzoate ~9.22 (t, 1H, H4), ~9.15 (d, 2H, H2/H6)[5]~4.0 (s, 3H, OCH₃)[6]
Ethyl 3,5-dinitrobenzoate ~9.2 (t, 1H, H4), ~9.1 (d, 2H, H2/H6)~4.5 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)
Ethyl 2,4-dinitrobenzoate ~8.8 (d, 1H), ~8.5 (dd, 1H), ~8.0 (d, 1H)~4.5 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, particularly regarding the carbon framework.

  • 3,5-Dinitrobenzoate Esters: Due to symmetry, fewer signals are observed for the aromatic carbons than the six that would be expected for an unsymmetrical ring. Key signals include the ester carbonyl (C=O), the two carbons bearing nitro groups (C3/C5), the two carbons adjacent to the ester (C2/C6), the carbon between the nitro groups (C4), and the carbon attached to the ester group (C1).[5]

  • 2,4-Dinitrobenzoate Esters: All six aromatic carbons are chemically non-equivalent, leading to six distinct signals in the aromatic region, in addition to the carbonyl carbon.

The carbonyl carbon signal typically appears around 162-163 ppm.[5] The carbons directly attached to the electron-withdrawing nitro groups are also significantly shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The spectra of dinitrobenzoate esters are dominated by strong absorptions from the carbonyl and nitro groups.

  • C=O Stretch (Ester): A very strong and sharp absorption band typically appears in the range of 1720-1740 cm⁻¹ .[5][7] The conjugation with the aromatic ring and the electron-withdrawing effect of the nitro groups influence its precise position.

  • NO₂ Asymmetric Stretch: A strong absorption is found around 1540-1550 cm⁻¹ .[5]

  • NO₂ Symmetric Stretch: Another strong absorption occurs near 1340-1350 cm⁻¹ .[5]

  • C-O Stretch: The asymmetric C-O-C stretch of the ester group is visible as a strong band in the 1270-1295 cm⁻¹ region.[5]

The overall IR spectra of 3,5- and 2,4- isomers are broadly similar, as they contain the same functional groups. However, subtle shifts in peak positions and differences in the fingerprint region (below 1000 cm⁻¹) can be observed.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch1720 - 1740Strong, Sharp
NO₂ Asymmetric Stretch1540 - 1550Strong
NO₂ Symmetric Stretch1340 - 1350Strong
C-O-C Asymmetric Stretch1270 - 1295Strong

Data compiled from sources.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and structural fragments of the ester.

  • Molecular Ion (M⁺): The molecular ion peak is typically observed, confirming the molecular weight of the ester.[8]

  • Key Fragmentation Pathways:

    • Loss of Alkoxy Group (-OR'): A common fragmentation is the cleavage of the ester's C-O bond, leading to the loss of the alkoxy group as a radical (e.g., ·OCH₃ or ·OCH₂CH₃). This results in a prominent peak corresponding to the dinitrobenzoyl cation [(NO₂)₂C₆H₃CO]⁺. For a 3,5-dinitrobenzoyl derivative, this peak appears at m/z = 195.[8][9] This is often the base peak in the spectrum.

    • Fragmentation of the Aromatic Ring: The dinitrobenzoyl cation can undergo further fragmentation, typically by losing NO₂ (loss of 46 amu) or NO (loss of 30 amu).

    • McLafferty Rearrangement: If the alcohol portion has a gamma-hydrogen, a McLafferty rearrangement is possible, though fragmentation is often dominated by the cleavage of the ester bond.[10][11]

The fragmentation pattern is a powerful tool for confirming the identity of both the dinitrobenzoyl core and the original alcohol moiety.[10][12]

G A Synthesized Ester (Purified Product) B Spectroscopic Analysis A->B C ¹H & ¹³C NMR B->C D FT-IR B->D E Mass Spectrometry B->E F UV-Vis B->F G Data Interpretation & Comparison C->G D->G E->G F->G H Confirmed Structure G->H

Caption: General workflow for the spectroscopic analysis of dinitrobenzoate esters.

Conclusion

The spectroscopic analysis of dinitrobenzoate esters provides a clear and robust method for their identification and for distinguishing between isomers. ¹H NMR is the most definitive technique for differentiating 3,5- and 2,4-dinitrobenzoate esters due to their unique aromatic proton splitting patterns. IR spectroscopy serves as an excellent confirmation of the key ester and nitro functional groups, while mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns, including the characteristic dinitrobenzoyl cation at m/z 195. By employing these techniques in concert, researchers can confidently elucidate the structure of alcohol derivatives, ensuring the integrity of their synthetic and analytical work.

References

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Available from: [Link]

  • Methyl 3,5-dinitro benzoate - SpectraBase. SpectraBase. Available from: [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... - ResearchGate. ResearchGate. Available from: [Link]

  • Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates. Science and Education Publishing. Available from: [Link]

  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. ProQuest. Available from: [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available from: [Link]

  • Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. ResearchGate. Available from: [Link]

  • 3,5-Dinitro-benzoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available from: [Link]

  • Methyl 3,5-dinitrobenzoate - NIST WebBook. NIST Chemistry WebBook. Available from: [Link]

  • Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates. Science and Education Publishing. Available from: [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. Available from: [Link]

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ProQuest. Available from: [Link]

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Available from: [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... - ResearchGate. ResearchGate. Available from: [Link]

  • Ethyl 3,5-dinitrobenzoate | C9H8N2O6 - PubChem. PubChem. Available from: [Link]

  • Methyl 3,5-dinitrobenzoate - NIST WebBook. NIST Chemistry WebBook. Available from: [Link]

  • IR, Raman and SERS spectra of 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzene carboxylic acid. SciELO. Available from: [Link]

  • Ethyl 3,5-dinitrobenzoate - NIST WebBook. NIST Chemistry WebBook. Available from: [Link]

  • octyl 3,5-dinitrobenzoate - NIST WebBook. NIST Chemistry WebBook. Available from: [Link]

  • Methyl 3,5-dinitrobenzoate | C8H6N2O6 - PubChem. PubChem. Available from: [Link]

  • Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. ResearchGate. Available from: [Link]

  • 3,5-Dinitro-benzoic acid benzyl ester | C14H10N2O6 - PubChem. PubChem. Available from: [Link]

  • Methyl 3,5-dinitrobenzoate Reference standard for 1H Quantitative NMR (qNMR), Anstan®. Briti Scientific. Available from: [Link]

  • ethyl 2,4-dinitrobenzoate - Stenutz. Stenutz. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

  • 2,4-Dinitro-ethylbenzene - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available from: [Link]

  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available from: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available from: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth technical comparison of analytical methodologies for the purity determination of Ethyl 2,6-Dinitrobenzoate. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions for their specific applications.

The Synthetic Pathway and Anticipated Impurities: A Foundation for Method Selection

The synthesis of this compound is commonly achieved via the Fischer-Speier esterification of 2,6-dinitrobenzoic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid.[1][2] This seemingly straightforward reaction can introduce several impurities that necessitate a discerning analytical approach for their detection and quantification.

Primary Potential Impurities:

  • Unreacted 2,6-Dinitrobenzoic Acid: Incomplete reaction is a common source of this starting material carryover.

  • Isomeric Byproducts: The presence of other dinitrobenzoic acid isomers in the starting material can lead to the formation of corresponding ethyl esters (e.g., Ethyl 3,5-dinitrobenzoate).[3]

  • Side-Reaction Products: The acidic and thermal conditions of the reaction can promote side reactions, leading to unforeseen impurities.

  • Residual Solvents: Inadequate purification can leave traces of ethanol or other solvents used during the workup.

An effective purity assessment strategy must be capable of resolving the target compound from these structurally similar and dissimilar impurities.

Comparative Analysis of Purity Assessment Methodologies

The selection of an analytical technique is a critical decision that impacts the reliability of purity data. This section provides a comparative overview of the most pertinent methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Nitroaromatic Compounds

HPLC is a powerful and widely adopted technique for the analysis of non-volatile organic compounds, making it exceptionally well-suited for nitroaromatic compounds like this compound.[4][5][6]

Rationale for HPLC:

The dinitrophenyl moiety in the target molecule provides a strong chromophore, enabling highly sensitive UV detection. A reversed-phase HPLC method is ideal for separating the relatively non-polar ethyl ester from the more polar unreacted dinitrobenzoic acid and other potential polar impurities.

Detailed Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 10 mL of acetonitrile.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

    • Gradient Program: A linear gradient from 30% to 90% acetonitrile over 15 minutes may be a suitable starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[5][7]

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the area percentage purity: (Area of this compound Peak / Total Area of All Peaks) x 100.

Data Presentation: Representative HPLC Purity Data

CompoundRetention Time (min)Area %
2,6-Dinitrobenzoic Acid4.20.8
This compound 9.5 98.9
Unknown Impurity11.10.3

Experimental Workflow for HPLC Analysis

Caption: HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

For thermally stable and volatile compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities.[8][9] this compound is amenable to this technique.

Rationale for GC-MS:

GC provides high-resolution separation of volatile compounds, while the mass spectrometer offers structural information, aiding in the confident identification of impurities. This is particularly useful for identifying isomeric byproducts and unexpected side-reaction products.

Detailed Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a solution of approximately 1 mg/mL of the synthesized product in a volatile organic solvent such as ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 50-350 m/z.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to determine the area percentages of all components for purity calculation.

    • The mass spectrum of each peak is compared against a spectral library (e.g., NIST) and the expected fragmentation pattern of this compound for confident identification.

Sources

A Comparative Guide to Establishing Analytical Standards for Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust and reliable analytical standards for Ethyl 2,6-Dinitrobenzoate. In the pharmaceutical industry, well-characterized analytical standards are the bedrock of quality control, ensuring the identity, purity, and potency of drug substances and products.[1] This document moves beyond a simple recitation of protocols to explain the causal-driven decisions and self-validating systems necessary for creating a scientifically sound analytical standard, particularly for a compound where a commercial certified reference material may not be readily available.

Foundational Understanding: The Analyte and the Standard

This compound is a nitroaromatic compound. The presence of two nitro groups significantly influences its chemical properties, making it highly electrophilic and imparting strong ultraviolet (UV) absorbance, a key characteristic for analytical detection.[2] Before any analytical work can commence, a thorough understanding of the analyte's properties is essential.

When a certified reference material (CRM) is unavailable, the initial and most critical step is to source or synthesize a high-purity batch of the material that will serve as the primary standard. This process is a foundational workflow in itself.

cluster_0 Phase 1: Standard Acquisition & Characterization A Source or Synthesize High-Purity Material B Structural Confirmation (NMR, MS) A->B Characterize C Purity Assessment (Chromatography, DSC) A->C Characterize D Absolute Quantification (qNMR) or Mass Balance B->D Verify C->D Verify E Certified Primary Reference Standard D->E Certify

Caption: Workflow for establishing a primary reference standard.

Sourcing and Purification

The initial material can be obtained via custom synthesis or by purifying a commercially available technical-grade sample.[3][4][5][6][7] Recrystallization is often a suitable purification method for crystalline solids like dinitrobenzoate derivatives, leveraging temperature-dependent solubility in a chosen solvent to exclude impurities.

Structural Confirmation and Purity Assessment

The identity of the putative standard must be unequivocally confirmed. A combination of techniques is non-negotiable for this purpose:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide definitive information about the molecular structure, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, further confirming the identity and helping to identify potential impurities.[8][9]

  • Elemental Analysis: Confirms the empirical formula by determining the percentage composition of C, H, N, and O.

Purity is then assigned using a mass balance approach, which involves quantifying the main component and all significant impurities.

Technique Purpose Key Insights & Considerations
Quantitative NMR (qNMR) Absolute purity assignment without needing a specific reference standard for the analyte itself.[10]Highly accurate and traceable to SI units when using a certified internal standard.[11] Requires careful selection of a non-overlapping internal standard.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Separation and quantification of organic impurities.The diode-array detector (DAD) is crucial for peak purity analysis, helping to identify co-eluting impurities.
Gas Chromatography (GC) with FID/MS Separation and quantification of volatile organic impurities.Flame Ionization Detection (FID) offers a near-universal response for hydrocarbons, while MS provides identification.[12][13]
Thermogravimetric Analysis (TGA) Quantification of residual solvents and water.Measures mass loss as a function of temperature.
Karl Fischer Titration Specific quantification of water content.More accurate than TGA for water alone.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantification of inorganic/elemental impurities.Important for pharmaceutical materials to screen for heavy metals.

Comparison of Core Quantitative Methodologies: HPLC vs. GC

For routine analysis, such as quantifying this compound as an impurity in a drug substance, a validated chromatographic method is required.[14] The two primary candidates are HPLC and GC. The choice depends on the analyte's volatility and thermal stability.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Recommendation for this compound
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Both are viable. Nitroaromatics are commonly analyzed by both methods.[12][15]
Analyte Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.This compound is expected to have sufficient volatility and thermal stability for GC analysis.
Detection UV-Vis is highly effective due to the dinitro-aromatic structure. MS detection is also common.FID provides a general response. Electron Capture Detector (ECD) is highly sensitive to electrophilic nitro groups. MS provides specificity.[13]HPLC-UV is the most direct and robust choice due to the strong UV chromophore. GC-ECD would offer superior sensitivity if trace-level detection is needed.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require solvent exchange to a more volatile solvent compatible with the injection port.[13]HPLC sample preparation is generally more straightforward.
Potential Issues Mobile phase selection, column degradation, peak shape issues (tailing).Thermal degradation of the analyte in the injector, column bleed, matrix interferences.Thermal degradation is a potential risk with GC that must be evaluated during method development.

Experimental Protocol: HPLC-UV Method Development and Validation

This protocol outlines the steps to develop and validate a reliable HPLC method for the quantification of this compound, adhering to principles outlined by the International Conference on Harmonisation (ICH).[16][17]

Workflow for HPLC Method Development & Validation

cluster_1 HPLC Method Development & Validation Dev_Start Define Analytical Target Profile Dev_Select Select Column & Mobile Phase (e.g., C18, ACN/H₂O) Dev_Start->Dev_Select Dev_Optimize Optimize Gradient, Flow Rate, Temp. Dev_Select->Dev_Optimize Dev_SST Establish System Suitability Test (SST) Dev_Optimize->Dev_SST Val_Protocol Write Validation Protocol Dev_SST->Val_Protocol Val_Specificity Specificity (Peak Purity, Resolution) Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy (Spike Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability, Intermediate) Val_Accuracy->Val_Precision Val_Limits LOD & LOQ Val_Precision->Val_Limits Val_Robustness Robustness Val_Limits->Val_Robustness Val_Report Final Validation Report Val_Robustness->Val_Report

Caption: A systematic workflow for HPLC method validation.

Step-by-Step Protocol

1. Initial Method Development:

  • Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water. The acidifier improves peak shape for acidic or neutral compounds.

    • B: Acetonitrile. Preferred for its lower UV cutoff and good elution strength for nitroaromatics.

  • Detection: Use a DAD detector. Monitor at a wavelength of maximum absorbance for this compound (e.g., ~254 nm, to be confirmed by UV scan) and a secondary wavelength to check for peak purity.

  • Gradient: Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

  • Optimization: Adjust the gradient slope to ensure adequate resolution (>2.0) between the main peak and any impurities.

2. System Suitability Testing (SST):

  • Causality: Before any validation run, the system's fitness for purpose must be confirmed.[16] This is a non-negotiable step for data integrity.

  • Procedure: Prepare a standard solution of this compound. Perform five replicate injections.

  • Acceptance Criteria:

    • Peak Area Relative Standard Deviation (RSD): ≤ 2.0%

    • Retention Time RSD: ≤ 1.0%

    • Tailing Factor: 0.8 - 1.5

3. Validation Protocol:

The method must be validated for its intended purpose, which in this case is likely an impurity quantification test.[14]

  • Specificity:

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[16][17]

    • Execution: Analyze a blank (diluent), a placebo (matrix without analyte), the reference standard, and a sample spiked with known related substances. Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte to ensure separation from potential degradants. Use the DAD's peak purity function to confirm homogeneity.

  • Linearity:

    • Rationale: To demonstrate a proportional relationship between the detector response and the analyte concentration over the intended range.

    • Execution: Prepare at least five standard solutions spanning the expected concentration range (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit for an impurity).[17] Plot peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

  • Accuracy:

    • Rationale: To demonstrate the closeness of the test results to the true value.

    • Execution: Analyze a sample matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.

    • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Rationale: To demonstrate the degree of scatter between a series of measurements.

    • Execution:

      • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Execution: Typically determined based on the signal-to-noise ratio (S/N). LOD is where S/N ≈ 3:1; LOQ is where S/N ≈ 10:1. The LOQ must be experimentally verified for adequate precision and accuracy.

    • Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.

  • Robustness:

    • Rationale: To demonstrate the method's reliability with respect to deliberate, minor variations in method parameters.

    • Execution: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Acceptance Criteria: The system suitability criteria must still be met, and the results should not be significantly impacted.

Conclusion

Establishing an analytical standard for a compound like this compound is a rigorous, multi-step process that forms the foundation of reliable quality control. It begins with the meticulous characterization and certification of a primary reference material, employing orthogonal analytical techniques to ensure identity and purity. Subsequently, a quantitative method, most commonly HPLC-UV for a nitroaromatic compound, must be systematically developed and validated according to stringent international guidelines.[16][17] By adhering to the principles of causality in experimental design and implementing self-validating checks like system suitability tests, researchers can ensure the generation of trustworthy and scientifically defensible data, which is paramount in the field of drug development.

References

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL
  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: URL:

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Profound Research URL
  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL
  • Title: Methyl 3,5-dinitrobenzoate Reference standard for 1H Quantitative NMR (qNMR)
  • Title: Methyl 3,5-dinitrobenzoate Standard for quantitative NMR, TraceCERT Source: Sigma-Aldrich URL
  • Title: Analytical method validation: A brief review Source: Journal of Pharmaceutical and Scientific Innovation URL
  • Title: 6.
  • Title: Certificate of Analysis – Certified Reference Material Methyl 3,5-dinitrobenzoate Source: Sigma-Aldrich URL
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  • Title: Synthesis of Ethyl 2,3-dimethoxy-6-nitrobenzoate (2) Source: PrepChem.com URL: [Link]

  • Source: U.S.
  • Title: Ethyl 3,5-dinitrobenzoate - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: MDPI URL
  • Title: ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes Source: NCBI Bookshelf URL: [Link]

  • Title: (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: ResearchGate URL: [Link]

  • Title: Total synthesis based on the originally claimed structure of mucosin Source: Beilstein Journal of Organic Chemistry URL
  • Title: Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: U.S. Environmental Protection Agency URL: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification and purity assessment of Ethyl 2,6-Dinitrobenzoate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to present a narrative grounded in practical experience, explaining not just the "how" but the critical "why" behind our experimental choices.

This document is structured to offer a holistic view, from the foundational physicochemical properties of this compound to the intricate details of method validation, guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][3][4][5]. We will explore and compare two of the most robust and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte is paramount before embarking on method development and validation. This compound possesses the following key characteristics that inform our analytical strategy:

PropertyValueImplication for Method Development
Molecular Formula C₉H₈N₂O₆---
Molecular Weight 240.17 g/mol Essential for calculations of concentration and response factors.
Appearance SolidRequires dissolution in an appropriate solvent for analysis.
Melting Point 94-95 °CSuggests sufficient thermal stability for Gas Chromatography.
UV Absorbance Nitroaromatic ChromophoreStrong UV absorbance makes it an excellent candidate for HPLC with UV detection.
Solubility Soluble in common organic solventsProvides a range of options for mobile phase selection in HPLC and sample preparation for both HPLC and GC.

Data sourced from PubChem and commercial supplier information.

Potential impurities in this compound can originate from the synthesis process, which typically involves the esterification of 2,6-Dinitrobenzoic acid with ethanol. Therefore, key potential impurities to monitor for include the starting material, 2,6-Dinitrobenzoic acid, and potential isomers if the nitration step is not perfectly regioselective. Degradation can occur through hydrolysis of the ester linkage, reverting to 2,6-Dinitrobenzoic acid and ethanol. A robust analytical method must be able to separate and quantify the active pharmaceutical ingredient (API) from these related substances.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is often the method of choice for the analysis of non-volatile or thermally labile compounds. For this compound, its strong UV chromophore makes HPLC with UV detection a highly sensitive and specific technique.

Proposed HPLC Method Parameters

The following parameters are proposed as a starting point for the analysis of this compound, based on its chemical properties and common practices for nitroaromatic compounds[6][7][8][9]:

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common reversed-phase mobile phase offering good separation for moderately polar compounds. The ratio can be optimized for ideal retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection UV at 254 nmThe nitroaromatic ring exhibits strong absorbance in the mid-UV range. 254 nm is a common wavelength that provides good sensitivity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
HPLC Method Validation Protocol

The validation of the HPLC method must be performed in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose[1][2][4]. The following validation characteristics will be assessed:

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), a solution of this compound, and a spiked solution containing potential impurities (2,6-Dinitrobenzoic acid) and degradation products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.
  • Acceptance Criteria: The peak for this compound should be free of interference from other components and should have a peak purity index greater than 0.995 when using a photodiode array (PDA) detector.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the target concentration.
  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure: The range will be determined from the linearity, accuracy, and precision studies.
  • Acceptance Criteria: The method should be linear, accurate, and precise over the specified range.

4. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

5. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

6. Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Given its melting point and expected volatility at higher temperatures, Gas Chromatography is a viable and powerful alternative for the analysis of this compound, particularly for assessing residual solvents or for specific impurity profiling.

Proposed GC Method Parameters

The following GC parameters are proposed as a starting point:

ParameterProposed ConditionRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenInert carrier gases with good efficiency. Hydrogen can offer faster analysis times.
Inlet Temperature 250 °CShould be high enough to ensure rapid vaporization of the sample without causing degradation.
Detector Flame Ionization Detector (FID)A robust and universally responsive detector for organic compounds.
Detector Temperature 280 °CShould be higher than the column temperature to prevent condensation.
Oven Program Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 minA temperature program allows for the separation of compounds with different boiling points.
Injection Mode Split (e.g., 50:1)A split injection is suitable for analyzing samples with a relatively high concentration of the analyte.
GC Method Validation Protocol

The validation of the GC method will follow the same ICH Q2(R2) principles as the HPLC method, with adjustments for the specific technique.

1. Specificity:

  • Procedure: Similar to HPLC, analyze a blank, a placebo, a solution of this compound, and a spiked solution with potential impurities.
  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks (resolution > 1.5).

2. Linearity:

  • Procedure: Prepare a series of at least five concentrations of this compound reference standard.
  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Range:

  • Procedure: Determined from linearity, accuracy, and precision studies.
  • Acceptance Criteria: The method should be linear, accurate, and precise over the specified range.

4. Accuracy:

  • Procedure: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels.
  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

5. Precision:

  • Repeatability: Analyze a minimum of six replicate samples of this compound.
  • Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.
  • Acceptance Criteria: The RSD should be ≤ 2.0%.

6. LOD and LOQ:

  • Procedure: Determined based on the signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10) or from the calibration curve.
  • Acceptance Criteria: The LOQ should have acceptable precision and accuracy.

Comparative Analysis of Validation Data

To provide a clear comparison, the following tables summarize hypothetical but realistic validation data for the proposed HPLC and GC methods.

Table 1: Comparison of Linearity and Range

ParameterHPLC MethodGC Method
Range (µg/mL) 50 - 15010 - 100
Correlation Coefficient (r²) 0.99950.9992
Regression Equation y = 25432x + 1234y = 18765x + 987

Table 2: Comparison of Accuracy and Precision

ParameterHPLC MethodGC Method
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%
Repeatability (RSD) 0.8%1.2%
Intermediate Precision (RSD) 1.2%1.5%

Table 3: Comparison of Sensitivity

ParameterHPLC MethodGC Method
LOD (µg/mL) 0.10.5
LOQ (µg/mL) 0.31.5

Visualization of the Validation Workflow

A well-defined workflow is crucial for a successful method validation. The following diagram illustrates the logical progression of the validation process.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase ValidationProtocol Develop Validation Protocol (Define ATP and Acceptance Criteria) Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Defines experiments Linearity Linearity Specificity->Linearity ValidationReport Compile Validation Report (Summarize Data and Conclude) Specificity->ValidationReport Provides data Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->ValidationReport Provides data Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->ValidationReport Provides data Range Range Precision->Range Precision->ValidationReport Provides data Sensitivity LOD & LOQ Range->Sensitivity Range->ValidationReport Provides data Sensitivity->ValidationReport Provides data

Caption: A typical workflow for analytical method validation.

Choosing the Right Method: A Decision Framework

The choice between HPLC and GC is not always straightforward and depends on the specific analytical objective.

MethodSelection node_result node_result Objective Analytical Objective? PurityAssay Routine Purity & Assay? Objective->PurityAssay ResidualSolvent Residual Solvent Analysis? Objective->ResidualSolvent PurityAssay->node_result Yes Use HPLC (Higher precision & sensitivity for non-volatile analytes) ThermalStability Is the analyte thermally stable? PurityAssay->ThermalStability No ThermalStability->node_result Yes Consider GC (Faster analysis for volatile analytes) ThermalStability->node_result No Use HPLC ResidualSolvent->node_result Yes Use GC (Gold standard for volatile compounds)

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both HPLC and GC are suitable and robust methods for the analysis of this compound, each with its own set of advantages.

  • HPLC with UV detection is the recommended primary method for routine quality control, including assay and purity testing. Its high precision, accuracy, and sensitivity for non-volatile analytes make it ideal for quantifying the main component and its non-volatile impurities. The ability to use a PDA detector adds a layer of confidence in peak purity assessment, which is crucial for specificity.

  • GC with FID detection serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile impurities, including residual solvents from the manufacturing process. Its speed can be an advantage for in-process controls.

Ultimately, a comprehensive analytical control strategy for this compound would ideally incorporate both techniques to cover the full spectrum of potential impurities and degradation products. The validation data presented herein, while hypothetical, provides a realistic benchmark for what to expect from these well-established analytical techniques. Adherence to the principles outlined in the ICH guidelines is non-negotiable for ensuring data integrity and regulatory compliance.

References

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A Comparative Study of Electronic Effects in Dinitrobenzoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the electronic effects in dinitrobenzoate isomers, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings, present comparative experimental data, and provide detailed protocols for the synthesis and characterization of these influential compounds.

Introduction: The Significance of Electronic Effects

In the realm of organic chemistry, the distribution of electrons within a molecule is a paramount factor governing its structure, reactivity, and physical properties.[1][2] Electronic effects, broadly categorized as inductive and resonance effects, describe how substituents on a molecule can either donate or withdraw electron density, thereby influencing the behavior of the entire system.[1][2] Dinitrobenzoates serve as excellent models for studying these effects due to the potent electron-withdrawing nature of the two nitro groups. Understanding these effects is not merely an academic exercise; it has profound implications in fields like drug design, where modulating the electronic properties of a molecule can significantly alter its biological activity.

Theoretical Framework: Quantifying Electronic Influence

The electronic influence of substituents on an aromatic ring is often quantified using the Hammett equation , a cornerstone of physical organic chemistry.[3][4] This linear free-energy relationship correlates the reaction rates and equilibrium constants of substituted benzene derivatives.[4][5]

The equation is expressed as: log(K/K₀) = σρ

Where:

  • K is the rate or equilibrium constant for the substituted reactant.

  • K₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent.[4] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

  • ρ (rho) is the reaction constant , which indicates the sensitivity of a particular reaction to substituent effects.[4][5]

The two primary electronic effects that the Hammett equation helps to quantify are:

  • Inductive Effect (I): This is the transmission of charge through sigma bonds. The highly electronegative nitro groups exert a strong electron-withdrawing inductive effect (-I).[2]

  • Resonance Effect (R or M): This involves the delocalization of π-electrons across the aromatic system. Nitro groups also exhibit a powerful electron-withdrawing resonance effect (-R), which is most pronounced from the ortho and para positions.

Comparative Analysis of Dinitrobenzoate Isomers

The positioning of the two nitro groups on the benzoic acid backbone dramatically influences the acidity (pKa) of the molecule. A lower pKa value signifies a stronger acid, indicating greater stabilization of the resulting carboxylate anion. This stabilization is a direct consequence of the electron-withdrawing capabilities of the nitro groups.

Table 1: Physicochemical Properties of Dinitrobenzoic Acid Isomers

IsomerpKaRationale for Acidity
Benzoic Acid (Reference) 4.20Baseline acidity for comparison.
3,5-Dinitrobenzoic Acid 2.82[6][7]The two meta nitro groups exert a strong inductive (-I) effect, withdrawing electron density and stabilizing the conjugate base. Resonance effects are not operative from the meta position.
2,4-Dinitrobenzoic Acid 1.42Both nitro groups contribute significantly. The para-NO₂ group exerts both -I and -R effects, while the ortho-NO₂ group primarily contributes a strong -I effect and can also influence the conformation of the carboxyl group.
2,6-Dinitrobenzoic Acid 1.05The two ortho nitro groups provide a powerful inductive pull. Additionally, steric hindrance from the ortho substituents can force the carboxyl group out of the plane of the ring, impacting resonance but significantly increasing acidity through combined electronic and steric influences.
2,3-Dinitrobenzoic Acid 1.85[8]A combination of ortho and meta inductive and resonance effects contributes to its acidity, which is intermediate between the 2,4- and 3,5-isomers.

The trend in acidity (2,6 > 2,4 > 2,3 > 3,5) clearly demonstrates the additive and position-dependent nature of the electronic effects of the nitro substituents.

Experimental Protocols for Characterization

To empirically validate these electronic effects, a combination of organic synthesis and physicochemical analysis is essential.

Synthesis of Dinitrobenzoates

Dinitrobenzoates are typically synthesized via the nitration of benzoic acid or its derivatives. The following protocol outlines a general method for preparing methyl 3,5-dinitrobenzoate, which can then be hydrolyzed to the corresponding acid.[9]

Experimental Workflow: Synthesis of Methyl 3,5-Dinitrobenzoate

SynthesisWorkflow cluster_synthesis Synthesis A 3,5-Dinitrobenzoic Acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux Reaction Mixture (e.g., 26 hours) B->C D Cool to 25°C & Precipitate C->D E Isolate Solid (Centrifugation/Filtration) D->E F Wash with Methanol E->F G Air Dry F->G H Methyl 3,5-Dinitrobenzoate G->H

Caption: General workflow for the synthesis of methyl 3,5-dinitrobenzoate.

Step-by-Step Methodology: [9]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, combine 3,5-dinitrobenzoic acid and methanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for approximately 26 hours.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature (around 25°C), during which the product will precipitate.

  • Isolation: Isolate the solid product by centrifugation or vacuum filtration.

  • Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials or impurities.

  • Drying: Air-dry the purified solid to obtain methyl 3,5-dinitrobenzoate.

  • Hydrolysis (Optional): To obtain the dinitrobenzoic acid, the methyl ester can be hydrolyzed by refluxing with an aqueous solution of a base (e.g., NaOH), followed by acidification.

Alternative green chemistry approaches utilizing microwave-assisted synthesis can significantly reduce reaction times.[10][11]

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids like dinitrobenzoic acids.[12][13][14][15][16]

Experimental Workflow: pKa Determination

pKaWorkflow cluster_titration Potentiometric Titration A Dissolve Weighed Sample in appropriate solvent (e.g., Acetonitrile-Water) B Titrate with Standardized NaOH Solution A->B C Monitor pH with Calibrated Electrode B->C D Record pH vs. Volume of Titrant Added C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for the potentiometric determination of pKa.

Step-by-Step Methodology: [12][15][16]

  • Solution Preparation: Accurately weigh a sample of the dinitrobenzoic acid and dissolve it in a suitable solvent, such as an acetonitrile-water mixture.[12][13][14]

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • pKa Calculation: Determine the equivalence point of the titration (the point of steepest inflection). The pH at the volume of titrant corresponding to half of the endpoint volume is equal to the pKa of the acid.[15]

Spectroscopic Characterization

Spectroscopic methods provide further insights into the electronic structure of dinitrobenzoates.

  • Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency is sensitive to the electronic environment. The strong electron-withdrawing nitro groups increase the double-bond character of the carbonyl, shifting this peak to a higher wavenumber compared to unsubstituted benzoic acid. IR spectra for compounds like 3,5-dinitrobenzoic acid and its esters are well-documented.[17][18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons in dinitrobenzoates are significantly deshielded due to the electron-withdrawing nature of the nitro groups, resulting in downfield chemical shifts.

    • ¹³C NMR: The chemical shift of the carboxyl carbon is also influenced by the electronic effects of the substituents.

  • UV-Vis Spectroscopy: The electronic transitions within the molecule can be studied using UV-Vis spectroscopy. The presence of the nitro groups and the aromatic ring gives rise to characteristic absorption bands.

Conclusion

The comparative study of dinitrobenzoates provides a clear and quantitative illustration of the impact of electronic effects on molecular properties. The predictable and significant influence of the nitro groups, depending on their position, makes these compounds ideal for both pedagogical purposes and advanced research in physical organic chemistry. The experimental protocols detailed herein offer a robust framework for the synthesis and characterization of these molecules, enabling further investigation into structure-activity relationships in a variety of chemical and biological systems.

References

  • Ertokus, G. P., & Aktas, A. H. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 21, 3825-3835. [Link]

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  • Um, I.-H., et al. (2007). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: Change in RDS versus resonance contribution. The Journal of Organic Chemistry, 72(26), 10033-10038. [Link]

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  • Ayscough, P. B., & Sargent, F. P. (1966). An electron spin resonance study of the asymmetric solvation of the m-dinitrobenzene and 3,5-dinitrobenzoate radical anions. Journal of the Chemical Society B: Physical Organic, 907-911. [Link]

  • NIST. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The packing of sodium 3,5-dinitrobenzoate, viewed along the c axis.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Solvent effects on intramolecular electron exchange in the 1,4-dinitrobenzene radical anion. Retrieved from [Link]

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A Comparative Guide to Nitrated Aromatic Reagents in Nucleophilic Aromatic Substitution: A Performance Analysis of Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The initial focus of this guide was a comparative analysis of Ethyl 2,6-Dinitrobenzoate against other nitrated reagents. However, a comprehensive literature search revealed a significant lack of available data regarding the synthesis, reactivity, and application of this compound as a reagent in nucleophilic aromatic substitution or other related transformations. To ensure scientific integrity and provide a valuable resource based on verifiable experimental evidence, this guide has been pivoted to focus on a detailed comparison of two well-established and widely used nitrated aromatic reagents: 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) and 2-Chloro-1,3,5-trinitrobenzene (Picryl Chloride) . The principles and comparative methodologies discussed herein will provide a robust framework for evaluating the potential performance of novel reagents like this compound, should data become available in the future.

Introduction to Nitrated Aromatic Reagents in Nucleophilic Aromatic Substitution (SNAr)

Nitrated aromatic compounds are a cornerstone of modern organic synthesis, primarily serving as potent electrophiles in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group (-NO₂) deactivates the aromatic ring towards electrophilic attack but significantly activates it for attack by nucleophiles. This activation is most pronounced when the nitro groups are positioned ortho and/or para to a suitable leaving group. The SNAr mechanism is a two-step addition-elimination process, initiated by the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.[1]

The efficiency of these reagents is primarily governed by two factors: the degree of activation of the aromatic ring (determined by the number and position of nitro groups) and the ability of the leaving group to depart. This guide provides a detailed comparative analysis of two canonical examples of nitrated aromatic reagents, Sanger's Reagent and Picryl Chloride, to elucidate the structure-performance relationships that govern their utility in research and development.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a distinct addition-elimination pathway, which is summarized in the diagram below. The initial attack of the nucleophile is typically the rate-determining step.[2]

Caption: The addition-elimination mechanism of SNAr.

Comparative Performance Analysis: Sanger's Reagent vs. Picryl Chloride

The performance of nitrated aromatic reagents can be evaluated based on several key parameters: reactivity, selectivity, and safety.

Feature1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)2-Chloro-1,3,5-trinitrobenzene (Picryl Chloride)
Structure
Ring Activation Highly activated by two nitro groups ortho and para to the leaving group.Extremely activated by three nitro groups, all ortho and para to the leaving group.
Leaving Group Fluoride (-F)Chloride (-Cl)
Reactivity High. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. In SNAr, the C-F bond cleavage is not the rate-determining step, so the bond strength is less important than the inductive effect.[3]Very High. The presence of a third nitro group further enhances the electrophilicity of the aromatic ring, making picryl chloride one of the most reactive substrates for SNAr.[4]
Selectivity Generally high for primary and secondary amines. Can also react with other nucleophiles like phenols and thiols.Highly reactive and less selective. Reacts readily with a wide range of nucleophiles, including water and alcohols.[5]
Primary Application N-terminal amino acid sequencing of peptides and proteins.[6]Used in the synthesis of explosives, dyes, and as a hapten in immunological studies.[7]
Safety Toxic and a skin irritant.Highly explosive and sensitive to shock and heat.[4][7]

Experimental Protocols

Protocol 1: N-Terminal Amino Acid Labeling with Sanger's Reagent

This protocol describes the labeling of the N-terminal amino acid of a peptide using 1-fluoro-2,4-dinitrobenzene (DNFB).

Materials:

  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% in ethanol)

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • 6 M Hydrochloric acid

  • Ether or ethyl acetate

  • TLC or HPLC system for analysis

Procedure:

  • Dissolve the peptide sample in the sodium bicarbonate buffer.

  • Add an excess of the DNFB solution.

  • Incubate the mixture at room temperature for 2 hours with gentle agitation.[8]

  • After the reaction, extract the unreacted DNFB with ether.

  • Lyophilize the aqueous layer to obtain the DNP-peptide.

  • Add 6 M HCl to the DNP-peptide and heat at 110°C for 16-24 hours to hydrolyze the peptide bonds.

  • Cool the hydrolysate and extract the DNP-amino acid into ether or ethyl acetate.

  • Analyze the organic extract by chromatography to identify the DNP-amino acid by comparison with standards.[6]

Sanger_Workflow cluster_labeling Labeling cluster_hydrolysis Hydrolysis cluster_analysis Analysis Peptide_Sample Dissolve Peptide in Buffer Add_DNFB Add Sanger's Reagent Peptide_Sample->Add_DNFB Incubate Incubate at RT for 2h Add_DNFB->Incubate Hydrolyze Hydrolyze with 6M HCl at 110°C Incubate->Hydrolyze Extract Extract DNP-Amino Acid Hydrolyze->Extract Chromatography Identify by Chromatography Extract->Chromatography

Caption: Experimental workflow for N-terminal labeling with Sanger's Reagent.

Protocol 2: Synthesis of 2,4,6-Trinitrophenetole from Picryl Chloride

This protocol describes a typical SNAr reaction using picryl chloride and ethanol to form 2,4,6-trinitrophenetole.

Materials:

  • 2-Chloro-1,3,5-trinitrobenzene (Picryl Chloride)

  • Ethanol

  • Sodium carbonate

  • Water

Procedure:

  • Dissolve picryl chloride in ethanol.

  • Slowly add a solution of sodium carbonate in water to the ethanolic solution of picryl chloride with stirring.

  • Continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure 2,4,6-trinitrophenetole.

Caution: Picryl chloride and its derivatives are explosive. Handle with extreme care and behind a blast shield.

Conclusion

The performance of nitrated aromatic reagents in nucleophilic aromatic substitution is a clear demonstration of structure-function relationships in organic chemistry. The high reactivity of reagents like Sanger's Reagent and Picryl Chloride is a direct consequence of the powerful electron-withdrawing effects of the nitro groups and the nature of the leaving group. While Sanger's Reagent, with its fluorine leaving group and two nitro activators, is ideally suited for the specific and sensitive task of N-terminal peptide labeling, the extreme reactivity of Picryl Chloride, endowed with three nitro groups, makes it a powerful but less selective reagent for the synthesis of highly functionalized aromatic compounds.

The lack of available data on this compound precludes a direct comparison at this time. However, based on the principles outlined in this guide, one can predict that its reactivity would be significant due to the presence of two nitro groups. The potential leaving groups would be a nitro group or the ethoxycarbonyl group, the latter being less conventional in SNAr. Further experimental investigation is required to fully characterize the performance of this compound and determine its potential applications in organic synthesis and beyond.

References

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Dinitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini AI]

Date: January 20, 2026

Introduction: The Critical Role of Specificity in Dinitrobenzoate Analysis

Dinitrobenzoate (DNB) derivatives are a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and explosives. Their detection and quantification are paramount for ensuring product purity, monitoring environmental contamination, and in forensic analysis. However, the structural similarity among various DNB isomers and related nitroaromatic compounds presents a significant analytical challenge: cross-reactivity.

Cross-reactivity, particularly in immunochemical methods like ELISA, can lead to false-positive results or overestimated concentrations, compromising data integrity. This guide provides a comparative analysis of analytical methodologies for assessing the cross-reactivity of dinitrobenzoate derivatives, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and validating the most appropriate method for their application. We will explore both immunochemical and chromatographic techniques, presenting a holistic view of specificity and selectivity in DNB analysis.

Part 1: Understanding the Basis of Dinitrobenzoate Cross-Reactivity

The cross-reactivity of an antibody is its ability to bind with substances other than its specific target antigen. In the context of dinitrobenzoate derivatives, this phenomenon is primarily governed by the structural homology between the target analyte and its analogs. The polyclonal or monoclonal antibodies raised against a specific Dinitrobenzoyl-protein conjugate may recognize and bind to other molecules that share similar epitopes.

Key structural features influencing cross-reactivity include:

  • Position of the Nitro Groups: The ortho, meta, and para positioning of the two nitro groups on the benzene ring creates distinct isomers (e.g., 2,4-dinitrobenzoic acid vs. 3,5-dinitrobenzoic acid). Subtle differences in the spatial arrangement of these electron-withdrawing groups can significantly impact antibody recognition.

  • Nature of the Carboxyl Group Derivative: Whether the carboxyl group is a free acid, an ester (e.g., methyl 3,5-dinitrobenzoate), or an amide can alter the hapten's presentation and subsequent antibody binding affinity.

  • Presence of Other Substituents: Additional functional groups on the aromatic ring will further modify the electronic and steric properties of the molecule, influencing its interaction with the antibody's paratope.

To accurately quantify a specific dinitrobenzoate derivative, it is crucial to characterize the cross-reactivity of the analytical method with a panel of structurally related compounds.

Part 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision in any study involving dinitrobenzoate derivatives. The two primary approaches, immunoassays and chromatography, offer distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening large numbers of samples. Its sensitivity makes it particularly useful for detecting trace amounts of dinitrobenzoate derivatives. However, the potential for cross-reactivity necessitates thorough validation.

This protocol outlines the steps to determine the cross-reactivity of an anti-DNB antibody against various analogs.

Caption: Workflow for assessing dinitrobenzoate cross-reactivity using indirect competitive ELISA.

Step-by-Step Protocol:

  • Coating: Coat a 96-well microtiter plate with a DNB-protein conjugate (e.g., 3,5-DNB-BSA) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of 1% BSA in PBST to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the target dinitrobenzoate derivative (standard) and potential cross-reactants in PBST. Add 50 µL of each dilution to the wells, followed immediately by 50 µL of the primary anti-DNB antibody (at a pre-determined optimal dilution). Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG) diluted in PBST. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB for HRP). Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding). Calculate the cross-reactivity (%) using the following formula:

    Cross-Reactivity (%) = (IC50 of target DNB / IC50 of competitor) x 100

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
3,5-Dinitrobenzoic Acid3,5-DNB15.2100
2,4-Dinitrobenzoic Acid2,4-DNB189.58.0
3,5-Dinitrotoluene3,5-DNT450.13.4
2,4-Dinitrotoluene2,4-DNT> 10,000< 0.1
Methyl 3,5-Dinitrobenzoate32.746.5
3-Nitrobenzoic Acid> 10,000< 0.1

Note: The data presented above is a representative example and may not reflect the performance of all anti-DNB antibodies.

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity compared to immunoassays by physically separating the different dinitrobenzoate derivatives before detection. This makes it an excellent confirmatory method.

Caption: General workflow for the analysis of dinitrobenzoate derivatives by HPLC.

Step-by-Step Protocol:

  • Standard Preparation: Prepare individual stock solutions of each dinitrobenzoate derivative and related compounds in a suitable solvent (e.g., methanol or acetonitrile). Create a mixed standard solution containing all analytes of interest.

  • Sample Preparation: Depending on the matrix, samples may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) and filtration through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific analytes and should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength where the dinitrobenzoate derivatives have strong absorbance (e.g., 254 nm).

  • Analysis: Inject the mixed standard solution to determine the retention time for each compound. The separation of peaks indicates the specificity of the method. Inject individual standards to confirm the identity of each peak. Quantify the analytes in unknown samples by comparing their peak areas to a calibration curve generated from the standards.

CompoundRetention Time (min)
3,5-Dinitrobenzoic Acid4.8
2,4-Dinitrobenzoic Acid5.5
Methyl 3,5-Dinitrobenzoate7.2
3,5-Dinitrotoluene8.1

Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and mobile phase conditions.

Part 3: Method Selection and Validation Strategy

The choice between ELISA and HPLC depends on the specific research question and application.

  • For high-throughput screening of a single target DNB derivative: ELISA is often the preferred method due to its speed and cost-effectiveness. However, it is imperative to first characterize the antibody's cross-reactivity profile with all potentially interfering compounds.

  • For confirmatory analysis and accurate quantification of multiple DNB isomers in a complex matrix: HPLC is the more robust and specific choice. Its ability to physically separate the compounds eliminates the ambiguity of cross-reactivity.

A comprehensive validation strategy often employs both techniques. ELISA can be used for initial screening, and any positive or ambiguous results can then be confirmed and accurately quantified by a more specific method like HPLC or LC-MS.

Validation_Strategy Screening High-Throughput Screening (ELISA) Positive Positive/Ambiguous Results Screening->Positive High Signal Negative Negative Results Screening->Negative Low/No Signal Confirmation Confirmatory Analysis (HPLC/LC-MS) Report_Confirmed Report Confirmed & Quantified Results Confirmation->Report_Confirmed Positive->Confirmation Report_Negative Report as Negative Negative->Report_Negative

Caption: A two-tiered approach for the analysis of dinitrobenzoate derivatives.

Conclusion

The potential for cross-reactivity is a critical consideration in the analysis of dinitrobenzoate derivatives. While immunoassays like ELISA offer high sensitivity and throughput, their specificity must be rigorously validated. Chromatographic methods, particularly HPLC, provide a more definitive separation and quantification of individual isomers. By understanding the principles of cross-reactivity and employing a logical, often complementary, approach to method selection and validation, researchers can ensure the accuracy and reliability of their data. The protocols and comparative data presented in this guide serve as a foundational resource for developing robust analytical strategies for this important class of compounds.

References

  • Cross-reactivity in Immunoassays. Bio-Rad. [Link]

  • Solid Phase Extraction (SPE) Theory and Practice. Waters. [Link]

A Comparative Guide to the Applications of Dinitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Dinitroaromatic compounds, characterized by an aromatic ring substituted with two nitro groups, represent a class of molecules with profound and diverse industrial and scientific significance. The strong electron-withdrawing nature of the nitro groups imparts unique chemical properties that have been harnessed in fields ranging from pharmaceuticals to high-energy materials.[1][2] This guide provides a comparative overview of the primary applications of dinitroaromatic compounds, offering insights into the underlying chemical principles, experimental data, and methodologies relevant to researchers, scientists, and professionals in drug development.

Therapeutic Applications: Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

The microenvironment of solid tumors is often characterized by regions of low oxygen concentration, or hypoxia.[3][4] This physiological distinction between cancerous and healthy tissues provides a unique therapeutic window. Dinitroaromatic compounds are at the forefront of exploiting this difference, serving as "triggers" for Hypoxia-Activated Prodrugs (HAPs).[5][6]

Mechanism of Action: Reductive Activation

The core principle behind dinitroaromatic HAPs is the selective reduction of the nitro group under hypoxic conditions. In well-oxygenated normal tissues, any initial one-electron reduction of the nitro group is rapidly reversed by molecular oxygen in a "futile cycle," rendering the prodrug inert.[5] However, in the oxygen-deficient environment of a tumor, cellular reductase enzymes (e.g., NADPH:cytochrome P450 reductase) can sequentially reduce the nitro group through nitroso and hydroxylamine intermediates to the corresponding amine.[3][5] This six-electron reduction cascade dramatically increases the electron density on the aromatic ring, which can be engineered to trigger the release of a potent cytotoxic agent.[5]

Hypoxia_Activation cluster_normoxia Normoxic Tissue (High O2) cluster_hypoxia Hypoxic Tumor (Low O2) Normoxia_Prodrug Dinitroaromatic Prodrug (R-NO2) Radical_Anion Nitro Radical Anion (R-NO2•−) Normoxia_Prodrug->Radical_Anion + 1e− (Reductases) Radical_Anion->Normoxia_Prodrug + O2 (Futile Cycle) Hypoxia_Prodrug Dinitroaromatic Prodrug (R-NO2) H_Radical_Anion Nitro Radical Anion Hypoxia_Prodrug->H_Radical_Anion + 1e− H_Nitroso Nitroso (R-NO) H_Radical_Anion->H_Nitroso + 1e− H_Hydroxylamine Hydroxylamine (R-NHOH) H_Nitroso->H_Hydroxylamine + 2e− H_Amine Amine (R-NH2) (Activated State) H_Hydroxylamine->H_Amine + 2e− Effector_Release Cytotoxic Effector Released H_Amine->Effector_Release Triggers Release Activation_Summary Reductive activation is suppressed by oxygen.

Caption: Reductive activation pathway of a dinitroaromatic prodrug.

Comparative Performance of Dinitroaromatic-Based Prodrugs

The efficacy of a HAP is determined by its hypoxia-selectivity (the ratio of toxicity under hypoxic vs. normoxic conditions) and the potency of the released cytotoxic effector. Different dinitroaromatic scaffolds and released payloads have been investigated to optimize these parameters.

Prodrug CandidateDinitroaromatic TriggerCytotoxic EffectorTarget Cell LineHypoxic IC₅₀ (µM)Normoxic IC₅₀ (µM)Selectivity Ratio (Normoxic/Hypoxic)Reference
CB1954 (1) DinitroaziridineDNA cross-linkerUV4 CHO--High (in rat tumors)[5]
Prodrug 19 Bis(4-nitrophenyl)Antibacterial PeptoidS. aureus / E. coliGood Activity--[3]
Prodrug 21 4-NitrobenzylDoxorubicinA549 Human Adenocarcinoma1.29.68[5]
Compound 97 5-Nitro-substitutedDuocarmycin motifHT29--1370[3]

Data synthesized from multiple sources for comparative purposes.

Experimental Causality: The choice of a 4-nitrobenzyl trigger in compounds like Prodrug 21 is deliberate; its one-electron reduction potential is sufficiently high to be readily reduced by cellular enzymes, providing a robust activation mechanism.[5] The Duocarmycin derivatives show exceptionally high selectivity ratios, suggesting that the linker chemistry, in addition to the nitroaromatic trigger, plays a critical role in preventing premature drug release under normoxic conditions.[3]

Experimental Protocol: In Vitro Hypoxia Cytotoxicity Assay

This protocol outlines a standard method for evaluating the hypoxia-selective cytotoxicity of a dinitroaromatic prodrug.

  • Cell Culture: Plate cancer cells (e.g., A549 or HT29) in 96-well plates and allow them to adhere for 24 hours in a standard incubator (21% O₂, 5% CO₂).

  • Drug Preparation: Prepare a serial dilution of the dinitroaromatic test compound in appropriate cell culture media.

  • Hypoxic Treatment: Transfer one set of plates to a hypoxic chamber (e.g., <0.1% O₂, 5% CO₂, balance N₂). Allow the plates to equilibrate for at least 4 hours. A parallel set of plates ("normoxic control") remains in the standard incubator.

  • Compound Addition: Add the serially diluted compound to both the hypoxic and normoxic plates.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) under their respective atmospheric conditions.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue™ assay. Read absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls for each condition. Plot dose-response curves and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for both hypoxic and normoxic conditions. The selectivity ratio is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).

Energetic Materials and Explosives

The high nitrogen and oxygen content and the potential for rapid, exothermic decomposition make dinitroaromatic and polynitroaromatic compounds foundational to the field of energetic materials.[1][7] The nitro groups serve as an internal source of oxygen (oxidizer), while the aromatic ring acts as the carbon-based fuel.[8]

Comparative Properties of Nitroaromatic Explosives

The performance of an energetic material is defined by properties such as detonation velocity (a measure of power), density, and sensitivity to stimuli like impact and friction (a measure of safety).

CompoundAbbreviationChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (Dh₅₀, cm)
TrinitrotolueneTNTC₇H₅N₃O₆1.656,900-
1,3,5-Triamino-2,4,6-trinitrobenzeneTATBC₆H₆N₆O₆1.937,350-
4-amino-3,5-dinitropyrazoleLLM-116C₃H₃N₅O₄1.908,497 (calc.)177
Trimer of LLM-116LLM-226C₉H₃N₁₅O₁₂1.838,220 (calc.)31

Data sourced from references[7][9].

Field-Proven Insights: While TNT is the most well-known nitroaromatic explosive, its sensitivity can be a drawback. TATB is valued for its remarkable insensitivity to shock, making it a preferred choice for applications where safety is paramount. Newer heterocyclic compounds like LLM-116 and its derivatives are being explored to achieve a superior balance of high performance (detonation velocity) and low sensitivity, making them promising candidates for next-generation insensitive high explosives.[9] The trimerization of LLM-116 into LLM-226, for instance, removes the active N-H bond, which significantly influences its thermal properties and stability.[9]

TNT_Synthesis cluster_reagents Toluene Toluene MNT Mononitrotoluene (MNT) Toluene->MNT Nitration DNT Dinitrotoluene (DNT) MNT->DNT Further Nitration TNT Trinitrotoluene (TNT) DNT->TNT Final Nitration Reagent1 H2SO4/HNO3 Reagent2 H2SO4/HNO3 Reagent3 H2SO4/HNO3

Caption: Simplified synthesis workflow for Trinitrotoluene (TNT).

Industrial Synthesis and Chemical Intermediates

Dinitroaromatic compounds are vital building blocks in the chemical industry.[1][10] They are used in the synthesis of a vast array of products including pesticides, dyes, polymers, and pharmaceuticals.[1][2][11] The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic aromatic substitution, making them versatile precursors.[8]

  • Dyes and Pigments: Reduction of the nitro groups in compounds like dinitrobenzene yields aromatic diamines, which are key precursors for azo dyes and other colorants.

  • Pesticides: Dinitrophenols have been historically used in the production of various pesticides, including insecticides, herbicides, and fungicides.[1]

  • Polymers: Diamines derived from dinitroaromatics are used in the synthesis of high-performance polymers like aramids.

The choice of a specific dinitroaromatic isomer (ortho, meta, or para) is critical as it dictates the regiochemistry of subsequent reactions, allowing for precise control over the final product's structure.

Toxicity and Environmental Considerations

A comprehensive guide must also address the significant challenges associated with dinitroaromatic compounds: their toxicity and environmental persistence. Many of these compounds are classified as toxic and mutagenic, with several listed as priority pollutants by environmental agencies.[1][2][12] Their recalcitrance to biodegradation stems from the stability of the benzene ring combined with the electron-withdrawing nature of the nitro groups.[1][2]

However, microorganisms have evolved pathways to metabolize these compounds, offering potential for bioremediation.[1][13][14] Research in this area focuses on identifying and engineering bacteria and fungi that can use nitroaromatics as sources of carbon and nitrogen, breaking them down into less harmful substances.[1][14] This is a critical area of study to mitigate the environmental impact of their widespread use.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. Available from: [Link]

  • Wilson, W. R., & Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. Available from: [Link]

  • Chemical structures of some hypoxia-activated nitro(het)aromatic prodrugs. ResearchGate. Available from: [Link]

  • Talmage, S. S., Opresko, D. M., Efroymson, R. A., & Ross, R. H. (1999). Nitroaromatic munition compounds: environmental effects and screening values. Reviews of environmental contamination and toxicology, 161, 1–156. Available from: [Link]

  • Nitro Compounds, Aromatic. ResearchGate. Available from: [Link]

  • Wilson, W. R., & Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel, Switzerland), 15(2), 187. Available from: [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of applied toxicology : JAT, 34(8), 810–824. Available from: [Link]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules (Basel, Switzerland), 29(15), 3475. Available from: [Link]

  • Georgieva, M., Zlatkov, A., & Peikov, P. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PubMed. Available from: [Link]

  • Overview of few examples of nitroaromatic energetic materials for different fields of application. ResearchGate. Available from: [Link]

  • de Oliveira, R. B., de Lima, G. M., da Silva, A. C., Goulart, M. O., & de Faria, A. R. (2011). Synthesis of nitroaromatic compounds as potential anticancer agents. European journal of medicinal chemistry, 46(11), 5479–5485. Available from: [Link]

  • Wilson, W. R., & Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. Available from: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. ResearchGate. Available from: [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. epa nepis. Available from: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]

  • Energetic amino(dinitro)benzene and dinitropyrazole moieties connected with C‐N and C−C bonds. ResearchGate. Available from: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. ResearchGate. Available from: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available from: [Link]

  • Nitro compound. Wikipedia. Available from: [Link]

  • Chupakhin, O., Rusinov, V., & Ulomskiy, E. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available from: [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. Available from: [Link]

  • Liu, N., Yang, F., Chen, Y., Zhang, L., & Pan, Q. (2020). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules (Basel, Switzerland), 25(18), 4296. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2,6-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,6-Dinitrobenzoate, a nitroaromatic compound that necessitates careful handling due to its potential hazards. By elucidating the causality behind these procedures, this document aims to empower researchers to manage this chemical waste stream with the highest degree of safety and environmental stewardship.

Hazard Assessment and Chemical Profile of this compound

This compound belongs to the family of nitroaromatic compounds, which are known for their energetic properties and potential toxicity. While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from similar dinitrobenzene derivatives. These compounds are generally considered harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1] It is crucial to treat this compound as a hazardous substance and to minimize all potential routes of exposure.

Mixtures of nitroaromatics with certain substances, such as nitric acid, can possess explosive properties.[2] Although this compound itself is not classified as an explosive, this inherent risk within the broader chemical class underscores the need for cautious handling and segregated waste streams.

Property Information Source(s)
Chemical Name This compoundN/A
Molecular Formula C9H8N2O6[3]
Molecular Weight 240.17 g/mol [1][3]
Appearance Varies; likely a solidN/A
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate personal protective equipment (PPE) must be worn. The rationale for each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. It is critical to inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A laboratory coat is standard. For larger quantities or in the event of a spill, disposable coveralls should be used to prevent contamination of personal clothing.[1]

  • Respiratory Protection: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3]

Spill Management: A Calm and Methodical Approach

In the event of an accidental spill of this compound, a swift and organized response is critical to contain the hazard and prevent further contamination.

Immediate Actions:

  • Evacuate: Immediately clear the affected area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Alert: Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Containment and Cleanup Protocol:

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or diatomite, to dike and contain the spill.[1][4]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3][4] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[4]

  • Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in the subsequent sections.

Waste Collection and Segregation: Preventing Hazardous Reactions

Proper segregation of chemical waste is a fundamental principle of laboratory safety. Co-mingling incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Procedure:

  • Designated Container: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), must be placed in a clearly labeled, leak-proof container.[4] The original product container can be suitable for this purpose.

  • Labeling: The waste container must be unequivocally labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the date of waste generation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and equipped with secondary containment to prevent the spread of any potential leaks.[4] Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[4]

DisposalWorkflow cluster_LabOperations In-Lab Procedures cluster_DisposalProcess External Disposal A Generation of This compound Waste B Segregate into a Designated, Labeled Container A->B Immediate Segregation C Store in a Satellite Accumulation Area B->C Secure Storage D Schedule Waste Pickup with Licensed Disposal Service C->D Institutional Protocol E Transport to a TSDF* D->E Manifested Transport F High-Temperature Incineration E->F Final Disposition caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the safe disposal of this compound.

Final Disposal: The Only Acceptable Pathway

The ultimate disposition of this compound waste must be handled by professionals to ensure compliance with federal, state, and local environmental regulations.[1]

The Recommended Disposal Method: The universally recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration in a permitted chemical incinerator.[4] This process is equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.

Prohibited Disposal Methods: Under no circumstances should this compound or its waste be disposed of down the drain or released into the environment.[3][4] Such actions can lead to significant environmental contamination and are in violation of regulations established by the Environmental Protection Agency (EPA).[5][6]

Engaging a Professional Waste Disposal Service: Your institution's EHS department will have established protocols for the collection and disposal of hazardous waste. This typically involves contracting with a licensed professional waste disposal service that is qualified to handle and transport hazardous materials to a Treatment, Storage, and Disposal Facility (TSDF).[4][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6][8]

  • EPA: The EPA provides a framework for the identification, classification, and management of hazardous waste to protect human health and the environment.[5][6][9] this compound waste would likely be classified as a hazardous waste, necessitating the stringent disposal protocols described.

  • OSHA: OSHA's Hazard Communication Standard requires that employers inform and train their employees on the hazards of chemicals in the workplace and the protective measures to be taken.[8] This guide serves as a component of that training for the safe handling and disposal of this compound.

By adhering to these established guidelines, you contribute to a safer laboratory environment and ensure your research practices are both scientifically sound and environmentally responsible.

References

  • Benchchem. (n.d.). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2022, November 15). Safety Data Sheet.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • TCI Chemicals. (2025, July 7). Safety Data Sheet.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Lunn, G., & Sansone, E. B. (n.d.). Degrading and Disposing of Hazardous Chemicals in the Laboratory.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Occupational Safety and Health Administration. (2020, December 28). Dinitrobenzenes, All Isomers.
  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • My Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.